molecular formula C17H19Cl2N5O2 B587125 PF-4800567 hydrochloride CAS No. 1391052-28-0

PF-4800567 hydrochloride

货号: B587125
CAS 编号: 1391052-28-0
分子量: 396.3 g/mol
InChI 键: QZXZQMUZEHTFHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PF-4800567 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H19Cl2N5O2 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXZQMUZEHTFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-28-0
Record name PF-4800567 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHN7WPV2AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PF-4800567 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4800567 is a potent, selective, and ATP-competitive small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a crucial serine/threonine kinase involved in the regulation of the circadian clock and other cellular processes.[1][2][3][4] Developed by Pfizer, it serves as an invaluable chemical probe for dissecting the specific biological functions of CK1ε, particularly in distinguishing its role from the closely related isoform, CK1δ.[1][2] This technical guide provides a comprehensive overview of PF-4800567's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its interaction with the CK1ε signaling pathway.

Core Mechanism of Action

PF-4800567 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of CK1ε.[1][2][5] X-ray crystallography studies have provided critical insight into its binding mode, revealing that PF-4800567 preferentially binds to the 'DFG-out' conformation of CK1ε.[2][6] This conformation is an inactive state of the kinase, and the inhibitor's ability to stabilize this state is a key determinant of its potency and isoform selectivity.[2] The pyrazolopyrimidine core of the molecule establishes crucial hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors, while other moieties of the compound extend into hydrophobic pockets, enhancing binding affinity and selectivity.[2][7]

cluster_0 Normal Kinase Function (DFG-in) cluster_1 Inhibition by PF-4800567 (DFG-out) ATP ATP Active_CK1e CK1ε (Active) 'DFG-in' ATP->Active_CK1e Binds Substrate Protein Substrate Substrate->Active_CK1e Products ADP + Phospho-Substrate Active_CK1e->Products Catalyzes PF4800567 PF-4800567 Inactive_CK1e CK1ε (Inactive) 'DFG-out' PF4800567->Inactive_CK1e Competitively Binds to ATP Pocket No_Reaction No Phosphorylation Inactive_CK1e->No_Reaction ATP_blocked ATP ATP_blocked->Inactive_CK1e Binding Blocked

Caption: Competitive inhibition of CK1ε by PF-4800567.

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of PF-4800567 have been rigorously quantified through in vitro biochemical assays and cell-based functional assays. The data consistently demonstrates a high potency for CK1ε and significant selectivity over the related CK1δ isoform.

Table 1: In Vitro Inhibitory Activity of PF-4800567

Target Kinase IC50 (nM) Selectivity (over CK1δ)
CK1ε 32[1][4][8][9][10][11][12][13][14] ~22-fold[1][8]

| CK1δ | 711[1][9][10][15] | - |

Table 2: Cellular Inhibitory Activity of PF-4800567

Target Kinase IC50 (µM)
CK1ε 2.65[1][5][9][14]

| CK1δ | 20.38[1][9][14] |

Table 3: Kinase Selectivity Profile of PF-4800567 A kinase panel screening assessed the selectivity of PF-4800567 at a concentration of 1 µM against 50 other kinases.[1][15]

Kinase % Inhibition at 1 µM
Epidermal Growth Factor Receptor (EGFR) Significant[1][15]

| Other 49 kinases | Minimal to none[1] |

Role in the Circadian Clock Signaling Pathway

CK1ε is a key regulator of the mammalian circadian clock, a negative feedback loop that governs daily physiological and behavioral rhythms.[1][4] Within this loop, the transcription factors CLOCK and BMAL1 drive the expression of Period (PER) and Cryptochrome (CRY) genes.[1] The resulting PER and CRY proteins dimerize in the cytoplasm, are phosphorylated by kinases including CK1ε, and then translocate to the nucleus to inhibit their own transcription.[1][15]

CK1ε-mediated phosphorylation is a critical step that marks PER proteins for subsequent degradation, thereby controlling the timing of their nuclear entry and the overall period of the clock.[4][11][13] By inhibiting CK1ε, PF-4800567 prevents the phosphorylation of PER proteins.[11][13] This leads to their stabilization, accumulation, and altered nuclear translocation, which can modulate the circadian period.[11][15] However, studies have shown that selective inhibition of CK1ε with PF-4800567 has a minimal effect on the circadian period, in contrast to dual CK1δ/ε inhibitors, suggesting that CK1δ is the predominant isoform governing the speed of the clock.[4][8]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex EBox E-Box Promoter CLOCK_BMAL1->EBox Binds PerCry_Gene Per/Cry Genes EBox->PerCry_Gene Activates Transcription PerCry_mRNA Per/Cry mRNA PerCry_Gene->PerCry_mRNA Export PER_CRY_N PER/CRY (Nuclear) PER_CRY_N->CLOCK_BMAL1 Inhibits Ribosome Translation PerCry_mRNA->Ribosome PER_CRY_C PER/CRY Proteins Ribosome->PER_CRY_C CK1e CK1ε PER_CRY_C->CK1e PER_CRY_P Phosphorylated PER/CRY CK1e->PER_CRY_P Phosphorylates PER_CRY_P->PER_CRY_N Nuclear Translocation Degradation Degradation PER_CRY_P->Degradation PF4800567 PF-4800567 PF4800567->CK1e Inhibits

Caption: PF-4800567 action within the circadian feedback loop.

Key Experimental Protocols

The characterization of PF-4800567 relies on specific biochemical and cell-based assays. The methodologies for key experiments are detailed below.

In Vitro Kinase Assay (for IC50 Determination)

This assay quantifies the direct inhibitory effect of PF-4800567 on purified kinase enzymes.

  • Objective : To determine the concentration of PF-4800567 required to inhibit 50% of CK1ε and CK1δ activity.[1]

  • Materials :

    • Purified, recombinant human CK1ε and CK1δ enzymes.[1]

    • Specific peptide substrate (e.g., α-casein).[16]

    • ATP (at Km concentration for each enzyme).[1]

    • PF-4800567 serially diluted in DMSO.[1]

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[16]

    • Luminescent ATP detection reagent (e.g., Kinase-Glo®).[1]

    • 384-well plates.[1]

  • Procedure :

    • Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.[1]

    • Add PF-4800567 at various concentrations or DMSO as a vehicle control.[1]

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.[1]

    • Initiate the kinase reaction by adding ATP.[1]

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.[1]

    • Terminate the reaction and measure the amount of remaining ATP using a luminescent plate reader. The light output is inversely correlated with kinase activity.[15]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]

PER Protein Nuclear Localization Assay (Cell-Based)

This assay assesses the ability of PF-4800567 to inhibit CK1ε activity in a cellular context by monitoring the subcellular localization of a key substrate.[2]

  • Objective : To measure the inhibition of CK1ε-mediated nuclear translocation of PER3 protein in intact cells.[15]

  • Materials :

    • COS-7 or HEK293 cells.[2]

    • Expression plasmids: pEGFP-PER3 and a plasmid for human CK1ε.[2]

    • Transfection reagent.[2]

    • Complete growth medium (e.g., DMEM with 10% FBS).[2]

    • PF-4800567 serially diluted in DMSO.[2]

    • Nuclear counterstain (e.g., DAPI or Hoechst 33342).[2][16]

    • High-content imaging system or fluorescence microscope.[2]

  • Procedure :

    • Seed cells onto glass-bottom plates suitable for microscopy.[2]

    • Co-transfect the cells with pEGFP-PER3 and the CK1ε expression plasmids. Overexpression of CK1ε promotes the nuclear localization of PER3.[2][15]

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of PF-4800567 or a vehicle control (DMSO).[2]

    • Incubate for a defined period (e.g., 6 hours).[16]

    • Fix the cells (e.g., with 4% paraformaldehyde), permeabilize, and stain the nuclei with a counterstain.[16]

    • Acquire images using fluorescence microscopy.

    • Quantify the results by measuring the fluorescence intensity ratio between the nucleus and the cytoplasm. A decrease in this ratio indicates inhibition of CK1ε-mediated nuclear translocation.[2]

cluster_discovery Discovery & Initial Characterization cluster_invitro In Vitro Validation cluster_cellular Cellular & Functional Validation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification & Lead Optimization HTS->Hit_ID IC50 Biochemical Assay: IC50 Determination (e.g., vs. CK1ε, CK1δ) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling (vs. >50 Kinases) IC50->Selectivity PER_Loc Cell-Based Assay: PER Nuclear Localization Selectivity->PER_Loc PER_Deg Cell-Based Assay: PER Degradation PER_Loc->PER_Deg PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) PER_Deg->PK_PD Efficacy Animal Models of Circadian Rhythm PK_PD->Efficacy

Caption: General workflow for the characterization of a selective kinase inhibitor.

Conclusion

PF-4800567 hydrochloride is a well-characterized and highly selective inhibitor of CK1ε.[1] Its mechanism as an ATP-competitive inhibitor that stabilizes the inactive 'DFG-out' kinase conformation is well-established.[2] With a clear quantitative profile demonstrating high in vitro potency and over 20-fold selectivity for CK1ε against CK1δ, it remains an indispensable tool for researchers.[9][10] The detailed protocols provided herein serve as a guide for its application in studying the nuanced roles of CK1ε in circadian biology and other signaling pathways.

References

Unveiling the Target: A Technical Guide to PF-4800567 Hydrochloride, a Selective CK1ε Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the core functionalities of PF-4800567 hydrochloride, a potent and selective small molecule inhibitor. Developed by Pfizer, this compound has emerged as a critical chemical probe for dissecting the nuanced roles of its primary target, Casein Kinase 1 Epsilon (CK1ε), a key regulator of the mammalian circadian clock and other vital cellular processes.[1][2][3]

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of Casein Kinase 1 Epsilon (CK1ε).[4][5][6] It functions as an ATP-competitive inhibitor, directly competing with ATP for binding to the kinase's active site.[3] This mode of action effectively blocks the phosphorylation of CK1ε substrates. Notably, PF-4800567 exhibits a significant degree of selectivity for CK1ε over the closely related isoform, CK1δ, making it an invaluable tool for distinguishing the specific functions of these two kinases.[4][7]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been rigorously quantified in both biochemical and cellular assays. The following tables summarize the key data, providing a clear comparison of its potency against CK1ε and CK1δ.

In Vitro Inhibitory Activity
Target Kinase IC50 (nM)
CK1ε32[4][5]
CK1δ711[4][5]
Selectivity (over CK1δ)~22-fold
Cellular Inhibitory Activity
Target Kinase IC50 (µM)
CK1ε2.65[4][6]
CK1δ20.38[4][6]

The Circadian Signaling Pathway: Point of Intervention

CK1ε is a central component of the negative feedback loop that governs the mammalian circadian rhythm. It phosphorylates the Period (PER) and Cryptochrome (CRY) proteins, marking them for degradation. By inhibiting CK1ε, PF-4800567 can modulate the stability of these core clock proteins.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK Heterodimer Ebox E-box Promoter BMAL1_CLOCK->Ebox Binds to PER_CRY_Gene Per & Cry Genes Ebox->PER_CRY_Gene Activates Transcription PER_CRY_mRNA Per & Cry mRNA PER_CRY_Gene->PER_CRY_mRNA Transcription PER_CRY_mRNA_C Per & Cry mRNA PER_CRY_mRNA->PER_CRY_mRNA_C PER_CRY_Protein_N PER/CRY Complex PER_CRY_Protein_N->BMAL1_CLOCK Inhibits PER_CRY_Protein_C PER/CRY Proteins PER_CRY_mRNA_C->PER_CRY_Protein_C Translation PER_CRY_Protein_C->PER_CRY_Protein_N Translocates to Nucleus Degradation Degradation PER_CRY_Protein_C->Degradation Leads to CK1e CK1ε CK1e->PER_CRY_Protein_C Phosphorylates PF4800567 PF-4800567 PF4800567->CK1e Inhibits

Figure 1: The core mammalian circadian clock feedback loop and the inhibitory action of PF-4800567 on CK1ε.

Experimental Protocols

The characterization of this compound's activity and selectivity has been established through a series of key experiments. The methodologies for these assays are detailed below.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of PF-4800567 against purified CK1ε and CK1δ.

A Prepare serial dilutions of PF-4800567 in DMSO B Incubate kinase (CK1ε or CK1δ), peptide substrate, and inhibitor A->B C Initiate reaction with ATP B->C D Allow reaction to proceed (e.g., 60 minutes) C->D E Terminate reaction D->E F Quantify kinase activity (e.g., ATP consumption) E->F G Plot % inhibition vs. concentration and calculate IC50 F->G

Figure 2: A generalized workflow for determining the in vitro IC50 of PF-4800567.

Materials:

  • Purified, recombinant human CK1ε and CK1δ enzymes[1]

  • Specific peptide substrate for CK1[1]

  • ATP (at Km concentration for each enzyme)[1]

  • This compound

  • Assay buffer (e.g., HEPES, MgCl2, Brij-35)[3]

  • Kinase activity detection reagent (e.g., Kinase-Glo®)[1]

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a multi-well plate, add the assay buffer, purified kinase, and peptide substrate.

  • Add the diluted PF-4800567 or a DMSO vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction and quantify the remaining ATP using a luminescent assay.

  • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular PER2 Stability Assay

This cell-based assay is designed to assess the effect of PF-4800567 on the stability of the PER2 protein, a known substrate of CK1ε.

Materials:

  • A suitable cell line (e.g., COS-7)[1]

  • Expression plasmids for PER2 fused to a fluorescent protein (e.g., PER2::YFP) and wild-type CK1ε[1]

  • Transfection reagent

  • Cycloheximide (B1669411) (a protein synthesis inhibitor)[1]

  • This compound

  • High-content imaging system or fluorescence microscope

Procedure:

  • Co-transfect the cells with the PER2::YFP and CK1ε expression plasmids.

  • After a suitable incubation period, treat the cells with cycloheximide to halt new protein synthesis.

  • Treat the cells with various concentrations of PF-4800567 or a vehicle control.

  • Monitor the decay of the YFP signal over several hours using a fluorescence microscope.

  • A slower decay in fluorescence in the presence of PF-4800567 indicates stabilization of the PER2 protein due to the inhibition of CK1ε-mediated phosphorylation and subsequent degradation.[8]

Conclusion

This compound is a well-characterized and highly selective inhibitor of CK1ε. Its utility as a chemical probe has been instrumental in delineating the distinct roles of CK1ε and CK1δ, particularly within the intricate signaling network of the circadian clock.[1] This technical guide provides a foundational resource for researchers leveraging this compound to further explore the multifaceted functions of CK1ε in cellular physiology and disease.

References

PF-4800567 Hydrochloride: A Technical Guide to its Selectivity for CK1ε over CK1δ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of PF-4800567 hydrochloride, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε). A thorough understanding of its interaction with CK1ε versus the closely related isoform, CK1δ, is critical for its application as a chemical probe in research and its potential development as a therapeutic agent. This document outlines the quantitative measures of its selectivity, the experimental methodologies used for its characterization, and the key signaling pathways involved.

Quantitative Selectivity Data

The selectivity of this compound for CK1ε over CK1δ has been rigorously quantified through in vitro biochemical assays and cellular activity studies. The data consistently demonstrates a significant preference for CK1ε.

Parameter CK1ε CK1δ Selectivity (CK1δ/CK1ε) Reference
In Vitro IC50 32 nM711 nM~22-fold[1][2][3][4][5]
Cellular IC50 2.65 µM20.38 µM~7.7-fold[1][3]

Table 1: Comparative inhibitory activity of this compound against CK1ε and CK1δ.

Beyond the primary targets, the broader kinase selectivity of PF-4800567 has been assessed against panels of numerous kinases. At a concentration of 1 µM, PF-4800567 showed minimal to no inhibition of most other kinases, with the exception of some off-target effects at higher concentrations.[1] This high degree of selectivity underscores its utility as a specific tool for interrogating CK1ε function.

Mechanism of Selective Inhibition

PF-4800567 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[1][6] The structural basis for its selectivity for CK1ε lies in its ability to bind to the inactive "DFG-out" conformation of the kinase.[6] This conformational preference is a key determinant of its isoform specificity.

Signaling Pathway Context

Both CK1ε and CK1δ are crucial regulators of the circadian rhythm through their phosphorylation of the Period (PER) and Cryptochrome (CRY) proteins. This phosphorylation cascade governs the stability and nuclear entry of PER and CRY, which are essential for the negative feedback loop of the molecular clock. The high selectivity of PF-4800567 has been instrumental in dissecting the specific roles of CK1ε in this pathway, demonstrating that while both isoforms are involved, CK1δ may be the more dominant regulator of the circadian period.

CK1ε/δ in the Circadian Rhythm Feedback Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY_Gene Per/Cry Genes BMAL1_CLOCK->PER_CRY_Gene Transcription Activation PER_CRY_mRNA Per/Cry mRNA PER_CRY_Gene->PER_CRY_mRNA Transcription PER_CRY_Protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_Protein Translation PER_CRY_P Phosphorylated PER/CRY PER_CRY_Protein->PER_CRY_P Phosphorylation CK1e_CK1d CK1ε / CK1δ PER_CRY_P->BMAL1_CLOCK Inhibition Degradation Degradation PER_CRY_P->Degradation PF4800567 PF-4800567 PF4800567->CK1e_CK1d Inhibition (ε selective)

CK1ε/δ phosphorylation of PER/CRY proteins in the circadian clock.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound relies on robust in vitro and cellular assays. Below are representative protocols for these key experiments.

In Vitro Kinase Assay for IC50 Determination

This assay measures the concentration of PF-4800567 required to inhibit 50% of the kinase activity of CK1ε and CK1δ.

Materials:

  • Recombinant human CK1ε and CK1δ enzymes

  • Kinase substrate (e.g., α-casein or a specific peptide)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled depending on the detection method

  • This compound serially diluted in Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., for luminescence-based assays like Kinase-Glo® or ADP-Glo™)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of PF-4800567 in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the respective kinase (CK1ε or CK1δ), and the substrate.

  • Inhibitor Addition: Add the diluted PF-4800567 or DMSO (as a vehicle control) to the wells.

  • Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction, for example, by adding EDTA.

  • Detection: Quantify kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For luminescence-based assays, the amount of remaining ATP or ADP produced is measured.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Inhibitor Selectivity Profiling A Compound Preparation (Serial Dilution of PF-4800567) C Inhibitor Addition A->C B Reaction Setup (Kinase, Substrate, Buffer in Plate) B->C D Reaction Initiation (Addition of ATP) C->D E Incubation (e.g., 30°C for 60 min) D->E F Reaction Termination E->F G Signal Detection (e.g., Luminescence, Radioactivity) F->G H Data Analysis (IC50 Curve Fitting) G->H I Selectivity Determination (Comparison of IC50 values) H->I

References

The Pivotal Role of Selective CK1ε Inhibitors in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 epsilon (CK1ε), a serine/threonine protein kinase, has emerged as a critical regulator in a multitude of cellular processes. Its involvement in key signaling pathways, including Wnt/β-catenin, Hippo, and the circadian rhythm, positions it as a significant therapeutic target for a range of diseases, from cancer to neurodegenerative disorders. The development of selective inhibitors for CK1ε has provided researchers with powerful tools to dissect its complex roles and to explore its potential in clinical applications. This in-depth technical guide provides a comprehensive overview of the research applications of selective CK1ε inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Research Applications of Selective CK1ε Inhibitors

The inhibition of CK1ε has shown therapeutic promise in several key areas of biomedical research:

  • Oncology: CK1ε is frequently dysregulated in various cancers, where it can promote cell proliferation, survival, and resistance to therapy.[1][2] Selective inhibition of CK1ε has been shown to suppress the growth of cancer cells, particularly those dependent on the Wnt/β-catenin signaling pathway.[2][3] Furthermore, targeting CK1ε is being explored as a synthetic lethal strategy in cancers with specific mutations, such as in the APC gene.

  • Neurodegenerative Diseases: Emerging evidence implicates CK1ε in the pathophysiology of neurodegenerative conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[2] The kinase is involved in the phosphorylation of proteins such as tau and TDP-43, which are associated with the formation of pathological aggregates in these diseases. Selective inhibitors of CK1ε are being investigated for their potential to mitigate these disease-related processes.

  • Circadian Rhythms: CK1ε is a core component of the molecular clock that governs circadian rhythms in mammals. It regulates the stability and nuclear localization of key clock proteins like PERIOD (PER).[4] Selective inhibitors of CK1ε are invaluable tools for studying the mechanisms of the circadian clock and for developing treatments for sleep disorders and other rhythm-related conditions.[4][5]

  • Inflammation and Immunity: Recent studies have highlighted a role for CK1ε in regulating inflammatory and immune responses. It has been shown to be involved in signaling pathways that control the production of inflammatory cytokines. As such, selective CK1ε inhibitors are being explored for their potential in treating inflammatory and autoimmune diseases.

Quantitative Data for Selective CK1ε Inhibitors

The following tables summarize the in vitro and in-cell inhibitory activities of key selective and dual CK1ε inhibitors.

Table 1: In Vitro Inhibitory Activity of Selective and Dual CK1ε Inhibitors

InhibitorTarget(s)IC50 (nM)Ki (nM)Reference(s)
PF-4800567 CK1ε32N/A[4][6][7][8]
CK1δ711N/A[4][7][8]
GSD0054 CK1εN/AN/A[9]
SR-3029 CK1δ4497[3][10][11][12]
CK1ε26097[3][10][11][12]
PF-670462 CK1ε7.7 - 90N/A[1][5][13][14]
CK1δ13 - 14N/A[1][5][13][14]
Umbralisib (B560156) PI3Kδ22.2N/A[15][16][17][18][19]
CK1ε6000 (EC50)N/A[15][16][17]

N/A: Not Available

Table 2: Cellular Activity of Selective and Dual CK1ε Inhibitors

InhibitorCell LineAssay TypeEC50 (nM)Reference(s)
SR-3029 A375 (Melanoma)Proliferation86[3][12]
5637 (Bladder Cancer)Proliferation6[3]
MDA-MB-231 (Breast Cancer)Proliferation26[3]
PF-670462 COS-7 (Kidney)PER protein nuclear translocation290[1]
Umbralisib Human whole blood CD19+ cellsProliferation100-300[16]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of selective CK1ε inhibitors. These protocols are foundational and may require optimization based on the specific cell lines, animal models, and research questions.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the IC50 value of a CK1ε inhibitor.

Materials:

  • Recombinant human CK1ε enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a specific peptide or a generic substrate like α-casein)

  • Fluorescently labeled anti-phospho-substrate antibody

  • Europium-labeled secondary antibody

  • Stop solution (e.g., 10 mM EDTA in kinase buffer)

  • Test inhibitor (e.g., PF-4800567)

  • 384-well, low-volume, black microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the CK1ε inhibitor in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the CK1ε enzyme to each well (except for the negative control).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the TR-FRET detection reagents (anti-phospho-substrate antibody and Europium-labeled secondary antibody).

  • Incubate the plate in the dark for 60 minutes.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the effect of a CK1ε inhibitor on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • CK1ε inhibitor (e.g., SR-3029)

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • 96-well, clear, flat-bottom microplates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the CK1ε inhibitor in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes.

  • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blot Analysis of CK1ε Signaling Pathways

This protocol describes how to analyze the phosphorylation status of key proteins in CK1ε-regulated signaling pathways.

Materials:

  • Cell line of interest

  • CK1ε inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-β-catenin (Ser45), anti-β-catenin, anti-phospho-YAP (Ser127), anti-YAP, anti-PER2, anti-CK1ε, and a loading control like anti-GAPDH or anti-β-actin)[20][21][22]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture cells and treat with the CK1ε inhibitor at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the changes in protein phosphorylation.

In Vivo Efficacy Testing in Mouse Xenograft Models

This protocol provides a general framework for evaluating the anti-tumor efficacy of a CK1ε inhibitor in vivo.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional)

  • CK1ε inhibitor (e.g., SR-3029)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[12]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Monitor tumor growth regularly.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the CK1ε inhibitor (e.g., 20 mg/kg SR-3029 daily via intraperitoneal injection) or vehicle to the respective groups.[12]

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study (based on tumor size or signs of toxicity), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

  • Analyze the data to determine the effect of the inhibitor on tumor growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CK1ε and a typical experimental workflow for inhibitor evaluation.

Wnt/β-catenin Signaling Pathway

Wnt_beta_catenin cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin inhibits beta_catenin β-catenin Axin->beta_catenin phosphorylates APC APC GSK3b GSK3β GSK3b->beta_catenin phosphorylates CK1e CK1ε CK1e->beta_catenin phosphorylates (priming) Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes Inhibitor Selective CK1ε Inhibitor Inhibitor->CK1e

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of a selective CK1ε inhibitor.

Hippo Signaling Pathway

Hippo_Pathway cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Upstream_Signals->MST1_2 activate LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 beta_TrCP β-TrCP YAP_TAZ->beta_TrCP ubiquitination TEAD TEAD YAP_TAZ->TEAD co-activates CK1e CK1ε CK1e->YAP_TAZ phosphorylates Proteasome Proteasome beta_TrCP->Proteasome degradation Target_Genes Target Gene Expression TEAD->Target_Genes promotes Inhibitor Selective CK1ε Inhibitor Inhibitor->CK1e

Caption: The Hippo signaling pathway, highlighting the role of CK1ε in YAP/TAZ phosphorylation.

Circadian Rhythm Pathway

Circadian_Rhythm cluster_nucleus Nucleus CLOCK_BMAL1 CLOCK:BMAL1 Complex PER_CRY_genes Per & Cry Genes CLOCK_BMAL1->PER_CRY_genes activate transcription PER_CRY_mRNA PER & CRY mRNA PER_CRY_genes->PER_CRY_mRNA transcription PER_CRY_proteins PER & CRY Proteins (Cytoplasm) PER_CRY_mRNA->PER_CRY_proteins translation CK1e CK1ε PER_CRY_proteins->CK1e substrate for PER_CRY_nucleus PER & CRY Proteins (Nucleus) PER_CRY_proteins->PER_CRY_nucleus translocate to PER_CRY_p Phosphorylated PER & CRY CK1e->PER_CRY_p phosphorylates Proteasome Proteasome PER_CRY_p->Proteasome degradation PER_CRY_nucleus->CLOCK_BMAL1 inhibit Inhibitor Selective CK1ε Inhibitor Inhibitor->CK1e

Caption: The core molecular feedback loop of the circadian clock, with CK1ε's role in PER/CRY regulation.

Experimental Workflow for CK1ε Inhibitor Evaluation

Experimental_Workflow start Start: Identify CK1ε Inhibitor Candidate in_vitro_kinase In Vitro Kinase Assay (Determine IC50) start->in_vitro_kinase cell_proliferation Cell-Based Proliferation Assay (Determine EC50) in_vitro_kinase->cell_proliferation western_blot Western Blot Analysis (Target Engagement & Pathway Modulation) cell_proliferation->western_blot in_vivo In Vivo Efficacy Studies (Xenograft Models) western_blot->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis end End: Lead Optimization or Clinical Candidate Selection data_analysis->end

Caption: A typical preclinical experimental workflow for the evaluation of a selective CK1ε inhibitor.

Conclusion

Selective CK1ε inhibitors are indispensable tools in modern biomedical research, enabling the elucidation of fundamental cellular processes and paving the way for novel therapeutic strategies. Their applications in oncology, neurodegeneration, circadian biology, and immunology are rapidly expanding. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize these powerful molecules in their investigations. As our understanding of CK1ε's multifaceted roles continues to grow, the development and application of its selective inhibitors will undoubtedly remain at the forefront of scientific discovery and therapeutic innovation.

References

PF-4800567 Hydrochloride: A Technical Guide for Studying PER Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-4800567 hydrochloride, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε), and its application in the study of Period (PER) protein phosphorylation and circadian rhythms.

Core Mechanism of Action

PF-4800567 is a potent and selective, ATP-competitive inhibitor of CK1ε.[1][2] CK1ε is a key serine/threonine kinase that plays a crucial role in the core feedback loop of the circadian clock by phosphorylating PER proteins.[2] This phosphorylation is a critical regulatory step that governs PER protein stability, nuclear translocation, and ultimately, the timing of the molecular clock.[1][2] Specifically, CK1ε-mediated phosphorylation can lead to both the degradation and the nuclear entry of PER proteins.[1][3] PF-4800567 binds to the ATP pocket of CK1ε, particularly when the kinase is in an inactive "DFG-out" conformation, which contributes to its selectivity.[2]

Impact on PER Protein Phosphorylation and Circadian Rhythms

The phosphorylation of PER proteins by CK1δ and CK1ε is a complex process. Phosphorylation at certain sites stabilizes the PER proteins, while phosphorylation at other sites targets them for degradation via the β-TrCP-mediated ubiquitination pathway.[4][5] This "phosphoswitch" mechanism is fundamental to the regulation of circadian period length.[4][5]

While PF-4800567 is a potent inhibitor of CK1ε, studies have revealed that CK1δ is the principal regulator of the circadian clock period.[6] Pharmacological inhibition of CK1δ, but not CK1ε, significantly lengthens circadian rhythms in both central (suprachiasmatic nucleus) and peripheral tissues.[6] However, selective inhibition of CK1ε with PF-4800567 has been shown to have a minimal effect on the circadian clock in wild-type models, suggesting that CK1ε is not the predominant mediator of circadian timing under normal conditions.[3][6] The compound does, however, effectively block CK1ε-mediated PER3 nuclear localization and PER2 degradation.[1][3] Interestingly, in animal models with a gain-of-function mutation in CK1ε (Ck1εtau), PF-4800567 is effective at lengthening the circadian period.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related non-selective CK1δ/ε inhibitor, PF-670462.

Inhibitor Target IC50 (in vitro) IC50 (whole cell) Selectivity
PF-4800567CK1ε32 nM[3][7]2.65 µM[7]>20-fold selective for CK1ε over CK1δ[6][7]
CK1δ20.38 µM[7]
PF-670462CK1δ/ε~6-fold more potent toward CK1δ[1][6]
Compound Animal Model Dosage Route Effect on Circadian Period
PF-4800567Mice (C57BL/6J)100 mg/kg[8]s.c.[8]Minimal effect[8]
PF-670462Mice (C57BL/6J)10 mg/kg/day[8]s.c.Significant period lengthening[8]

Experimental Protocols

Detailed methodologies for key experiments involving PF-4800567 are provided below.

In Vitro Kinase Assay

This assay is used to determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Recombinant human CK1ε and CK1δ

  • Synthetic peptide substrate (e.g., α-casein)[8]

  • This compound

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100[8]

  • ATP solution

  • Stop solution (e.g., EDTA)[8]

  • 384-well plates[8]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection method[8]

Procedure:

  • Prepare serial dilutions of PF-4800567 in DMSO.[8]

  • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[8]

  • Add 10 µL of a solution containing the recombinant kinase and the peptide substrate in the reaction buffer.[8]

  • Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 100 µM).[8]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[8]

  • Terminate the reaction by adding a stop solution.[8]

  • Quantify kinase activity by measuring ATP consumption or phosphate (B84403) incorporation using a suitable detection method like the ADP-Glo™ assay.[8]

  • Plot the percentage of inhibition against the inhibitor concentration and use a four-parameter logistic equation to calculate the IC50 value.[8]

PER Protein Nuclear Localization Assay (Cell-Based)

This assay assesses the ability of an inhibitor to block CK1-mediated nuclear translocation of PER proteins in a cellular context.[2][8]

Materials:

  • COS-7 or HEK293 cells[2][8]

  • Expression plasmids for a fluorescently tagged PER protein (e.g., pEGFP-PER3) and human CK1ε or CK1δ.[2][8]

  • Cell culture medium (e.g., DMEM with 10% FBS)[2][8]

  • Transfection reagent (e.g., Lipofectamine)[2]

  • This compound

  • 4% paraformaldehyde

  • Nuclear stain (e.g., DAPI or Hoechst 33342)[2][8]

  • Fluorescence microscope or high-content imaging system[2]

Procedure:

  • Seed the cells onto glass-bottom plates suitable for microscopy.[2]

  • Co-transfect the cells with the plasmids expressing the fluorescently tagged PER protein and the respective kinase.[8]

  • 24 hours post-transfection, treat the cells with various concentrations of PF-4800567 or DMSO for a specified duration (e.g., 6 hours).[8]

  • Fix the cells with 4% paraformaldehyde.[8]

  • Counterstain the nuclei with DAPI or Hoechst 33342.[2][8]

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of PER protein nuclear localization. A decrease in this ratio with increasing inhibitor concentration indicates inhibition of nuclear translocation.[2]

In Vivo Circadian Rhythm Analysis

This protocol outlines the procedure for assessing the effect of PF-4800567 on the circadian locomotor activity of mice.

Materials:

  • Mice (e.g., C57BL/6J)[8]

  • Running-wheel cages

  • Data acquisition system (e.g., ClockLab)[8]

  • This compound

  • Vehicle solution for injection

Procedure:

  • House individual mice in cages equipped with running wheels and maintain them in a controlled light-dark cycle (e.g., 12:12).

  • After an acclimation period, release the mice into constant darkness to allow their free-running circadian rhythms to be observed.

  • Prepare a formulation of PF-4800567 (e.g., 100 mg/kg) in a suitable vehicle.[8]

  • Administer the compound or vehicle via a specific route (e.g., subcutaneous injection) at the same time each day.[8]

  • Continuously record the wheel-running activity throughout the experiment.[8]

  • Generate actograms to visualize the activity patterns.

  • Calculate the circadian period (tau) for each mouse during the treatment period using appropriate software.[8]

  • Compare the period length between the vehicle-treated and drug-treated groups to determine the effect of the inhibitor.[8]

Visualizations

Signaling Pathway Diagram

PER_Phosphorylation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PER PER Protein pPER Phosphorylated PER PER->pPER Phosphorylation CK1e CK1ε PF4800567 PF-4800567 PF4800567->CK1e Inhibition Degradation Proteasomal Degradation pPER->Degradation pPER_n Phosphorylated PER pPER->pPER_n Nuclear Translocation Clock_Genes Clock Gene Transcription pPER_n->Clock_Genes Repression Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis Kinase_Assay In Vitro Kinase Assay IC50 Determine IC50 Value Kinase_Assay->IC50 Cell_Culture Cell Culture & Transfection (PER-GFP & CK1ε) Treatment Treat with PF-4800567 Cell_Culture->Treatment Animal_Model Animal Model (Running Wheel Activity) Imaging Fluorescence Imaging Treatment->Imaging Analysis_Cell Analyze PER Nuclear Localization Imaging->Analysis_Cell Drug_Admin Administer PF-4800567 Animal_Model->Drug_Admin Data_Collection Record Locomotor Activity Drug_Admin->Data_Collection Analysis_Vivo Calculate Circadian Period (Tau) Data_Collection->Analysis_Vivo Logical_Relationship PF4800567 PF-4800567 Inhibits_CK1e Inhibits CK1ε Activity PF4800567->Inhibits_CK1e Reduces_PER_Phos Reduces PER Phosphorylation Inhibits_CK1e->Reduces_PER_Phos Alters_PER_Stab Alters PER Stability & Localization Reduces_PER_Phos->Alters_PER_Stab Minimal_Period_Change Minimal Change in Circadian Period (WT) Alters_PER_Stab->Minimal_Period_Change

References

An In-depth Technical Guide to PF-4800567 Hydrochloride: A Selective Casein Kinase 1ε Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of PF-4800567 hydrochloride, a potent and selective inhibitor of Casein Kinase 1ε (CK1ε). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of circadian rhythms, neurodegenerative diseases, and oncology.

Chemical Properties and Structure

This compound is a synthetic small molecule belonging to the pyrazolopyrimidine class of compounds. Its chemical identity and key properties are summarized in the table below.

PropertyValue
IUPAC Name 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Molecular Formula C₁₇H₁₉Cl₂N₅O₂
Molecular Weight 396.27 g/mol
CAS Number 1391052-28-0
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

PF-4800567 is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1ε (CK1ε).[1] It exhibits significantly greater potency for CK1ε over the closely related isoform CK1δ.[1] The primary mechanism of action of PF-4800567 involves the modulation of the core circadian clock machinery.

The circadian clock is a complex, autoregulatory feedback loop involving a set of core clock proteins. CK1ε plays a crucial role in this process by phosphorylating the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, leading to their degradation and nuclear entry, which in turn regulates the transcription of clock-controlled genes.

By inhibiting CK1ε, PF-4800567 disrupts this phosphorylation cascade. Specifically, it has been shown to block the CK1ε-mediated nuclear translocation of PER3 and the degradation of PER2.[2] This interference with the core clock mechanism can modulate the period and phase of circadian rhythms.

Circadian Rhythm Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1/CLOCK BMAL1/CLOCK PER/CRY Transcription PER/CRY Transcription BMAL1/CLOCK->PER/CRY Transcription Activates PER/CRY mRNA PER/CRY mRNA PER/CRY Transcription->PER/CRY mRNA PER/CRY Complex (Nuclear) PER/CRY Complex (Nuclear) PER/CRY Complex (Nuclear)->BMAL1/CLOCK Inhibits PER/CRY Proteins PER/CRY Proteins PER/CRY mRNA->PER/CRY Proteins Translation Phosphorylated PER/CRY Phosphorylated PER/CRY PER/CRY Proteins->Phosphorylated PER/CRY CK1e CK1e CK1e->Phosphorylated PER/CRY Phosphorylates Phosphorylated PER/CRY->PER/CRY Complex (Nuclear) Nuclear Translocation Degradation Degradation Phosphorylated PER/CRY->Degradation PF-4800567 PF-4800567 PF-4800567->CK1e Inhibits In Vitro Kinase Assay Workflow A Prepare Serial Dilution of PF-4800567 D Add PF-4800567/Vehicle A->D B Add Substrate to Plate C Add CK1ε Enzyme B->C C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction F->G H Wash Plate G->H I Add Phospho-specific Antibody H->I J Wash Plate I->J K Add Detection Buffer & Measure Signal J->K L Calculate IC50 K->L

References

PF-4800567 Hydrochloride: A Technical Guide to a Selective Chemical Probe for Casein Kinase 1 Epsilon (CK1ε)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 Epsilon (CK1ε), a serine/threonine protein kinase, is a pivotal regulator of numerous cellular processes, with a particularly prominent role in the mammalian circadian clock.[1] Along with its closely related isoform, CK1δ, it governs the period of our internal biological clock by phosphorylating core clock proteins.[2] Deregulation of this rhythm is linked to various disorders, including depression, seasonal affective disorder, and metabolic diseases.[2][3]

PF-4800567 hydrochloride is a potent, ATP-competitive, and highly selective small-molecule inhibitor of CK1ε.[2][4][5] Developed by Pfizer, it has become an indispensable chemical probe for the scientific community.[2][6] Its primary value lies in its ability to parse the distinct biological functions of CK1ε from those of CK1δ, an endeavor previously complicated by the high homology and overlapping functions of the two isoforms.[2][7] This guide provides a comprehensive technical overview of PF-4800567, summarizing its biochemical and cellular activities, mechanism of action, and key experimental protocols for its characterization and use.

Data Presentation

The potency and selectivity of PF-4800567 have been rigorously quantified in both biochemical and cellular assays. The following tables provide a structured summary of this data for clear comparison.

Table 1: In Vitro and Cellular Inhibitory Activity of PF-4800567

Assay TypeTarget KinaseIC₅₀Selectivity (over CK1δ)Reference
In Vitro (Biochemical)CK1ε 32 nM ~22-fold[2][4]
CK1δ711 nM-[2][4]
Cell-BasedCK1ε 2.65 µM ~7.7-fold[2][8][9]
CK1δ20.38 µM-[2][8][9]

Table 2: Kinase Selectivity Profile of PF-4800567

The selectivity of PF-4800567 was evaluated against a diverse panel of 50 kinases. At a concentration of 1 µM, the compound demonstrated a high degree of selectivity for CK1ε.[2][10]

Kinase% Inhibition at 1 µMReference
CK1ε High (IC₅₀ = 32 nM)[2][3]
Epidermal Growth Factor Receptor (EGFR)Significant[2][10]
Other 49 KinasesMinimal to None[2][10]

Table 3: Comparative Inhibitory Profile: PF-4800567 vs. PF-670462

A comparison with PF-670462, a well-characterized pan-inhibitor of CK1δ and CK1ε, highlights the unique selectivity of PF-4800567.

CompoundTargetIn Vitro IC₅₀ (nM)Selectivity ProfileReference
PF-4800567 CK1ε 32 >20-fold selective for CK1ε [3][11]
CK1δ711[3][11]
PF-670462CK1ε77~6-fold selective for CK1δ[10][11]
CK1δ13[10][11]

Table 4: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₈ClN₅O₂·HCl[4]
Molecular Weight 396.27 g/mol [4]
CAS Number 1391052-28-0[4]
Purity ≥98%[4]
Solubility Soluble to 100 mM in DMSO[4]
Soluble to 25 mg/ml in DMF[12]
Storage Desiccate at Room Temperature; -20°C for long-term solution storage[4][12]

Mechanism of Action

PF-4800567 functions as an ATP-competitive inhibitor, directly competing with endogenous ATP for binding within the kinase domain of CK1ε.[4][5] Structural biology studies have provided critical insights into its selectivity. X-ray crystallography reveals that PF-4800567 preferentially binds to a "DFG-out" conformation of CK1ε.[5][13] This "DFG-out" state represents an inactive conformation of the kinase, and the inhibitor's ability to stabilize this conformation is a key determinant of its high potency and isoform selectivity.[5][13]

Mandatory Visualizations: Signaling Pathways and Workflows

CK1e_Circadian_Clock PER_CRY_Gene PER_CRY_Gene PER_CRY_mRNA PER_CRY_mRNA PER_CRY_Gene->PER_CRY_mRNA Export PER_CRY_Protein PER_CRY_Protein PER_CRY_mRNA->PER_CRY_Protein Translation PER_CRY_Complex_Cyto PER_CRY_Complex_Cyto PER_CRY_Protein->PER_CRY_Complex_Cyto Dimerization PER_CRY_Complex_Nuc PER_CRY_Complex_Nuc PER_CRY_Complex_Cyto->PER_CRY_Complex_Nuc Nuclear Import CK1e CK1e CK1e->PER_CRY_Protein Phosphorylation (Stability & Nuclear Entry) PF4800567 PF4800567 PF4800567->CK1e Inhibition CLOCK_BMAL1 CLOCK_BMAL1

Wnt_Signaling CK1ε role in Wnt/β-catenin signaling and inhibition by PF-4800567. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled (FZD) Wnt->Frizzled LRP LRP5/6 Wnt->LRP DVL Dishevelled (DVL) Frizzled->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Nuclear Translocation CK1e CK1ε CK1e->DVL Phosphorylation (Activation) CK1e->Beta_Catenin Phosphorylation PF4800567 PF-4800567 PF4800567->CK1e Inhibition TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Experimental Protocols

The characterization of PF-4800567 has been enabled by a series of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Kinase Assay (for IC₅₀ Determination)

This protocol outlines a method to determine the concentration of PF-4800567 required to inhibit 50% of CK1ε or CK1δ activity in vitro.[11]

  • Objective: To quantify the potency of PF-4800567 against purified CK1ε and CK1δ enzymes.

  • Materials:

    • Purified, recombinant human CK1ε and CK1δ enzymes.

    • Specific peptide substrate (e.g., α-casein).[11]

    • Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.[11]

    • ATP solution (at the Kₘ concentration for each respective enzyme).[3][10]

    • PF-4800567 serially diluted in DMSO.

    • 384-well assay plates.

    • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Inhibitor Plating: Add 5 µL of serially diluted PF-4800567 or DMSO (vehicle control) to the wells of a 384-well plate.[11]

    • Enzyme/Substrate Addition: Add 10 µL of a solution containing the kinase (CK1ε or CK1δ) and the peptide substrate prepared in reaction buffer.

    • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP solution.[11]

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Reaction Termination & Detection: Stop the reaction and measure the remaining kinase activity according to the detection kit manufacturer's instructions (e.g., by quantifying ADP production).

  • Data Analysis:

    • Plot the percentage of kinase inhibition relative to the DMSO control against the logarithm of PF-4800567 concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[10]

PER Protein Nuclear Localization Assay (Cell-Based)

This cellular assay assesses the ability of PF-4800567 to inhibit CK1ε activity by monitoring the subcellular localization of its substrate, the Period (PER) protein.[10][11]

  • Objective: To measure the potency of PF-4800567 in blocking CK1ε-mediated nuclear translocation of PER3 in intact cells.

  • Materials:

    • COS-7 or HEK293 cells.[5][11]

    • Expression plasmids: pEGFP-PER3 (or other fluorescently tagged PER protein) and a plasmid for human CK1ε.[5][11]

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Transfection reagent.

    • PF-4800567 serially diluted in DMSO.

    • Nuclear stain (e.g., DAPI or Hoechst 33342).[5][11]

    • 4% Paraformaldehyde (PFA) for cell fixation.

    • Fluorescence microscope or high-content imaging system.

  • Procedure:

    • Cell Culture and Transfection: Culture COS-7 cells on glass-bottom plates. Co-transfect the cells with plasmids expressing PER3-GFP and CK1ε.[11]

    • Compound Treatment: Approximately 24 hours post-transfection, treat the cells with various concentrations of PF-4800567 or DMSO vehicle control for a specified duration (e.g., 6 hours).[11]

    • Fixation and Staining: Fix the cells with 4% PFA and counterstain the nuclei with DAPI.[11]

    • Imaging: Acquire images using a fluorescence microscope, capturing both the GFP (PER3) and DAPI (nuclei) channels.[11]

  • Quantification:

    • For each cell, measure the mean fluorescence intensity of the PER-GFP signal in the nucleus and the cytoplasm.

    • Calculate the nuclear-to-cytoplasmic fluorescence ratio to quantify the extent of nuclear localization.

    • Plot this ratio against the inhibitor concentration to determine the cellular IC₅₀.[10]

Cellular Circadian Rhythm Assay

This assay is used to determine the effect of a compound on the period length of the cellular clock in cultured fibroblasts.[2][14]

  • Objective: To measure changes in the circadian period of cultured cells upon treatment with PF-4800567.

  • Materials:

    • Rat-1 fibroblast cells stably expressing a circadian reporter (e.g., a luciferase gene driven by the Bmal1 promoter).[2]

    • Synchronization agent (e.g., dexamethasone).[2]

    • PF-4800567 at a range of concentrations.

    • Recording medium containing luciferin (B1168401).

    • Luminometer or automated real-time recording system.

  • Procedure:

    • Cell Plating: Plate the reporter cells in 35-mm dishes.

    • Synchronization: Once confluent, synchronize the cellular clocks by treating with dexamethasone (B1670325) for a short period (e.g., 2 hours).

    • Compound Treatment: After synchronization, replace the medium with fresh recording medium containing luciferin and the desired concentration of PF-4800567 or DMSO vehicle.[8]

    • Data Recording: Transfer the dishes to a luminometer and record the bioluminescence signal continuously for at least 6 days.[8]

  • Data Analysis:

    • Analyze the bioluminescence rhythms to determine the period length for each treatment condition using specialized software (e.g., ClockLab or RAP).[8][11]

    • Compare the period length of PF-4800567-treated cells to that of vehicle-treated controls. Studies have shown PF-4800567 has only a minimal effect on the circadian period, in contrast to CK1δ/ε inhibitors like PF-670462 which cause robust period lengthening.[3][7]

Conclusion

This compound is a well-validated, potent, and highly selective chemical probe for Casein Kinase 1 Epsilon.[2] Its critical value to the research community is its ability to functionally isolate CK1ε from the highly homologous CK1δ, allowing for precise investigation of isoform-specific roles.[2] Seminal studies using PF-4800567 have been instrumental in establishing that while both CK1δ and CK1ε phosphorylate core clock proteins, it is CK1δ that acts as the primary regulator of circadian clock speed.[3][14] Beyond circadian biology, CK1ε is implicated in other critical signaling pathways, including Wnt/β-catenin, making PF-4800567 an invaluable tool for researchers across multiple fields of cell biology and drug discovery.[15][16]

References

In Vivo Effects of PF-4800567 on the Suprachiasmatic Nucleus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of PF-4800567, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε), on the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals. While initially investigated for its potential to modulate circadian rhythms, research indicates that selective inhibition of CK1ε by PF-4800567 has minimal impact on the period of the circadian clock in wild-type models. This is in stark contrast to pan-CK1δ/ε inhibitors, which significantly lengthen the circadian period. This guide synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly suggests that CK1δ, rather than CK1ε, is the predominant isoform regulating circadian timing within the SCN.

Introduction: The Role of Casein Kinase 1 in Circadian Rhythms

The circadian clock is an endogenous, self-sustaining oscillator that drives daily rhythms in physiology and behavior.[1] At the molecular level, this clock is governed by a transcriptional-translational feedback loop (TTFL) involving a set of core clock genes and their protein products.[2][3] A key regulatory component of this loop is the post-translational modification of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which form the negative arm of the feedback loop.[2][4]

Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, are crucial serine/threonine kinases that phosphorylate PER proteins, targeting them for degradation.[2][5] This phosphorylation is a critical step that controls the timing of PER protein accumulation, nuclear entry, and subsequent repression of the CLOCK:BMAL1 transcriptional activator complex.[4][6] Given their central role, CK1δ and CK1ε have emerged as attractive targets for pharmacological modulation of the circadian clock.[7][8]

PF-4800567 was developed as a potent and selective inhibitor of CK1ε, with the aim of dissecting the specific roles of CK1ε and CK1δ in circadian regulation.[5][7] This guide focuses on the in vivo effects of PF-4800567, particularly its impact on the function of the suprachiasmatic nucleus (SCN).

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies of PF-4800567.

Table 1: In Vitro Potency and Selectivity of PF-4800567

ParameterValueReference
CK1ε IC50 32 nM[7]
Selectivity over CK1δ >20-fold[7]

Table 2: In Vivo Effects of PF-4800567 on Circadian Period

Model SystemGenotypePF-4800567 DoseEffect on PeriodReference
Mice (in vivo)Wild-type100 mg/kg, s.c.Minimal to no effect[9]
Mice (in vivo)Ck1εtau100 mg/kg, s.c.Significant lengthening[9]
SCN Slices (ex vivo)Wild-type1 µMSlight lengthening (~0.9 h)[9]
Fibroblasts (in vitro)Wild-type1 µMSlight lengthening (~0.9 h)[9]

Table 3: Comparative Effects of PF-4800567 and PF-670462 (pan-CK1δ/ε inhibitor)

CompoundTarget(s)Effect on Wild-Type Circadian Period (in vivo)Reference
PF-4800567 CK1εMinimal[7][9]
PF-670462 CK1δ/εRobust lengthening[7][9]

Signaling Pathway

PF-4800567 exerts its effects by inhibiting the kinase activity of CK1ε. Within the SCN, CK1ε is involved in the phosphorylation of PER proteins. This phosphorylation is a critical step in the degradation of PER, which in turn regulates the timing of the circadian negative feedback loop.

Circadian Clock Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription PER_CRY_mRNA Per/Cry mRNA Per_Cry_genes->PER_CRY_mRNA Transcription PER_CRY_complex_n PER:CRY Complex PER_CRY_complex_n->CLOCK_BMAL1 Inhibition PER_CRY_proteins PER/CRY Proteins PER_CRY_mRNA->PER_CRY_proteins Translation PER_CRY_complex_c PER:CRY Complex PER_CRY_proteins->PER_CRY_complex_c Complex Formation Degraded_PER Degraded PER PER_CRY_proteins->Degraded_PER Degradation PER_CRY_complex_c->PER_CRY_complex_n Nuclear Translocation CK1e CK1ε CK1e->PER_CRY_proteins Phosphorylation PF4800567 PF-4800567 PF4800567->CK1e Inhibition

Figure 1: Simplified signaling pathway of the core circadian clock machinery and the inhibitory action of PF-4800567 on CK1ε.

Experimental Protocols

In Vivo Assessment of Circadian Rhythms

A standard protocol to assess the in vivo effects of PF-4800567 on the circadian clock involves monitoring the locomotor activity of mice.

  • Animal Model: Male C57BL/6J mice are commonly used.[10]

  • Housing: Mice are individually housed in cages equipped with running wheels to monitor locomotor activity.[10]

  • Entrainment: Animals are entrained to a 12-hour light:12-hour dark cycle for at least two weeks.[10]

  • Free-Running Period: Mice are then transferred to constant darkness to allow their endogenous circadian rhythms to free-run.[10]

  • Drug Administration: PF-4800567 is typically formulated in a vehicle such as 20% 2-hydroxypropyl β-cyclodextrin.[9] A common dosage is 100 mg/kg administered subcutaneously (s.c.) at the same time each day.[9][10]

  • Data Analysis: Wheel-running activity is continuously recorded and analyzed using software like ClockLab to generate actograms and calculate the circadian period (tau).[9][10]

In Vivo Experimental Workflow start Start entrainment Entrainment (12:12 L:D Cycle) start->entrainment constant_darkness Transfer to Constant Darkness entrainment->constant_darkness drug_admin Daily Drug Administration (PF-4800567 or Vehicle) constant_darkness->drug_admin activity_monitoring Continuous Locomotor Activity Monitoring drug_admin->activity_monitoring data_analysis Data Analysis (Actograms, Period Calculation) activity_monitoring->data_analysis end End data_analysis->end

Figure 2: Workflow for in vivo assessment of PF-4800567 on circadian rhythms.
Ex Vivo SCN Slice Culture and Bioluminescence Recording

To directly assess the effect of PF-4800567 on the SCN, organotypic slice cultures can be prepared from transgenic mice expressing a luciferase reporter under the control of a clock gene promoter (e.g., PER2::Luc).

  • Animal Model: PER2::Luciferase transgenic mice.[9]

  • SCN Slice Preparation: Coronal brain slices containing the SCN are prepared from neonatal or adult mice.

  • Culture: SCN slices are cultured on a semipermeable membrane in a culture medium containing luciferin.

  • Compound Treatment: PF-4800567 is added to the culture medium at desired concentrations (e.g., 1 µM).[9]

  • Bioluminescence Recording: Bioluminescence is continuously monitored using a photomultiplier tube or a CCD camera.

  • Data Analysis: The period of the bioluminescence rhythm is calculated to determine the effect of the compound on the SCN clock.

Discussion and Conclusion

While PF-4800567 may not be a primary tool for robustly modulating circadian period in wild-type organisms, it remains an invaluable pharmacological probe for dissecting the distinct roles of CK1ε and CK1δ in various cellular processes beyond circadian rhythms.[7] For drug development professionals, this highlights the critical importance of isoform selectivity when targeting kinases involved in complex biological pathways. Future research may focus on the potential synergistic effects of modulating both CK1δ and CK1ε or exploring the role of CK1ε in specific sub-populations of SCN neurons or in different physiological contexts.

References

Neuroprotective Potential of PF-4800567 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4800567 hydrochloride is a potent and selective small-molecule inhibitor of Casein Kinase 1 epsilon (CK1ε). While extensively characterized for its role in modulating the circadian rhythm, emerging research into the functions of CK1 isoforms in neuropathologies suggests a potential, yet largely unexplored, neuroprotective role for PF-4800567. This technical guide provides a comprehensive overview of the established biochemical and cellular activities of PF-4800567, alongside a discussion of its theoretical neuroprotective properties derived from studies on CK1 inhibition in the context of neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts in this area.

Core Compound Properties and Mechanism of Action

This compound is a selective ATP-competitive inhibitor of CK1ε.[1] Its primary mechanism of action is the inhibition of the phosphorylation of downstream protein targets by CK1ε. This selectivity allows for the specific investigation of CK1ε function in various cellular processes.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of PF-4800567 have been determined through in vitro and cellular assays.

Target Kinase IC50 (nM) Selectivity (over CK1δ) Reference
CK1ε32~22-fold[2]
CK1δ711-[2]
Target Kinase Cellular IC50 (µM) Reference
CK1ε2.65[1]
CK1δ20.38[1]

Established Role in Circadian Rhythm Regulation

The most well-documented biological function of PF-4800567 is its role in the regulation of the circadian clock. CK1ε, along with CK1δ, is a key regulator of the core clock machinery through the phosphorylation of Period (PER) and Cryptochrome (CRY) proteins, which are critical components of the transcriptional-translational feedback loop that drives circadian rhythms.

PF-4800567 has been shown to block CK1ε-mediated phosphorylation of PER proteins, which affects their stability and nuclear translocation.[2][3] Specifically, it has been demonstrated that PF-4800567 can inhibit the degradation of PER2 and block the nuclear localization of PER3.[2][3] However, despite its potent inhibition of CK1ε, PF-4800567 has a minimal effect on the overall period of the circadian clock, suggesting that CK1δ may be the more dominant isoform in this process.[2]

Signaling Pathway in Circadian Rhythm

cluster_0 Cytoplasm cluster_1 Nucleus PER_CRY PER/CRY Complex PER_CRY_P Phosphorylated PER/CRY Complex PER_CRY->PER_CRY_P CK1e CK1ε CK1e->PER_CRY Phosphorylation PF4800567 PF-4800567 PF4800567->CK1e Inhibition Degradation Degradation PER_CRY_P->Degradation Ubiquitination & Proteasomal Degradation BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY_P->BMAL1_CLOCK Transcriptional Repression Per_Cry_genes Per & Cry Genes BMAL1_CLOCK->Per_Cry_genes Transcriptional Activation PER_CRY_mRNA PER/CRY mRNA Per_Cry_genes->PER_CRY_mRNA PER_CRY_mRNA->PER_CRY Translation

Caption: Role of PF-4800567 in the circadian feedback loop.

Potential Neuroprotective Properties of PF-4800567

While direct experimental evidence for the neuroprotective effects of PF-4800567 is limited in publicly available literature, a compelling case for its potential in this area can be built upon the growing understanding of CK1's role in neurodegenerative diseases.

Overexpression of CK1δ and CK1ε has been observed in post-mortem brain tissue from individuals with Alzheimer's disease (AD).[1] Furthermore, CK1δ has been implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and other proteins associated with neurodegeneration such as TDP-43.[1]

Studies utilizing the non-selective CK1δ/ε inhibitor, PF-670462, have provided proof-of-concept for the therapeutic potential of targeting these kinases in neurodegenerative models.

Evidence from CK1δ/ε Inhibition in Alzheimer's Disease Models

In mouse models of Alzheimer's disease, the non-selective CK1δ/ε inhibitor PF-670462 has been shown to:

  • Reduce Amyloid Burden: Treatment with PF-670462 resulted in a dose-dependent reduction in amyloid-β (Aβ) plaque load in the prefrontal cortex and hippocampus.[4][5]

  • Improve Cognitive Function: The inhibitor was able to rescue working memory deficits and improve cognitive-affective behavior.[4][6]

  • Normalize Circadian Rhythms: PF-670462 also normalized behavioral circadian rhythms, which are often disrupted in AD.[6]

These findings suggest that inhibition of CK1ε, a target of PF-4800567, may contribute to these neuroprotective effects.

Hypothetical Neuroprotective Signaling Pathway

cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention CK1e CK1ε (Overexpressed) APP Amyloid Precursor Protein (APP) CK1e->APP Phosphorylation Tau Tau Protein CK1e->Tau Hyperphosphorylation TDP43 TDP-43 CK1e->TDP43 Phosphorylation Ab_production Aβ Production APP->Ab_production NFT_formation Neurofibrillary Tangle Formation Tau->NFT_formation TDP43_aggregation TDP-43 Aggregation TDP43->TDP43_aggregation Neuronal_death Neuronal Death Ab_production->Neuronal_death NFT_formation->Neuronal_death TDP43_aggregation->Neuronal_death Neuroprotection Neuroprotection PF4800567 PF-4800567 PF4800567->CK1e Inhibition PF4800567->Neuroprotection

Caption: Hypothesized neuroprotective mechanism of PF-4800567.

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of PF-4800567 are provided below.

In Vitro Kinase Assay (IC50 Determination)

This protocol is adapted from studies determining the IC50 values of CK1 inhibitors.

  • Enzyme Preparation: Use recombinant human CK1ε and CK1δ.

  • Substrate: A suitable peptide substrate for CK1, such as a casein-derived peptide.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Buffer: A typical buffer would contain Tris-HCl, MgCl₂, DTT, and a source of ATP (e.g., [γ-³²P]ATP for radiometric detection or unlabeled ATP for luminescence-based assays).

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to a microplate well.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Terminate the reaction.

    • Quantify the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

PER Protein Nuclear Localization Assay

This cell-based assay assesses the effect of PF-4800567 on the nuclear translocation of PER proteins.[3]

  • Cell Line: COS-7 cells are commonly used.

  • Transfection: Co-transfect cells with plasmids expressing a fluorescently tagged PER protein (e.g., PER3-GFP) and CK1ε.

  • Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of PF-4800567 or a vehicle control (DMSO).

  • Imaging:

    • After a suitable incubation period, fix the cells.

    • Counterstain the nuclei with a DNA stain (e.g., DAPI).

    • Acquire images using fluorescence microscopy.

    • Analyze the subcellular localization of the fluorescently tagged PER protein.

Experimental Workflow for Characterizing a Selective Kinase Inhibitor

cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation A Biochemical Kinase Assay (IC50 Determination) B Kinase Selectivity Profiling A->B C Target Engagement Assay (e.g., Cellular Thermal Shift Assay) B->C D Functional Cellular Assay (e.g., PER Nuclear Localization) C->D E Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) D->E F Pharmacodynamic Studies (Target Modulation in Tissue) E->F G Efficacy Studies in Disease Models (e.g., Alzheimer's Mouse Model) F->G

Caption: General workflow for kinase inhibitor characterization.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the specific roles of CK1ε in cellular signaling. While its effects on the circadian rhythm are well-established, its potential as a neuroprotective agent remains an exciting and underexplored area of investigation. The strong evidence linking CK1δ/ε to the pathology of neurodegenerative diseases, combined with the promising results from studies using non-selective inhibitors, provides a solid rationale for further investigation into the neuroprotective capabilities of PF-4800567.

Future research should focus on directly assessing the effects of PF-4800567 in neuronal cell culture models of neurotoxicity and in animal models of neurodegenerative diseases. Such studies will be crucial in determining whether the selective inhibition of CK1ε by PF-4800567 can indeed offer a viable therapeutic strategy for these devastating disorders.

References

Methodological & Application

PF-4800567 hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of PF-4800567 hydrochloride, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2][3] Included are detailed solubility data in various solvents, protocols for solubility determination and stock solution preparation, and diagrams illustrating its mechanism of action within the circadian rhythm signaling pathway.

Introduction

PF-4800567 is a potent and selective, ATP-competitive inhibitor of CK1ε, with an IC50 of 32 nM.[4] It exhibits approximately 22-fold greater potency for CK1ε over the closely related isoform, CK1δ (IC50 = 711 nM). This selectivity makes PF-4800567 an invaluable chemical probe for dissecting the specific roles of CK1ε in cellular processes, most notably in the regulation of the circadian clock.[5] Proper handling and solubilization are critical for accurate and reproducible experimental results.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₈ClN₅O₂・HCl
Molecular Weight396.27 g/mol
AppearanceWhite to light yellow or beige crystalline solid[4]
Purity≥98%
StorageDesiccate at room temperature. For long-term storage, -20°C is recommended.[6]

Solubility Data

The solubility of this compound varies across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), moderately soluble in Dimethylformamide (DMF), and has low solubility in ethanol (B145695) and aqueous solutions.[2][6]

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventReported Solubility (mg/mL)Reported Solubility (mM)NotesSource
DMSO 10 - 12027.8 - 333.5Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility. Warming and ultrasonication can aid dissolution.[2][6][7]
DMF 25~69.5-[2][6]
Ethanol 1 - 5~2.8 - 13.9-[2][6]
Water InsolubleInsolubleSparingly soluble in aqueous buffers.[6][7]
DMF:PBS (pH 7.2) (1:1) ~0.5~1.4For aqueous experiments, first dissolve in DMF then dilute with buffer.[2][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5≥ 6.95A common vehicle for in vivo studies.[4][8]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5≥ 6.95Alternative vehicle for in vivo studies.[4]
10% DMSO, 90% Corn Oil ≥ 2.5≥ 6.95Alternative vehicle for in vivo studies.[4]

Signaling Pathway of PF-4800567 in Circadian Rhythm Regulation

PF-4800567 selectively inhibits CK1ε, a key kinase in the negative feedback loop of the mammalian circadian clock. CK1ε and CK1δ phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, which leads to their degradation and nuclear entry, ultimately inhibiting their own transcription by the CLOCK-BMAL1 complex.[5] By inhibiting CK1ε, PF-4800567 can modulate this process.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK-BMAL1 Complex PER_CRY_genes Per & Cry Genes CLOCK_BMAL1->PER_CRY_genes Transcription PER_CRY_mRNA Per & Cry mRNA PER_CRY_genes->PER_CRY_mRNA PER_CRY_mRNA_cyto Per & Cry mRNA PER_CRY_mRNA->PER_CRY_mRNA_cyto Export PER_CRY_proteins PER & CRY Proteins PER_CRY_mRNA_cyto->PER_CRY_proteins Translation PER_CRY_P Phosphorylated PER & CRY PER_CRY_proteins->PER_CRY_P PER_CRY_complex PER-CRY Complex PER_CRY_P->PER_CRY_complex Degradation Degradation PER_CRY_P->Degradation PER_CRY_complex->CLOCK_BMAL1 Inhibition CK1e CK1ε CK1e->PER_CRY_proteins Phosphorylation PF4800567 PF-4800567 PF4800567->CK1e Inhibition

PF-4800567 inhibits CK1ε in the circadian clock pathway.

Experimental Protocols

Protocol 1: Preparation of High-Concentration DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for serial dilution in subsequent experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile, amber glass vial or polypropylene (B1209903) tube

  • Calibrated analytical balance and weighing paper

Procedure:

  • Pre-weighing: Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Transfer the weighed powder into the sterile vial. Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 25.24 µL of DMSO per 1 mg of compound, based on a MW of 396.27).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 50°C) can also be applied, but avoid overheating.[7] Visually inspect for complete dissolution.

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C in solvent).[7][9]

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

Objective: To determine the kinetic solubility of PF-4800567 in an aqueous buffer, which is crucial for designing cell-based assays and avoiding compound precipitation.

Materials:

  • 100 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • 96-well clear-bottom microplate

  • Microplate reader capable of measuring absorbance at ~620 nm

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of the 100 mM DMSO stock solution with DMSO.

  • Dispense Buffer: Add 198 µL of the aqueous buffer to the wells of the clear-bottom 96-well plate.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of the DMSO serial dilutions into the corresponding wells containing the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 10-15 minutes at room temperature to allow for precipitation to equilibrate.

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. The wavelength should be one where the compound itself does not absorb light.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control wells.

General Workflow for Kinase Inhibitor Characterization

The process of characterizing a selective kinase inhibitor like PF-4800567 involves a multi-step workflow, starting from basic physicochemical property assessment to detailed cellular and in vivo studies.

G cluster_physchem Physicochemical Profiling cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Solubility Solubility Testing (DMSO, Aqueous Buffer) Stability Stability Assessment Solubility->Stability KinaseAssay In Vitro Kinase Assay (IC50 vs CK1ε/δ) Solubility->KinaseAssay Selectivity Kinome Selectivity Screening KinaseAssay->Selectivity CellularActivity Cellular Target Engagement (e.g., PER2 Degradation) KinaseAssay->CellularActivity CircadianAssay Circadian Period Assay CellularActivity->CircadianAssay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) CellularActivity->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

A generalized workflow for characterizing a selective kinase inhibitor.

References

Application Notes and Protocols: Preparation of PF-4800567 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-4800567 hydrochloride is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2] It exhibits approximately 22-fold greater potency for CK1ε over the closely related isoform CK1δ.[2][3] This selectivity makes PF-4800567 an invaluable chemical probe for investigating the specific roles of CK1ε in various cellular processes, most notably in the regulation of the circadian clock.[1][4] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.

Compound Information and Properties

A summary of the key quantitative data for this compound is presented below. It is crucial to always refer to the batch-specific Certificate of Analysis (CoA) for the exact molecular weight, as this can vary due to hydration.[2][3]

PropertyValueReference
Molecular Formula C₁₇H₁₈ClN₅O₂·HCl[2][3]
Molecular Weight 396.27 g/mol (anhydrous)[2][3]
Appearance Crystalline solid[5]
Purity ≥98% (typically by HPLC)[2][3][5]
In Vitro IC₅₀ (CK1ε) 32 nM[3][6][7]
In Vitro IC₅₀ (CK1δ) 711 nM[3][6][7]
Cellular IC₅₀ (CK1ε) 2.65 µM[4][6][8]
Cellular IC₅₀ (CK1δ) 20.38 µM[4][6][8]

Solubility Data

This compound is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[5] For aqueous-based experiments, a concentrated stock in an organic solvent must first be prepared.

SolventMaximum ConcentrationNotesReference
DMSO 10-120 mg/mL (approx. 25-300 mM)Can be warmed to 50°C or sonicated to aid dissolution. Use fresh, anhydrous DMSO.[3][5][7][9]
DMF ~25 mg/mL-[5]
Ethanol ~1 mg/mL-[5]
Aqueous Buffers Sparingly solubleNot recommended for primary stock solution.[5]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mLAqueous working solutions should be prepared fresh.[5]

Signaling Pathway: Role of CK1ε in Circadian Rhythm

PF-4800567 inhibits CK1ε, which plays a crucial role in the negative feedback loop of the mammalian circadian clock. CK1ε phosphorylates the Period (PER) and Cryptochrome (CRY) proteins, leading to their degradation and affecting their nuclear entry, thereby regulating the period length of the clock.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PER_CRY_N PER/CRY Complex BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY_N->BMAL1_CLOCK Inhibition Per_Cry_Genes Per & Cry Genes BMAL1_CLOCK->Per_Cry_Genes Transcription PER_CRY_mRNA Per & Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_C PER/CRY Complex PER_CRY_C->PER_CRY_N Nuclear Translocation PER_CRY_mRNA->PER_CRY_C Translation CK1e CK1ε CK1e->PER_CRY_C Phosphorylation (promotes degradation) PF4800567 PF-4800567 PF4800567->CK1e Inhibition

Caption: Inhibition of CK1ε by PF-4800567 in the circadian clock pathway.

Experimental Protocols

5.1. Safety Precautions

This compound should be handled as a hazardous substance.[5] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the solid powder or contact with skin and eyes.[5] Consult the Safety Data Sheet (SDS) for complete safety information.[10]

5.2. Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the most common solvent for this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine Mass: Using the batch-specific molecular weight (MW) from the CoA, calculate the mass of this compound needed. For 1 mL of a 100 mM stock: Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * MW ( g/mol ) * 1000 mg/g Example (using MW = 396.27 g/mol ): Mass = 0.1 * 396.27 = 39.63 mg

  • Weigh Compound: Carefully weigh the calculated amount of solid this compound into a sterile tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, gentle warming in a 50°C water bath or brief sonication can be applied to aid dissolution.[7][9] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For short-term storage (up to 1 month), store the stock solution at -20°C.[7]

    • For long-term storage (up to 1 year), create single-use aliquots to avoid repeated freeze-thaw cycles and store at -80°C.[7]

    • Protect the solution from light.

5.3. Protocol for Preparing an Aqueous Working Solution

Since PF-4800567 is sparingly soluble in aqueous media, working solutions for cell culture or enzymatic assays are prepared by diluting the DMSO stock solution into the final aqueous buffer or media.

Materials:

  • 100 mM this compound DMSO stock solution

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or assay buffer

  • Sterile tubes

Procedure:

  • Calculate Dilution: Determine the volume of the DMSO stock required to achieve the desired final concentration in your aqueous medium.

    • Note: The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

    • Example: To make 1 mL of a 100 µM working solution from a 100 mM stock: V₁ (stock) = (C₂ * V₂) / C₁ = (100 µM * 1 mL) / 100,000 µM = 0.001 mL = 1 µL

  • Prepare Solution: Add 999 µL of the desired aqueous buffer to a sterile tube.

  • Add Compound: Add 1 µL of the 100 mM DMSO stock solution to the buffer.

  • Mix: Vortex gently to ensure the solution is homogeneous.

  • Use Immediately: Aqueous solutions of PF-4800567 are not stable and should be prepared fresh immediately before use. Do not store aqueous solutions for more than one day.[5]

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing and storing this compound stock solutions.

G start Start coa Consult Certificate of Analysis for Batch MW start->coa calculate Calculate Mass of PF-4800567 Required coa->calculate weigh Weigh Solid Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve check_sol Visually Confirm Complete Dissolution dissolve->check_sol check_sol->dissolve No aliquot Create Single-Use Aliquots check_sol->aliquot Yes storage Store at -20°C (Short-term) or -80°C (Long-term) aliquot->storage end End storage->end

References

Application Notes: In Vitro Kinase Assay Protocol Using PF-4800567 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 hydrochloride is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine protein kinase integral to numerous cellular processes, most notably the regulation of the circadian clock.[1][2][3] Developed by Pfizer, this compound serves as a critical tool for dissecting the specific biological functions of CK1ε, particularly in distinguishing its roles from the closely related isoform, CK1δ.[3] PF-4800567 acts as an ATP-competitive inhibitor.[4][5] Its high selectivity allows for targeted studies of CK1ε-mediated signaling pathways.[3] These application notes provide a comprehensive overview of this compound, including its biochemical activity, and detailed protocols for its use in in vitro kinase assays.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various studies. The following tables summarize the key in vitro and cellular inhibitory data.

Table 1: In Vitro Inhibitory Activity of PF-4800567 [3]

Target KinaseIC50 (nM)Selectivity (over CK1δ)
CK1ε32~22-fold
CK1δ711-

Table 2: Cellular Inhibitory Activity of PF-4800567 [6][7]

Target KinaseIC50 (µM)
CK1ε2.65
CK1δ20.38

Table 3: Kinase Selectivity Profile of PF-4800567 [3][5]

The selectivity of PF-4800567 was assessed against a panel of 50 different kinases. At a concentration of 1 µM, significant inhibition was observed for only one other kinase besides CK1ε.

Kinase% Inhibition at 1 µM
Epidermal Growth Factor Receptor (EGFR)Significant (69%)
Other 49 kinasesMinimal to none

Signaling Pathway

This compound is a valuable tool for studying the circadian rhythm. The core of the mammalian circadian clock involves a negative feedback loop of transcription and translation. CK1ε and CK1δ play a crucial role by phosphorylating the Period (PER) and Cryptochrome (CRY) proteins, which are key components of this loop. This phosphorylation event regulates their stability and nuclear entry, thereby controlling the period length of the circadian rhythm. PF-4800567 selectively inhibits CK1ε, allowing researchers to investigate its specific contribution to this process.[3][8]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY_genes Per/Cry Genes BMAL1_CLOCK->PER_CRY_genes Transcription PER_CRY_mRNA Per/Cry mRNA PER_CRY_genes->PER_CRY_mRNA Transcription PER_CRY_protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_protein Translation PER_CRY_protein_p Phosphorylated PER/CRY Proteins PER_CRY_protein->PER_CRY_protein_p Phosphorylation PER_CRY_protein_p->BMAL1_CLOCK Inhibition Degradation Degradation PER_CRY_protein_p->Degradation CK1e CK1ε CK1e->PER_CRY_protein_p PF4800567 PF-4800567 PF4800567->CK1e Inhibition

Core circadian feedback loop and PF-4800567's point of action.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol is a generalized representation based on standard kinase assay methodologies for determining the IC50 value of this compound against CK1ε and CK1δ.[1][3]

Objective: To determine the concentration of this compound required to inhibit 50% of CK1ε and CK1δ activity in vitro.

Materials:

  • Purified, recombinant human CK1ε and CK1δ enzymes

  • Specific peptide substrate for CK1 (e.g., α-casein)[1][9]

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)[1]

  • DMSO

  • 384-well plates[1]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[10]

  • Plate reader

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.

  • Assay Setup:

    • Add 5 µL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.[1]

    • Prepare a master mix containing the kinase and substrate in the reaction buffer.

    • Add 10 µL of the kinase/substrate solution to each well.[1]

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the reaction buffer.

    • Add a specific volume of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

    • The total reaction volume will depend on the specific assay format (e.g., 25 µL).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Stop the kinase reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ Kinase Assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.[10]

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start inhibitor_prep Prepare PF-4800567 Serial Dilutions in DMSO start->inhibitor_prep plate_prep Add Diluted Inhibitor/ DMSO to 384-well Plate inhibitor_prep->plate_prep add_enzyme_sub Add Kinase/Substrate Mix to Plate plate_prep->add_enzyme_sub enzyme_sub_mix Prepare Kinase/ Substrate Master Mix enzyme_sub_mix->add_enzyme_sub start_reaction Initiate Reaction with ATP add_enzyme_sub->start_reaction incubation Incubate at 30°C start_reaction->incubation detection Stop Reaction & Measure Kinase Activity incubation->detection analysis Data Analysis & IC50 Calculation detection->analysis end End analysis->end

General workflow for an in vitro kinase assay to determine IC50.

Conclusion

This compound is a well-characterized and highly selective inhibitor of CK1ε, making it an indispensable tool for researchers in the fields of circadian biology and signal transduction.[3] The protocols and data presented in these application notes provide a solid foundation for the successful integration of this compound into in vitro studies of CK1ε function.

References

Application Notes and Protocols for Assessing the Efficacy of PF-4800567 Hydrochloride in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 hydrochloride is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in various cellular processes, including the regulation of circadian rhythms and oncogenic signaling pathways.[1][2][3] Notably, CK1ε is overexpressed in several human cancers, such as breast and ovarian cancer, where it plays a crucial role in promoting cell proliferation.[4][5][6][7] This makes CK1ε a compelling therapeutic target for cancer treatment. One of the key pathways regulated by CK1ε is the Wnt/β-catenin signaling cascade.[6][8][9] In the absence of Wnt signaling, CK1ε, as part of a destruction complex, phosphorylates β-catenin, targeting it for proteasomal degradation.[9] Inhibition of CK1ε is therefore expected to stabilize β-catenin.

These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound. The primary assay described is a cell viability assay to quantify the anti-proliferative effects of the compound on cancer cells. Additionally, a Western blot protocol is included to confirm the mechanism of action by assessing the stabilization of β-catenin.

Data Presentation

The following tables summarize representative quantitative data from experiments assessing the efficacy of this compound.

Table 1: Effect of this compound on the Viability of HCC1806 Breast Cancer Cells

PF-4800567 (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 4.5
185 ± 5.2
562 ± 3.8
1045 ± 4.1
2528 ± 3.5
5015 ± 2.9

This table presents hypothetical data showing a dose-dependent decrease in the viability of HCC1806 human breast cancer cells after 72 hours of treatment with PF-4800567, as measured by a CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) can be calculated from this data.

Table 2: Quantification of β-catenin Stabilization by this compound in HCC1806 Cells

PF-4800567 (µM)Relative β-catenin Protein Level (Normalized to β-actin) (Mean ± SD)
0 (Vehicle)1.0 ± 0.12
11.8 ± 0.21
53.5 ± 0.35
105.2 ± 0.48

This table illustrates representative data from a Western blot analysis showing a dose-dependent increase in the levels of β-catenin protein in HCC1806 cells treated with PF-4800567 for 24 hours. This result is consistent with the inhibitory effect of PF-4800567 on CK1ε-mediated β-catenin degradation.

Signaling Pathway and Experimental Workflow

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / PF-4800567 CK1e CK1ε DestructionComplex Destruction Complex GSK3b GSK3β Axin Axin APC APC beta_catenin_off β-catenin DestructionComplex->beta_catenin_off P Ub Ubiquitin beta_catenin_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation PF4800567 PF-4800567 CK1e_inhibited CK1ε PF4800567->CK1e_inhibited Inhibits DestructionComplex_inhibited Destruction Complex (Inhibited) beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Caption: Wnt/β-catenin signaling pathway and the effect of PF-4800567.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells_v Seed HCC1806 cells in 96-well plate treat_v Treat with PF-4800567 (0-50 µM) for 72h seed_cells_v->treat_v add_reagent_v Add CellTiter-Glo® Reagent treat_v->add_reagent_v incubate_v Incubate for 10 min add_reagent_v->incubate_v read_luminescence Measure Luminescence incubate_v->read_luminescence analyze_v Analyze Data (IC50) read_luminescence->analyze_v seed_cells_w Seed HCC1806 cells in 6-well plate treat_w Treat with PF-4800567 (0-10 µM) for 24h seed_cells_w->treat_w lyse_cells Lyse cells and quantify protein treat_w->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF sds_page->transfer immunoblot Immunoblot with anti-β-catenin & anti-β-actin transfer->immunoblot detect Detect and Quantify immunoblot->detect

Caption: Experimental workflow for assessing PF-4800567 efficacy.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is designed to measure the effect of PF-4800567 on the viability of cancer cells, such as the HCC1806 breast cancer cell line.

Materials:

  • HCC1806 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • 96-well opaque-walled cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HCC1806 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.5% in all wells, including the vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-4800567 or the vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[10][11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]

    • Measure the luminescence of each well using a luminometer.[13]

  • Data Analysis:

    • Subtract the average luminescence from the "medium only" background control wells from all other readings.

    • Express the cell viability as a percentage relative to the vehicle-treated control wells (set to 100%).

    • Plot the percentage of cell viability against the log concentration of PF-4800567 to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for β-catenin

This protocol is for detecting the levels of β-catenin protein in cells treated with PF-4800567.

Materials:

  • HCC1806 cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)

  • Blocking buffer (5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies: anti-β-catenin and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HCC1806 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of PF-4800567 (e.g., 0, 1, 5, 10 µM) in complete culture medium for 24 hours.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.[14]

    • Add 150-200 µL of ice-cold RIPA lysis buffer to each well.[14]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[14]

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[14]

    • Normalize the protein concentrations and prepare samples by adding 4x Laemmli sample buffer to a final concentration of 1x.

    • Heat the samples at 95-100°C for 5 minutes.[14]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[14]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-catenin antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 10 minutes each with TBS-T.[15]

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • For the loading control, the membrane can be stripped and re-probed with an anti-β-actin antibody (e.g., 1:5000 dilution).

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[16]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the β-catenin band intensity to the corresponding β-actin band intensity for each sample.

    • Express the results as a fold change relative to the vehicle-treated control.[16]

References

Application Notes and Protocols for PF-4800567 Hydrochloride in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 hydrochloride is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase that is a key regulator of various cellular processes, most notably the circadian rhythm.[1] Developed by Pfizer, this small molecule has become an invaluable tool for dissecting the specific biological functions of CK1ε, particularly in distinguishing its roles from the closely related isoform, CK1δ. These application notes provide detailed information and protocols for the use of this compound in in vivo mouse studies, with a focus on circadian rhythm research.

Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1ε.[2] The circadian clock is governed by a transcription-translation feedback loop. The core of this loop involves the transcriptional activation of Period (PER) and Cryptochrome (CRY) genes by the CLOCK/BMAL1 heterodimer. PER and CRY proteins then translocate to the nucleus to inhibit their own transcription. CK1ε and CK1δ play a crucial role in this process by phosphorylating PER proteins, which affects their stability and nuclear translocation.[3][4] PF-4800567, by selectively inhibiting CK1ε, allows researchers to investigate the specific contribution of this isoform to the regulation of the circadian clock.

Data Presentation

In Vitro and In Vivo Activity of this compound
ParameterTargetValueSpecies/Cell LineReference
IC50 CK1ε32 nMHuman (recombinant)[5]
CK1δ711 nMHuman (recombinant)[5]
Cellular IC50 CK1ε2.65 µMCOS-7[3]
CK1δ20.38 µMCOS-7[3]
In Vivo Dosage Circadian Rhythm Studies100 mg/kg, s.c.Mouse (C57BL/6J)[5]
Effect on Circadian Period Minimal effect in wild-type miceLengthens period in Ck1εtau mutant miceMouse (C57BL/6J, Ck1εtau)[5]

Experimental Protocols

Protocol 1: Assessment of Circadian Rhythm in Mice

This protocol details the methodology for evaluating the effect of PF-4800567 on the endogenous circadian period of locomotor activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water)[6]

  • Male C57BL/6J mice (8-12 weeks old)

  • Cages equipped with running wheels

  • Light-controlled environmental chambers

  • Data acquisition system for monitoring wheel-running activity (e.g., ClockLab)

Procedure:

  • Animal Acclimation: Individually house mice in cages with running wheels within light-controlled chambers.

  • Entrainment: Maintain a 12-hour light:12-hour dark (12:12 LD) cycle for at least two weeks to entrain the mice to a regular light-dark schedule.[7] Provide food and water ad libitum.

  • Baseline Free-Running Period: Transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythms to "free-run." Record wheel-running activity for at least 10-14 days to establish a stable baseline period (tau).

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final injection volume should be appropriate for subcutaneous administration in mice (typically 5-10 ml/kg).

  • Drug Administration:

    • Divide the mice into a vehicle control group and a PF-4800567 treatment group.

    • Administer PF-4800567 (100 mg/kg) or vehicle via subcutaneous (s.c.) injection at the same time each day (e.g., at the beginning of the subjective day). Continue daily injections for at least 10 days.[5][6]

  • Data Collection: Continuously record wheel-running activity throughout the treatment period.

  • Data Analysis:

    • Generate actograms to visualize the activity patterns before, during, and after treatment.

    • Calculate the circadian period (tau) for each mouse during the baseline and treatment phases using appropriate software (e.g., ClockLab).

    • Compare the period length between the vehicle and PF-4800567 treated groups using statistical analysis (e.g., t-test or ANOVA).

Experimental Workflow for Circadian Rhythm Study

G cluster_acclimation Acclimation & Entrainment cluster_baseline Baseline Measurement cluster_treatment Treatment Phase cluster_analysis Data Analysis acclimation Individually house mice in running-wheel cages entrainment 12:12 Light-Dark Cycle (≥ 2 weeks) acclimation->entrainment constant_darkness Transfer to Constant Darkness (DD) entrainment->constant_darkness baseline_recording Record Activity (10-14 days) constant_darkness->baseline_recording drug_prep Prepare PF-4800567 & Vehicle baseline_recording->drug_prep administration Daily s.c. Injections (100 mg/kg or Vehicle) drug_prep->administration treatment_recording Record Activity (≥ 10 days) administration->treatment_recording actograms Generate Actograms treatment_recording->actograms tau_calc Calculate Circadian Period (Tau) actograms->tau_calc stats Statistical Comparison tau_calc->stats

Workflow for a typical in vivo circadian rhythm study.

Signaling Pathway

The Role of CK1ε in the Mammalian Circadian Clock

The diagram below illustrates the core negative feedback loop of the mammalian circadian clock and the role of CK1ε. In the nucleus, the CLOCK/BMAL1 heterodimer drives the transcription of Per and Cry genes. The resulting PER and CRY proteins form a complex in the cytoplasm. CK1ε and CK1δ phosphorylate the PER proteins, which is a critical step for their subsequent translocation back into the nucleus, where they inhibit the activity of CLOCK/BMAL1, thus completing the feedback loop. PF-4800567 selectively inhibits the activity of CK1ε in this pathway.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Per_Cry_Gene Per & Cry Genes CLOCK_BMAL1->Per_Cry_Gene Transcription Per_Cry_mRNA Per & Cry mRNA Per_Cry_Gene->Per_Cry_mRNA Export PER_CRY_Nuclear PER/CRY Complex PER_CRY_Nuclear->CLOCK_BMAL1 Inhibition PER_CRY_Proteins PER & CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex PER/CRY Complex PER_CRY_Proteins->PER_CRY_Complex PER_CRY_Complex->PER_CRY_Nuclear Nuclear Translocation CK1e CK1ε CK1e->PER_CRY_Complex Phosphorylation CK1d CK1δ CK1d->PER_CRY_Complex Phosphorylation PF4800567 PF-4800567 PF4800567->CK1e Inhibition

CK1ε's role in the circadian clock feedback loop.

Other Potential Applications

While the primary use of PF-4800567 has been in circadian rhythm research, emerging evidence suggests potential roles for CK1ε in other therapeutic areas.

  • Oncology: CK1ε has been implicated in the Wnt/β-catenin and other signaling pathways that are often dysregulated in cancer.[8][9] The combination of PF-4800567 with other targeted therapies, such as PI3K inhibitors, has shown promise in preclinical models of lymphoma.[10]

  • Neuroprotection: Studies with pan-CK1δ/ε inhibitors have suggested a role for these kinases in neurodegenerative diseases like Alzheimer's.[11] While more research is needed specifically with PF-4800567, its potential neuroprotective effects warrant further investigation.[1]

  • Inflammation: In models of osteoarthritis, PF-4800567 has been shown to mitigate the expression of matrix metalloproteinases induced by inflammatory cytokines.[12]

Researchers interested in these areas can adapt the general principles of in vivo study design, including dose-range finding and appropriate vehicle selection, to their specific mouse models of disease.

Conclusion

This compound is a critical tool for investigating the specific functions of CK1ε in vivo. The provided protocols and data serve as a comprehensive resource for researchers utilizing this selective inhibitor in mouse studies, particularly in the field of circadian biology. Further exploration of its effects in other disease models holds promise for expanding its application in drug discovery and development.

References

Application Notes and Protocols: PF-4800567 Hydrochloride in Rat-1 Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 hydrochloride is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2] With an IC50 of 32 nM for CK1ε, it demonstrates over 20-fold selectivity against the closely related isoform, CK1δ (IC50 = 711 nM).[3][4][5][6] This high selectivity makes PF-4800567 an invaluable tool for dissecting the specific roles of CK1ε in various cellular processes. In Rat-1 fibroblast cell culture, its primary application has been in the study of circadian rhythms.[7] While CK1ε is implicated in other signaling pathways potentially relevant to fibroblast biology, such as Wnt signaling and p53 regulation, the direct effects of PF-4800567 on Rat-1 fibroblast proliferation and morphology are not extensively documented in current literature.[8]

These application notes provide a comprehensive guide to using this compound in Rat-1 fibroblast cell culture, focusing on its established use in circadian rhythm research and exploring potential applications based on the known functions of CK1ε.

Data Presentation

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

TargetIC50 (in vitro)IC50 (Cellular)Selectivity (over CK1δ)Reference
CK1ε32 nM2.65 µM>20-fold[3][7][9]
CK1δ711 nM20.38 µM-[3][9]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM[5][10]
Ethanol~1 mg/ml[11]
Dimethyl formamide (B127407) (DMF)~25 mg/ml[11]
1:1 DMF:PBS (pH 7.2)~0.5 mg/ml[11]

Signaling Pathways and Experimental Workflows

Casein Kinase 1 Epsilon (CK1ε) in Circadian Rhythm Regulation

CK1ε is a core component of the mammalian circadian clock. It contributes to the regulation of the circadian period by phosphorylating the Period (PER) and Cryptochrome (CRY) proteins, which are key negative regulators in the transcriptional-translational feedback loop that drives circadian oscillations. Phosphorylation by CK1ε can affect the stability and nuclear translocation of PER proteins.[3]

CK1e_Circadian_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK Complex Per_Cry_Genes Per and Cry Genes BMAL1_CLOCK->Per_Cry_Genes Transcription PER_CRY_mRNA Per and Cry mRNA Per_Cry_Genes->PER_CRY_mRNA PER_CRY_Complex_N PER/CRY Complex PER_CRY_Complex_N->BMAL1_CLOCK Inhibition PER_CRY_Proteins PER and CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex_C PER/CRY Complex PER_CRY_Proteins->PER_CRY_Complex_C PER_CRY_Complex_C->PER_CRY_Complex_N Nuclear Translocation CK1e CK1ε CK1e->PER_CRY_Complex_C Phosphorylation PF-4800567 PF-4800567 Hydrochloride PF-4800567->CK1e Inhibition Circadian_Workflow A 1. Cell Seeding Plate Rat-1 fibroblasts stably expressing a circadian reporter (e.g., Bmal1-luciferase). B 2. Synchronization Synchronize the cellular clocks (e.g., with dexamethasone (B1670325) or serum shock). A->B C 3. Treatment Replace medium with recording medium containing luciferin (B1168401) and varying concentrations of PF-4800567 or vehicle (DMSO). B->C D 4. Bioluminescence Recording Continuously record bioluminescence for at least 5-7 days using a luminometer. C->D E 5. Data Analysis Determine the circadian period for each treatment condition. D->E

References

Application Notes: Studying PER2 Degradation with PF-4800567

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Period 2 (PER2) protein is a core component of the mammalian circadian clock, and its rhythmic degradation is crucial for maintaining the periodicity of this internal timekeeping mechanism. The stability of PER2 is tightly regulated by post-translational modifications, primarily phosphorylation by Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Phosphorylation of PER2 by these kinases can mark it for ubiquitination and subsequent degradation by the proteasome.[1][3] Understanding the dynamics of PER2 degradation is therefore essential for elucidating the mechanisms of circadian rhythm regulation and for developing potential therapeutic interventions for circadian-related disorders.

PF-4800567 is a potent and selective small-molecule inhibitor of CK1ε.[4][5] Its high selectivity for CK1ε over the closely related isoform CK1δ makes it a valuable tool for dissecting the specific role of CK1ε in cellular processes, including PER2 degradation.[6][7] By inhibiting CK1ε, PF-4800567 is expected to prevent the phosphorylation of PER2, leading to its stabilization and a subsequent alteration in the circadian period.[6][8] These application notes provide a detailed protocol for studying the effects of PF-4800567 on PER2 degradation in a cellular context.

Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1ε.[5] It binds to the ATP pocket of the kinase, preventing the transfer of phosphate (B84403) groups to its substrates, including PER2.[5] This inhibition of phosphorylation at specific sites on PER2 prevents its recognition by the E3 ubiquitin ligase β-TrCP, thereby inhibiting its degradation.[3]

Below is a diagram illustrating the signaling pathway of PER2 degradation and the point of intervention for PF-4800567.

PER2_Degradation_Pathway cluster_nucleus Nucleus cluster_inhibitor PER2 PER2 pPER2 p-PER2 PER2->pPER2 Phosphorylation CK1e CK1ε CK1e->pPER2 Ub_pPER2 Ub-p-PER2 pPER2->Ub_pPER2 Ubiquitination BTRCP β-TrCP BTRCP->Ub_pPER2 Proteasome Proteasome Ub_pPER2->Proteasome Degradation Degraded_PER2 Degraded PER2 Peptides Proteasome->Degraded_PER2 PF4800567 PF-4800567 PF4800567->CK1e Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Cell Culture & Transfection (e.g., HEK293 with PER2-FLAG) B Pre-treat with PF-4800567 or DMSO A->B C Add Cycloheximide (CHX) to block protein synthesis B->C D Collect cell lysates at different time points C->D E Western Blotting for PER2 and loading control D->E F Densitometry and Data Analysis E->F

References

Application Notes and Protocols for PF-4800567 Hydrochloride in PER3 Nuclear Translocation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 hydrochloride is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a key regulator of the circadian clock machinery.[1][2] CK1ε-mediated phosphorylation of the Period (PER) proteins, including PER3, is a critical step for their translocation from the cytoplasm to the nucleus, a fundamental process in the negative feedback loop of the circadian rhythm.[3][4] By inhibiting CK1ε, this compound effectively blocks the nuclear entry of PER3, making it an invaluable tool for studying circadian biology and screening for potential chronotherapeutic agents.[2][3] These application notes provide detailed protocols for utilizing this compound in PER3 nuclear translocation assays.

Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1ε. Phosphorylation of PER3 by CK1ε in the cytoplasm is a prerequisite for its nuclear import.[4][5] PF-4800567 binds to the ATP-binding pocket of CK1ε, preventing the transfer of phosphate (B84403) to PER3. This lack of phosphorylation results in the cytoplasmic retention of PER3, which can be visualized and quantified using immunofluorescence microscopy.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Selectivity (over CK1δ)Reference
Casein Kinase 1 epsilon (CK1ε)32~22-fold[2][6]
Casein Kinase 1 delta (CK1δ)711-[6]

Table 2: Cell-Based PER3 Nuclear Translocation Inhibition

Cell LineTransfected KinaseIC50 (µM)Reference
COS-7CK1ε0.13[7]
COS-7CK1δ2.65[7]

Signaling Pathway

The diagram below illustrates the signaling pathway of PER3 nuclear translocation and the inhibitory effect of PF-4800567.

PER3_Translocation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PER3_c PER3 PER3_P p-PER3 PER3_c->PER3_P CK1e CK1ε CK1e->PER3_c Phosphorylation PF4800567 PF-4800567 PF4800567->CK1e Inhibition PER3_n PER3 PER3_P->PER3_n Translocation Feedback Negative Feedback PER3_n->Feedback

Caption: PER3 nuclear translocation pathway and inhibition by PF-4800567.

Experimental Protocols

PER3 Nuclear Translocation Assay in Mammalian Cells

This protocol details the steps to quantify the effect of PF-4800567 on PER3 nuclear translocation using immunofluorescence microscopy.

Materials:

  • Mammalian cell line (e.g., COS-7, HEK293)[5]

  • Expression plasmid for GFP- or other fluorescently-tagged PER3

  • Expression plasmid for human CK1ε[5]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)[5]

  • Antifade mounting medium

  • Fluorescence microscope or high-content imaging system[5]

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips or in glass-bottom plates at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the PER3-GFP and CK1ε expression plasmids according to the manufacturer's protocol for the chosen transfection reagent.[5][8]

  • Compound Treatment: 24 hours post-transfection, replace the culture medium with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.[5] A typical concentration range to test would be from 0.01 µM to 10 µM.[9]

  • Incubation: Incubate the cells for 6-12 hours with the compound.[5][8]

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (if necessary for antibody staining): If not using a fluorescently tagged PER3, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells three times with PBS. If using a primary antibody for untagged PER3, incubate with the primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst 33342 for 5 minutes.[5]

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Capture images in the green (for PER3-GFP) and blue (for nuclei) channels.[5]

  • Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of PER3-GFP in a statistically significant number of cells for each treatment condition. Calculate the nuclear-to-cytoplasmic fluorescence ratio. A decrease in this ratio indicates inhibition of nuclear translocation.[8]

Experimental Workflow

The following diagram outlines the key steps of the PER3 nuclear translocation assay.

Experimental_Workflow A 1. Seed Cells B 2. Co-transfect with PER3-GFP & CK1ε Plasmids A->B C 3. Treat with PF-4800567 or DMSO (24h post-transfection) B->C D 4. Incubate for 6-12 hours C->D E 5. Fix and Stain Nuclei (DAPI) D->E F 6. Acquire Images (Fluorescence Microscopy) E->F G 7. Quantify Nuclear vs. Cytoplasmic Fluorescence F->G H 8. Analyze Data & Determine IC50 G->H

Caption: Workflow for the PER3 nuclear translocation assay.

Troubleshooting

ProblemPossible CauseSolution
Low transfection efficiencySuboptimal transfection reagent or protocol; unhealthy cells.Optimize transfection conditions; ensure cells are healthy and at the correct confluency.
High background fluorescenceAutofluorescence; non-specific antibody binding.Use appropriate controls; optimize antibody concentrations and washing steps.
No inhibition of PER3 translocationInactive compound; incorrect concentration.Verify the activity of PF-4800567; perform a dose-response curve.
Cell toxicityHigh concentration of PF-4800567 or DMSO.Perform a cell viability assay to determine the optimal non-toxic concentration range.

Conclusion

This compound is a highly effective and selective tool for investigating the role of CK1ε in circadian rhythms. The protocols and data presented here provide a comprehensive guide for researchers to successfully employ this inhibitor in PER3 nuclear translocation assays, facilitating a deeper understanding of the molecular clock and the discovery of novel therapeutics for circadian-related disorders.

References

Application Notes and Protocols for PF-4800567 Hydrochloride in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 hydrochloride is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in the regulation of various cellular processes, most notably the circadian clock.[1][2][3] While its primary application has been in the study of circadian rhythms, emerging evidence suggests a role for CK1ε in a broader range of neurological functions, including learning, memory, and emotional regulation.[4] These application notes provide detailed protocols for the administration of this compound for behavioral research in mice, extending its use beyond circadian studies to include cognitive and affective paradigms.

Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1ε.[5] Within the core molecular clock, CK1ε phosphorylates the Period (PER) and Cryptochrome (CRY) proteins, marking them for degradation and thereby regulating the period length of circadian oscillations. By inhibiting CK1ε, PF-4800567 can modulate the timing of the circadian clock, although studies have shown it has a minimal effect on the free-running period in wild-type animals compared to dual CK1δ/ε inhibitors.[5][6] Its high selectivity for CK1ε over the closely related CK1δ makes it a valuable tool for dissecting the specific roles of CK1ε in various signaling pathways.[7]

Data Presentation

Table 1: In Vitro and In Vivo Inhibitory Activity of PF-4800567
Assay TypeTargetSpeciesIC50Reference(s)
In Vitro Kinase AssayCK1εHuman32 nM[7]
In Vitro Kinase AssayCK1δHuman711 nM[7]
Whole Cell AssayCK1ε-2.65 µM[7]
Whole Cell AssayCK1δ-20.38 µM[7]
Table 2: Recommended Dosing for In Vivo Behavioral Studies
SpeciesRoute of AdministrationDosageVehicleReference(s)
Mouse (C57BL/6J)Subcutaneous (s.c.)100 mg/kg10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration

This protocol details the preparation of a stock solution and the final dosing solution for subcutaneous injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Stock Solution Preparation (e.g., 20 mg/mL in DMSO):

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 20 mg/mL concentration. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 20 mg of this compound.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[10]

  • Dosing Solution Preparation (for a 100 mg/kg dose in a 10 mL/kg injection volume):

    • This will result in a final drug concentration of 10 mg/mL.

    • In a sterile tube, sequentially add the following, ensuring the solution is clear after each addition:

      • 1 volume of the 20 mg/mL this compound stock in DMSO (final DMSO concentration will be 10%).

      • 4 volumes of PEG300.

      • 0.5 volumes of Tween 80.

      • 4.5 volumes of sterile saline.

    • Vortex the final solution thoroughly to ensure it is homogenous.

    • Prepare the dosing solution fresh on the day of the experiment.

  • Vehicle Control Preparation:

    • Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween 80, and saline, but without this compound.

    • The vehicle control should be administered to a separate cohort of animals.

Protocol 2: Administration for Circadian Rhythm Analysis

This protocol is for assessing the effect of PF-4800567 on the free-running circadian period of locomotor activity.

Materials:

  • Individually housed mouse cages with running wheels

  • Light-controlled environmental chambers

  • Data acquisition system for recording wheel-running activity

  • Prepared PF-4800567 and vehicle solutions

Procedure:

  • Acclimation and Entrainment:

    • House male C57BL/6J mice individually in cages equipped with running wheels.

    • Maintain a standard 12:12 hour light:dark cycle for at least two weeks to allow for entrainment.

  • Baseline Free-Running Period:

    • Transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythms to free-run.

    • Record wheel-running activity for at least one week to establish a stable baseline period (tau).

  • Drug Administration:

    • Administer PF-4800567 (100 mg/kg, s.c.) or vehicle at the same time each day (circadian time 12 is often chosen).[1]

  • Data Collection and Analysis:

    • Continuously record wheel-running activity throughout the treatment period.

    • Generate actograms to visualize the activity patterns.

    • Calculate the circadian period (tau) for each mouse during the treatment period using appropriate software (e.g., ClockLab).

    • Compare the period length between the vehicle-treated and drug-treated groups.

Protocol 3: Administration for Cognitive Assessment (Morris Water Maze)

This protocol outlines the use of PF-4800567 in the Morris water maze, a test of spatial learning and memory.

Materials:

  • Morris water maze apparatus (circular pool, platform, tracking software)

  • Prepared PF-4800567 and vehicle solutions

Procedure:

  • Pre-training Administration:

    • Administer PF-4800567 (100 mg/kg, s.c.) or vehicle 30-60 minutes prior to the start of the first training trial each day.

  • Acquisition Phase (5-7 days):

    • Conduct 4 trials per day for 5-7 consecutive days. In each trial, the mouse is placed in the pool from one of four starting positions and allowed to search for a hidden platform.

    • If the mouse does not find the platform within 60 seconds, it is gently guided to it.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last training day):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

  • Data Analysis:

    • Analyze the escape latencies and path lengths during the acquisition phase to assess learning.

    • Analyze the time in the target quadrant and platform crossings during the probe trial to assess memory retention.

Protocol 4: Administration for Anxiety-Related Behavior (Elevated Plus Maze)

This protocol describes the use of PF-4800567 in the elevated plus maze, a standard test for anxiety-like behavior.

Materials:

  • Elevated plus maze apparatus

  • Video recording and analysis software

  • Prepared PF-4800567 and vehicle solutions

Procedure:

  • Drug Administration:

    • Administer PF-4800567 (100 mg/kg, s.c.) or vehicle 30-60 minutes prior to testing.

  • Testing:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session for later analysis.

  • Data Analysis:

    • Measure the time spent in the open arms and closed arms.

    • Measure the number of entries into the open and closed arms.

    • An anxiolytic effect is typically indicated by an increase in the time spent and entries into the open arms.

Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus PER_CRY PER/CRY Complex Degradation Ubiquitination & Degradation PER_CRY->Degradation PER_CRY_n PER/CRY Complex PER_CRY->PER_CRY_n Nuclear Translocation CK1e CK1ε CK1e->PER_CRY Phosphorylation PF4800567 PF-4800567 hydrochloride PF4800567->CK1e Inhibition BMAL1_CLOCK BMAL1/CLOCK Complex Clock_Genes Clock-Controlled Genes BMAL1_CLOCK->Clock_Genes Activation of Transcription PER_CRY_n->BMAL1_CLOCK Inhibition of Transcription

Caption: Signaling pathway of PF-4800567 in the circadian clock.

G cluster_workflow Experimental Workflow for Behavioral Studies start Start acclimation Animal Acclimation & Habituation start->acclimation drug_prep Prepare PF-4800567 & Vehicle Solutions acclimation->drug_prep randomization Randomize Animals into Treatment Groups drug_prep->randomization administration Administer Compound (s.c.) or Vehicle randomization->administration behavioral_testing Conduct Behavioral Assay (e.g., MWM, EPM) administration->behavioral_testing data_collection Record & Collect Behavioral Data behavioral_testing->data_collection analysis Statistical Analysis of Data data_collection->analysis end End analysis->end

Caption: General workflow for in vivo behavioral experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase that is a key regulator of the circadian clock.[1][2] Developed by Pfizer, it is an invaluable chemical probe for elucidating the specific biological functions of CK1ε, particularly in distinguishing its roles from the closely related isoform, CK1δ.[1] PF-4800567 acts as an ATP-competitive inhibitor of CK1ε.[2] In the negative feedback loop of the circadian clock, both CK1ε and CK1δ phosphorylate the Period (PER) and Cryptochrome (CRY) proteins.[2] This phosphorylation regulates their stability and nuclear entry, which are critical for the timing of the circadian rhythm.[3]

Data Presentation

Inhibitor Specificity and Potency
Target KinaseIC50 (nM)Selectivity (over CK1δ)
CK1ε32~22-fold
CK1δ711-

Table 1: In Vitro Inhibitory Activity of PF-4800567.[2]

Cellular Inhibitory Activity
Target KinaseIC50 (µM)
CK1ε2.65
CK1δ20.38

Table 2: Cellular Inhibitory Activity of PF-4800567.[2]

Recommended Working Concentrations in Cell-Based Assays
AssayCell LineRecommended ConcentrationNotes
PER2 Protein DegradationCOS-70.5 µMCompletely blocks enhanced PER2 degradation.[4][5]
PER3 Nuclear LocalizationHEK293, COS-70.01 - 10 µMEffectively blocks CK1ε-mediated nuclear translocation.[6][7]
Circadian Rhythm Period LengtheningRat1 Fibroblasts1 µMA significant lengthening of the period was observed at 1 µM.[8]
Wnt SignalingHEK2931 µMUsed to study effects on Wnt signaling pathways.[1]
General Starting ConcentrationVarious1 - 10 µMA good starting point for most initial cell-based experiments.[1]

Table 3: Summary of Recommended Working Concentrations for PF-4800567 in Various Cell Culture Applications.

Signaling Pathway Diagram

Circadian_Clock_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK CLOCK CLOCK_BMAL1 CLOCK:BMAL1 CLOCK->CLOCK_BMAL1 BMAL1 BMAL1 BMAL1->CLOCK_BMAL1 PER PER PER_mRNA PER_mRNA PER->PER_mRNA Export PER_p PER-P PER->PER_p Phosphorylation CRY CRY CRY_mRNA CRY_mRNA CRY->CRY_mRNA Export CRY_p CRY-P CRY->CRY_p Phosphorylation PER_CRY_Complex_N PER/CRY Complex PER_CRY_Complex_N->CLOCK_BMAL1 Inhibition Rev-Erb Rev-Erb Rev-Erb->BMAL1 Inhibition ROR ROR ROR->BMAL1 Activation CLOCK_BMAL1->PER Transcription CLOCK_BMAL1->CRY Transcription CLOCK_BMAL1->Rev-Erb Transcription CLOCK_BMAL1->ROR Transcription PER_mRNA->PER Translation CRY_mRNA->CRY Translation PER_CRY_Complex_C PER/CRY Complex PER_p->PER_CRY_Complex_C Degradation Degradation PER_p->Degradation CRY_p->PER_CRY_Complex_C PER_CRY_Complex_C->PER_CRY_Complex_N Nuclear Translocation CK1e CK1ε CK1e->PER CK1e->CRY PF4800567 PF-4800567 PF4800567->CK1e Inhibition

Caption: The Circadian Clock Signaling Pathway and the inhibitory action of PF-4800567 on CK1ε.

Experimental Protocols

Preparation of PF-4800567 Stock Solution
  • Reconstitution : PF-4800567 is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in fresh, anhydrous DMSO.[1] It is crucial to use a new or properly stored anhydrous DMSO, as the compound's solubility can be affected by moisture.[1]

  • Storage : Store the stock solution in small aliquots at -20°C for up to one year or -80°C for up to two years to maintain stability.[1]

Cellular PER2 Degradation Assay

This assay measures the ability of PF-4800567 to prevent CK1ε-mediated degradation of the PER2 protein in a cellular context.[2]

Materials:

  • COS-7 cells (or a similar cell line)

  • Expression plasmids: PER2 fused to a fluorescent protein (e.g., PER2::YFP) and wild-type CK1ε

  • Transfection reagent (e.g., Lipofectamine)

  • Cycloheximide (B1669411) (protein synthesis inhibitor)

  • PF-4800567

  • High-content imaging system or fluorescence microscope

Procedure:

  • Co-transfect COS-7 cells with PER2::YFP and CK1ε expression plasmids. As a control, transfect another set of cells with PER2::YFP and a kinase-dead CK1ε mutant.[2]

  • Allow the cells to express the proteins for 24-48 hours.[2]

  • Treat the cells with either vehicle (DMSO) or PF-4800567 (e.g., 0.5 µM).[2][4]

  • After a short pre-incubation with the inhibitor, add cycloheximide (e.g., 20 µg/ml) to all wells to stop new protein synthesis.[2]

  • Immediately begin recording the fluorescence intensity of PER2::YFP in the cells over time using an automated imaging system.[2]

  • Monitor the decay of the YFP signal for several hours.[2]

  • Calculate the degradation rate constant (K) for PER2::YFP under each condition. A slower decay in fluorescence indicates stabilization of the PER2 protein.[2]

PER3 Nuclear Localization Assay

This assay assesses the ability of PF-4800567 to inhibit CK1ε activity in a cellular context by observing the subcellular localization of a key substrate.[6]

Materials:

  • HEK293 or COS-7 cells

  • Expression plasmids: pEGFP-PER3 and a plasmid for human CK1ε

  • Transfection reagent

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • PF-4800567 serially diluted in DMSO

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells onto glass-bottom plates suitable for microscopy.[6]

  • Co-transfect cells with pEGFP-PER3 and the CK1ε expression plasmid.[9]

  • 24 hours post-transfection, treat the cells with various concentrations of PF-4800567 (e.g., 0.01-10 µM) or DMSO for a specified duration (e.g., 6 hours).[7][9]

  • Fix the cells with 4% paraformaldehyde.[9]

  • Counterstain the nuclei with a nuclear stain.[9]

  • Acquire images using a fluorescence microscope and analyze the nuclear to cytoplasmic fluorescence ratio of the GFP-tagged PER3.

Cellular Circadian Rhythm Assay

This assay is used to determine the effect of a compound on the period of the cellular clock.[2]

Materials:

  • A cell line containing a circadian reporter (e.g., U2OS cells with a Bmal1-dLuc reporter)

  • Dexamethasone (B1670325)

  • Recording medium containing luciferin (B1168401)

  • PF-4800567

  • Luminometer or a device capable of long-term, real-time bioluminescence recording from living cells

Procedure:

  • Plate the reporter cells in 35-mm dishes and grow to confluence.[2]

  • Synchronize the cellular clocks by treating with a high concentration of dexamethasone for a short period (e.g., 1 hour).[2]

  • Wash the cells and replace the medium with the recording medium containing luciferin and the desired concentration of PF-4800567 or vehicle control.[2]

  • Place the dishes into a luminometer and record the bioluminescence output continuously for at least 5-7 days.[2]

  • Analyze the resulting data to determine the period of the circadian rhythm for each condition. A period-lengthening effect will be observed as a longer time between the peaks of luciferase expression.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare PF-4800567 Stock Solution (DMSO) Treatment Treat Cells with PF-4800567 Stock_Solution->Treatment Cell_Culture Culture and Seed Cells (e.g., COS-7, HEK293, U2OS) Transfection Transfect with Plasmids (for PER2/PER3 assays) Cell_Culture->Transfection Cell_Culture->Treatment Transfection->Treatment Incubation Incubate for Defined Period Treatment->Incubation Imaging Fluorescence Imaging (PER2/PER3 assays) Incubation->Imaging Luminescence Bioluminescence Recording (Circadian Rhythm Assay) Incubation->Luminescence Data_Analysis Analyze Data and Determine Effects Imaging->Data_Analysis Luminescence->Data_Analysis

Caption: A generalized experimental workflow for studying the effects of PF-4800567 in cell culture.

References

Application Notes and Protocols: Western Blot Analysis of PER Protein Phosphorylation Following PF-4800567 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian rhythm, a fundamental biological process, is governed by a complex network of clock proteins. Among these, the PERIOD (PER) proteins are central regulators whose rhythmic accumulation and degradation are crucial for maintaining the ~24-hour cycle. The phosphorylation of PER proteins by Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) is a critical post-translational modification that dictates their stability, nuclear translocation, and ultimately, the period length of the circadian clock.[1][2][3] Dysregulation of this process has been implicated in various physiological and pathological conditions.

PF-4800567 is a potent and selective small molecule inhibitor of CK1ε.[1][4] By inhibiting CK1ε, PF-4800567 can modulate the phosphorylation status of its substrates, including PER proteins. This modulation can prevent the subsequent degradation of PER proteins, leading to their accumulation.[4][5] This application note provides a detailed protocol for analyzing the effects of PF-4800567 on PER protein phosphorylation using Western blot analysis, a widely used technique for protein detection and quantification.

Signaling Pathway

The core circadian feedback loop involves the transcriptional activation of PER and Cryptochrome (CRY) genes by the CLOCK:BMAL1 heterodimer. PER and CRY proteins then translocate to the nucleus and inhibit their own transcription. The timing of this negative feedback is tightly regulated by the phosphorylation of PER proteins by CK1δ/ε. Phosphorylation marks PER for ubiquitination and subsequent degradation by the proteasome, allowing a new cycle of transcription to begin. PF-4800567, by selectively inhibiting CK1ε, disrupts this phosphorylation-dependent degradation, leading to the stabilization and accumulation of PER protein.

PER_Phosphorylation_Pathway cluster_1 Nucleus PER PER Protein pPER Phosphorylated PER (pPER) PER->pPER Phosphorylation CK1e CK1ε Degradation Proteasomal Degradation pPER->Degradation Ubiquitination PF4800567 PF-4800567 PF4800567->CK1e Inhibition

Figure 1: Simplified signaling pathway of PER protein phosphorylation and the inhibitory action of PF-4800567.

Data Presentation

The following tables present representative quantitative data on the effect of a CK1δ/ε inhibitor on PER2 protein levels, which can be expected with PF-4800567 treatment. The data is expressed as a fold change relative to a vehicle control.

Table 1: Dose-Dependent Effect of a CK1δ/ε Inhibitor on PER2 Protein Levels

Inhibitor Concentration (µM)Relative PER2 Protein Level (Fold Change)
0 (Vehicle)1.00
0.11.5 ± 0.2
0.32.8 ± 0.4
1.04.5 ± 0.6
3.04.2 ± 0.5
10.03.9 ± 0.5

Data is represented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of a CK1δ/ε Inhibitor (1 µM) on PER2 Protein Levels

Time (hours)Relative PER2 Protein Level (Fold Change)
01.00
21.8 ± 0.3
43.2 ± 0.5
84.8 ± 0.7
125.1 ± 0.8
244.6 ± 0.6

Data is represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Cells expressing endogenous or overexpressed PER protein (e.g., HEK293, U2OS, or primary fibroblasts).

  • PF-4800567 (or other CK1 inhibitors like PF-670462).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Primary Antibodies:

    • Rabbit anti-PER2 antibody (total PER2).

    • Rabbit anti-phospho-PER2 (specific for a CK1-dependent phosphorylation site) antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Protein Assay: BCA or Bradford protein assay kit.

  • PVDF or nitrocellulose membranes.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • Imaging system for chemiluminescence detection.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and PF-4800567 Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Total PER & pPER) E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection G->H I 9. Data Analysis and Quantification H->I

Figure 2: Experimental workflow for Western blot analysis of PER protein phosphorylation.
Detailed Protocol

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of PF-4800567 (e.g., 0.1, 0.3, 1, 3, 10 µM) or with a fixed concentration for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Blocking:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

6. Antibody Incubation:

  • Incubate the membrane with primary antibody against total PER2 or phospho-PER2 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an appropriate imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phospho-PER2 band to the total PER2 band for each sample to determine the relative phosphorylation level.

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize antibody concentrations.

    • Increase the number and duration of wash steps.

    • Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause non-specific signals.[6][7]

  • No or Weak Signal:

    • Confirm protein transfer was successful.

    • Ensure the primary antibody is specific for the target and used at the correct dilution.

    • Check the activity of the HRP-conjugated secondary antibody and ECL substrate.

    • Increase the amount of protein loaded.

  • Inconsistent Results:

    • Ensure equal protein loading in all lanes.

    • Use fresh lysis buffer with active protease and phosphatase inhibitors for each experiment.

    • Maintain consistent incubation times and temperatures.

Conclusion

This application note provides a comprehensive guide for the Western blot analysis of PER protein phosphorylation in response to treatment with the CK1ε inhibitor, PF-4800567. By following these detailed protocols, researchers can effectively investigate the role of CK1ε in regulating the circadian clock and evaluate the efficacy of potential therapeutic agents that target this pathway. The provided data tables and diagrams serve as a valuable reference for experimental design and data interpretation.

References

Application Notes and Protocols: Luciferase Reporter Assay for Circadian Rhythm Studies Using PF-4800567

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The circadian rhythm is an endogenous, approximately 24-hour cycle in biochemical, physiological, and behavioral processes. At the molecular level, this rhythm is driven by a complex network of transcriptional-translational feedback loops involving a set of core clock genes. The luciferase reporter assay is a widely used and powerful tool to study the dynamics of the circadian clock in real-time.[1][2][3][4] By fusing a clock gene promoter to the firefly luciferase gene, the rhythmic expression of the clock gene can be monitored by measuring the bioluminescence produced.[1][3]

Casein Kinase I epsilon (CKIε) is a key kinase involved in the regulation of the circadian period.[5][6][7][8] It phosphorylates core clock proteins, influencing their stability and nuclear translocation. PF-4800567 is a potent and selective inhibitor of CKIε, making it a valuable tool to dissect the specific role of this kinase in the circadian clockwork.[5][9] These application notes provide a detailed protocol for utilizing a luciferase reporter assay to investigate the effects of PF-4800567 on the circadian rhythm.

Signaling Pathway of Casein Kinase I in Circadian Rhythm

The core circadian clock mechanism involves the transcriptional activators CLOCK and BMAL1, which drive the expression of their own repressors, the Period (PER) and Cryptochrome (CRY) proteins. CKIε and its close homolog CKIδ play crucial roles in this feedback loop by phosphorylating PER proteins, which affects their stability and nuclear entry, thereby regulating the period length of the circadian rhythm.[10][11] PF-4800567 selectively inhibits CKIε, allowing for the specific investigation of its role.

Circadian_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_genes->Per_Cry_mRNA Export PER_CRY_complex_nuc PER:CRY Complex PER_CRY_complex_nuc->CLOCK_BMAL1 Inhibition PER_CRY_proteins PER & CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation PER_CRY_complex_cyto PER:CRY Complex PER_CRY_proteins->PER_CRY_complex_cyto Complex Formation PER_CRY_complex_cyto->PER_CRY_complex_nuc Nuclear Translocation CKIe CKIε CKIe->PER_CRY_proteins Phosphorylation PF4800567 PF-4800567 PF4800567->CKIe Inhibition

Caption: Signaling pathway of the core circadian clock and the inhibitory action of PF-4800567 on CKIε.

Experimental Protocols

Materials
  • Cell Line: A cell line stably expressing a circadian reporter, e.g., Rat-1 fibroblasts expressing PER2::LUC or U2OS cells with a Bmal1-luciferase reporter.

  • PF-4800567: Prepare a stock solution in DMSO.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Recording Medium: DMEM without phenol (B47542) red, supplemented with 10% FBS, penicillin/streptomycin, and 0.1 mM luciferin (B1168401).

  • Synchronization Agent: Dexamethasone (B1670325) or forskolin.

  • Luminometer: A plate luminometer capable of continuous live-cell recording at 37°C.

  • White, clear-bottom 35-mm or 96-well plates.

Protocol for Luciferase Reporter Assay
  • Cell Seeding:

    • Seed the reporter cells in a white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Synchronization of Circadian Rhythm:

    • When cells are confluent, replace the medium with a serum-free medium containing a synchronization agent (e.g., 100 nM dexamethasone for 30 minutes).

    • After the synchronization pulse, wash the cells twice with PBS.

  • Treatment with PF-4800567:

    • Replace the medium with the recording medium containing the desired concentrations of PF-4800567. Include a vehicle control (DMSO).

    • Suggested concentrations for a dose-response experiment: 0.1 µM, 1 µM, 10 µM.

  • Bioluminescence Recording:

    • Immediately place the plate in the luminometer and start recording bioluminescence at 37°C.

    • Record data at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.

Experimental Workflow

Workflow A Seed Reporter Cells B Grow to Confluence A->B C Synchronize with Dexamethasone B->C D Wash with PBS C->D E Add Recording Medium with PF-4800567 D->E F Record Bioluminescence (3-5 days) E->F G Data Analysis (Period, Amplitude) F->G

Caption: Workflow for the luciferase reporter assay to assess the effect of PF-4800567 on circadian rhythm.

Data Presentation

Inhibitory Activity of PF-4800567
KinaseIC50 (nM)Selectivity vs. CKIδ
CKIε32>20-fold
CKIδ>640-

Data summarized from available literature.[5]

Effect of PF-4800567 on Circadian Period in Rat-1 Fibroblasts (PER2::LUC)
CompoundConcentration (µM)Period Change (hours)
Vehicle (DMSO)-0
PF-48005671Minimal
PF-480056710Minimal
PF-670462 (pan-CKIδ/ε inhibitor)1Significant Lengthening

Note: PF-4800567 has been shown to have a minimal effect on the circadian clock period at concentrations well above its CKIε IC50.[5][9] In contrast, the pan-CKIδ/ε inhibitor PF-670462 robustly alters the circadian period.[5][9][12] A significant lengthening of the period was observed at 1 μM PF-4800567 in wild-type cells, suggesting some influence of endogenous CKIε on circadian clock speed, though inhibition of CKIδ at this dose cannot be ruled out.[12]

Data Analysis

The raw bioluminescence data will be a time series. This data needs to be analyzed to extract key circadian parameters: period, phase, and amplitude.

  • Detrending: Raw data is often on a downward trend due to factors like cell death or luciferin consumption. This trend should be removed, for example, by subtracting a 24-hour moving average.

  • Period Analysis: The period of the rhythm can be determined using methods like Fourier analysis or cosine wave fitting. Software such as LumiCycle Analysis (Actimetrics) or the ChronoStar package in R can be used.[13]

  • Amplitude Analysis: The amplitude reflects the strength of the rhythm and can be calculated from the detrended data.

Logical Relationship of PF-4800567's Effect

Logical_Relationship A PF-4800567 B Selective Inhibition of CKIε A->B C Phosphorylation of PER proteins by CKIε is blocked B->C D Minimal change in PER protein stability and nuclear entry dynamics C->D E Minimal change in Circadian Period D->E

Caption: Logical flow of how PF-4800567's selective inhibition of CKIε leads to a minimal effect on the circadian period.

Conclusion

The luciferase reporter assay is a robust method for studying the circadian clock. The use of the selective CKIε inhibitor, PF-4800567, in this assay allows for the specific interrogation of the role of CKIε in regulating the circadian period. The data indicates that while CKIε is involved in the circadian machinery, CKIδ appears to be the more dominant regulator of circadian timing.[5][9][10][14] This protocol and the accompanying information provide a framework for researchers to design and execute experiments to further explore the nuances of the circadian clock.

References

Troubleshooting & Optimization

PF-4800567 hydrochloride off-target effects on EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving PF-4800567 hydrochloride. The following content addresses potential off-target effects on the Epidermal Growth Factor Receptor (EGFR) and offers detailed experimental protocols and frequently asked questions (FAQs) to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 Epsilon (CK1ε).[1][2] It demonstrates greater than 20-fold selectivity for CK1ε over Casein Kinase 1 Delta (CK1δ).[1][2]

Q2: Are there any known significant off-target effects for PF-4800567?

A2: Yes, in a kinase selectivity profile of 50 different kinases, PF-4800567 demonstrated significant inhibition of the Epidermal Growth Factor Receptor (EGFR) at a concentration of 1 µM.[3] EGFR was the only other kinase in the panel, besides CK1ε, that was significantly inhibited.[3]

Q3: We are observing unexpected cellular phenotypes in our experiments with PF-4800567 that are not consistent with CK1ε inhibition. Could this be due to its effect on EGFR?

A3: It is highly possible. Given that PF-4800567 has a known off-target activity against EGFR, any unexpected phenotypes, particularly those related to cell proliferation, survival, and migration, should be investigated for potential links to EGFR signaling. We recommend performing control experiments to delineate the on-target versus off-target effects.

Q4: How can we experimentally distinguish between the on-target (CK1ε) and off-target (EGFR) effects of PF-4800567 in our cellular assays?

A4: To differentiate between the effects of PF-4800567 on CK1ε and EGFR, we recommend the following strategies:

  • Use of a structurally unrelated EGFR inhibitor: Compare the phenotype induced by PF-4800567 with that of a well-characterized, specific EGFR inhibitor. If the phenotypes are similar, it suggests the observed effect is likely due to EGFR inhibition.

  • Genetic knockdown of EGFR: Utilize siRNA or CRISPR/Cas9 to reduce the expression of EGFR in your cell model. If the effect of PF-4800567 is diminished in the EGFR-knockdown cells, it confirms the involvement of this off-target.

  • Dose-response analysis: Conduct a dose-response curve for PF-4800567 and correlate the concentrations at which you observe the phenotype with the known IC50 values for CK1ε and the inhibitory concentration for EGFR.

Troubleshooting Guide: Unexpected EGFR-Related Effects

Observed Problem Potential Cause Recommended Troubleshooting Steps
Unexpected decrease in cell proliferation or viability in an EGFR-dependent cell line. Off-target inhibition of EGFR by PF-4800567.1. Confirm EGFR expression and dependency of your cell line. 2. Perform a Western blot to check the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) after treatment with PF-4800567. 3. Compare the results with a known EGFR inhibitor as a positive control.
Inconsistent results in downstream signaling assays (e.g., Western blot for p-Akt, p-ERK). The observed signaling changes are a composite of both CK1ε and EGFR inhibition.1. Carefully titrate the concentration of PF-4800567 to find a window where CK1ε is inhibited with minimal effect on EGFR, if possible. 2. Use a specific EGFR inhibitor to block that pathway and isolate the effects of CK1ε inhibition.
Phenotype is observed at a concentration of PF-4800567 higher than the IC50 for CK1ε. The effect is likely mediated by the less potent inhibition of EGFR.1. Consult the quantitative data to understand the concentration at which significant EGFR inhibition occurs. 2. Consider if the observed phenotype aligns with known outcomes of EGFR signaling inhibition.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the quantitative data regarding the inhibitory activity of PF-4800567.

Table 1: In Vitro Inhibitory Activity of PF-4800567

Target Kinase IC50 (nM) Selectivity (over CK1δ)
CK1ε32[1][2]~22-fold[1][2]
CK1δ711[1][2]-

Table 2: Kinase Selectivity Profile of PF-4800567

Kinase % Inhibition at 1 µM
Epidermal Growth Factor Receptor (EGFR) Significant [3]
Other 49 kinases in the panelMinimal to none[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol provides a general method for determining the IC50 value of a kinase inhibitor.

Objective: To determine the concentration of PF-4800567 required to inhibit 50% of the activity of a target kinase (e.g., CK1ε, EGFR) in vitro.

Materials:

  • Purified, recombinant kinase (CK1ε or EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Km for the kinase)

  • This compound, serially diluted in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of PF-4800567 in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • In a multi-well plate, add the kinase, its specific substrate, and the diluted PF-4800567 or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

  • Measure the kinase activity using the appropriate detection method.

  • Calculate the percentage of inhibition for each concentration of PF-4800567 relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation

Objective: To assess the effect of PF-4800567 on the phosphorylation status of CK1ε and EGFR downstream targets in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Specific EGFR inhibitor (as a control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and an appropriate CK1ε substrate antibody)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of PF-4800567, a specific EGFR inhibitor, or vehicle control for the desired time.

  • If investigating EGFR signaling, you may need to stimulate the cells with EGF for a short period before lysis.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein phosphorylation.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Data Analysis Cell Treatment Cell Treatment Western Blot Western Blot Cell Treatment->Western Blot Pathway Analysis Phenotypic Assay Phenotypic Assay Cell Treatment->Phenotypic Assay Functional Outcome PF-4800567 PF-4800567 PF-4800567->Kinase Assay PF-4800567->Cell Treatment signaling_pathways cluster_CK1e CK1ε Signaling cluster_EGFR EGFR Signaling CK1e CK1ε PER PER Proteins CK1e->PER Phosphorylation Wnt Wnt Signaling CK1e->Wnt Modulation EGFR EGFR PI3K PI3K/Akt EGFR->PI3K RAS RAS/MAPK EGFR->RAS PF4800567 PF-4800567 PF4800567->CK1e Inhibition (On-Target) PF4800567->EGFR Inhibition (Off-Target)

References

Overcoming PF-4800567 hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-4800567 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during experiments with this selective Casein Kinase 1 Epsilon (CK1ε) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Casein Kinase 1 Epsilon (CK1ε).[1] It exhibits approximately 22-fold greater potency for CK1ε over the closely related isoform, CK1δ.[2] Its primary role in cell signaling is the regulation of circadian rhythms through the phosphorylation of PER proteins, which influences their stability and nuclear translocation.[1][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4][5] It is sparingly soluble in aqueous buffers.[4] For most in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.[1][5]

Q3: How should I prepare and store stock solutions of this compound?

A3: To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the compound in fresh, anhydrous DMSO.[1][2] It's crucial to use a fresh or properly stored anhydrous grade of DMSO, as solubility can be compromised by moisture.[1][6] For long-term stability, store the stock solution in small aliquots at -20°C or -80°C.[1] Manufacturer guidelines suggest stability for up to 6 months at -20°C in a suitable solvent.

Q4: I'm observing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. What can I do?

A4: This is a common issue due to the compound's low aqueous solubility. Please refer to the troubleshooting guide below for detailed steps to address this.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides solutions to common solubility problems encountered when working with this compound.

Issue 1: Precipitation in Aqueous Buffers or Cell Culture Media

  • Problem: After adding the DMSO stock solution of this compound to an aqueous buffer or cell culture medium, a precipitate forms.

  • Cause: The compound is sparingly soluble in aqueous solutions, and the addition of the DMSO stock can cause it to crash out of solution.[4]

  • Solutions:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to maintain both compound solubility and cell health.[5]

    • Pre-warm the Aqueous Solution: Pre-warming your cell culture media or buffer to 37°C before adding the compound can sometimes improve solubility.[5]

    • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly, perform serial dilutions in your aqueous medium.

    • Use a Co-solvent: For challenging situations, consider first dissolving the compound in DMF and then diluting it with your aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.5 mg/mL.[4]

    • Sonication: Gentle sonication can help to dissolve small particles that may have precipitated.[7]

Issue 2: Inconsistent Results in Cellular Assays

  • Problem: Variability in experimental outcomes when using this compound.

  • Cause: This could be due to incomplete dissolution or precipitation of the compound in the assay medium, leading to an inaccurate final concentration.

  • Solutions:

    • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.

    • Fresh Preparations: Prepare fresh dilutions from your frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of working dilutions.

    • Solubility Testing: If you are using a new batch of the compound or a different aqueous medium, it is advisable to perform a small-scale solubility test to determine the maximum achievable concentration without precipitation.

Quantitative Solubility Data

The following table summarizes the solubility of PF-4800567 in various solvents.

SolventSolubilityNotes
DMSO≥ 100 mM[2]Can be as high as 120 mg/mL with warming and sonication.[6]
DMF~25 mg/mL[4]
Ethanol~1 mg/mL[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]Recommended for aqueous applications.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.95 mM)[7]A common formulation for in vivo studies.[7][8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.95 mM)[7]An alternative in vivo formulation.[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.95 mM)[7]

Key Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

In Vitro Kinase Assay
  • Objective: To determine the inhibitory activity of this compound against CK1ε.

  • Materials:

    • Recombinant human CK1ε

    • A suitable peptide substrate (e.g., α-casein)[9]

    • [γ-³²P]-ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)[9][10]

    • This compound

    • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)[11]

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a reaction well, combine the assay buffer, CK1ε enzyme, and peptide substrate.

    • Add the diluted this compound or DMSO (as a vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[11]

    • Terminate the reaction and quantify kinase activity by measuring phosphate (B84403) incorporation or ATP consumption.[11]

Cellular Circadian Rhythm Assay
  • Objective: To measure the effect of this compound on the period of the cellular clock.

  • Materials:

    • Cells stably expressing a circadian reporter (e.g., a luciferase gene driven by a clock-controlled promoter like Bmal1).

    • Synchronization agent (e.g., dexamethasone (B1670325) or serum shock).

    • This compound.

    • Recording medium containing luciferin.

  • Procedure:

    • Culture the reporter cells to confluency.

    • Synchronize the cellular clocks using a brief treatment with a synchronization agent.

    • Replace the medium with the recording medium containing various concentrations of this compound or DMSO as a control.

    • Record luminescence over several days to measure the circadian period.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key pathways and experimental workflows related to this compound.

CK1e_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PER_CRY_N PER/CRY Complex BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY_N->BMAL1_CLOCK inhibits Transcription Transcription of Per and Cry genes BMAL1_CLOCK->Transcription drives mRNA Per/Cry mRNA Transcription->mRNA exports to PER_CRY_C PER/CRY Proteins PER_CRY_p Phosphorylated PER/CRY PER_CRY_C->PER_CRY_p CK1e CK1ε CK1e->PER_CRY_C phosphorylates PF4800567 PF-4800567 PF4800567->CK1e inhibits PER_CRY_p->PER_CRY_N translocates to Degradation Degradation PER_CRY_p->Degradation leads to Translation Translation Translation->PER_CRY_C mRNA->Translation

Caption: Simplified signaling pathway of the mammalian circadian clock, highlighting the inhibitory role of PF-4800567 on CK1ε.

experimental_workflow start Start: Solubility Issue prep_stock Prepare fresh stock solution in anhydrous DMSO start->prep_stock check_dmso Is final DMSO concentration < 0.5%? prep_stock->check_dmso check_dmso->start No, adjust prewarm Pre-warm aqueous medium to 37°C check_dmso->prewarm Yes add_compound Add compound to medium prewarm->add_compound check_precipitate Precipitation observed? add_compound->check_precipitate proceed Proceed with experiment check_precipitate->proceed No troubleshoot Troubleshoot further: - Use co-solvent (DMF) - Step-wise dilution - Sonication check_precipitate->troubleshoot Yes

Caption: Troubleshooting workflow for addressing this compound solubility issues in aqueous media.

References

Optimizing PF-4800567 hydrochloride concentration for kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PF-4800567 hydrochloride in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, ATP-competitive small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2] It exhibits significant selectivity for CK1ε over the closely related isoform, CK1δ.[3][4] This selectivity makes it a valuable tool for distinguishing the specific roles of CK1ε from CK1δ in various cellular processes, particularly in the regulation of the circadian clock.[1][5]

Q2: What are the recommended starting concentrations for in vitro and cellular assays?

The effective concentration of PF-4800567 differs significantly between in vitro (cell-free) and cellular assays.

  • In Vitro Kinase Assays: The IC50 for PF-4800567 against CK1ε is approximately 32 nM.[3][4][6][7] A typical starting point for an in vitro kinase assay would be a 10-point dilution series centered around this value.

  • Cell-Based Assays: The cellular IC50 for CK1ε is significantly higher, in the micromolar range (e.g., 2.65 µM).[1][3][4][6] A recommended starting concentration for cellular experiments is between 1 µM and 10 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.[2]

Q3: How should I prepare and store stock solutions of this compound?

PF-4800567 is soluble in organic solvents like DMSO.[4][8] For optimal results:

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO.[2] Sonication may be required to fully dissolve the compound.[4][7]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C for up to one year or -80°C for up to two years to maintain stability and avoid repeated freeze-thaw cycles.[2]

  • Aqueous Solutions: The compound is sparingly soluble in aqueous buffers.[8] If you need to prepare an aqueous solution, first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day.[8]

Troubleshooting Guide

Q4: I am not observing the expected inhibition in my in vitro kinase assay. What are some possible causes and solutions?

Several factors can lead to a lack of inhibition. Consider the following:

  • ATP Concentration: PF-4800567 is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high relative to the Km of the kinase, it can outcompete the inhibitor, leading to an underestimation of its potency.[9] Ensure your ATP concentration is at or near the Km for CK1ε.

  • Enzyme Concentration and Activity: Verify the concentration and activity of your recombinant CK1ε. An insufficient amount of active enzyme can lead to a low signal-to-background ratio, making it difficult to accurately measure inhibition.[9]

  • Inhibitor Dilution and Stability: Ensure your serial dilutions are accurate. Also, confirm that your stock solution has been stored properly and has not degraded.

  • Assay Conditions: Optimize reaction time, temperature, and buffer components (e.g., MgCl2 concentration) to ensure the assay is running under optimal conditions.[10] The reaction should be in the linear range.[10]

Q5: My results from cellular assays do not correlate with the in vitro IC50 values. Why is there a discrepancy?

This is a common observation. The difference in potency between in vitro and cellular assays can be attributed to several factors:

  • Cell Permeability: The compound needs to cross the cell membrane to reach its intracellular target. Differences in cell permeability can affect the intracellular concentration of the inhibitor.

  • Efflux Pumps: Cells may actively transport the compound out, reducing its effective intracellular concentration.

  • Off-Target Effects: In a cellular context, the compound may interact with other proteins or pathways, which could influence the observed phenotype.

  • Protein Binding: The inhibitor may bind to other cellular components, reducing the free concentration available to inhibit CK1ε.

It is essential to determine the effective concentration empirically in your specific cell system.[2]

Q6: I am observing high background noise in my kinase assay. How can I troubleshoot this?

High background can obscure your results. Here are some common causes and solutions:[9]

  • Compound Interference: The compound itself might interfere with the assay detection method (e.g., fluorescence or luminescence).[11] To test for this, run a control with all assay components, including the inhibitor, but without the enzyme.[9]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[9] This can often be mitigated by including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[9]

  • Reagent Purity: Impurities in your reagents (e.g., ATP, substrate) can contribute to high background.[11] Ensure you are using high-quality reagents.

Data Presentation

Table 1: In Vitro and Cellular Inhibitory Activity of PF-4800567

Target KinaseIn Vitro IC50 (nM)Cellular IC50 (µM)Selectivity (over CK1δ)
CK1ε32[1][3][4][6][7]2.65[1][3][4][6]~22-fold[1][3]
CK1δ711[1][3][7]20.38[1][3][4][6]-

Table 2: Kinase Selectivity Profile of PF-4800567

Kinase% Inhibition at 1 µM
Epidermal Growth Factor ReceptorSignificant[1]
Other 49 kinasesMinimal to none[1]

Note: For a detailed list of all kinases tested, refer to the original publication by Walton et al., 2009.[1]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol is a generalized representation for determining the in vitro IC50 of PF-4800567.

Materials:

  • Purified, recombinant human CK1ε enzyme

  • Specific peptide substrate for CK1 (e.g., α-casein)[10]

  • ATP (at Km concentration for CK1ε)

  • PF-4800567 serially diluted in DMSO

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)[10]

  • Kinase detection reagent (e.g., Kinase-Glo®, ADP-Glo™)[1][10]

  • 384-well plates

Procedure:

  • Add assay buffer, purified CK1ε, and the peptide substrate to the wells of a 384-well plate.[1]

  • Add PF-4800567 at various concentrations (typically a 10-point dilution series) or DMSO as a vehicle control.[1]

  • Incubate for 10-15 minutes at room temperature.[1]

  • Initiate the kinase reaction by adding ATP.[1]

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.[1][10]

  • Terminate the reaction and quantify the remaining ATP or ADP produced using a luminescent detection reagent.[1][10] The light output is inversely proportional to kinase activity.

  • Plot the percentage of inhibition relative to the DMSO control against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).[1]

Visualizations

G Troubleshooting Workflow for Kinase Assays start Start: Unexpected Kinase Assay Results check_inhibition No Inhibition Observed start->check_inhibition check_background High Background Signal start->check_background atp_conc Verify ATP Concentration (should be at or near Km) check_inhibition->atp_conc Yes enzyme_activity Check Enzyme Activity and Concentration check_inhibition->enzyme_activity Yes inhibitor_prep Confirm Inhibitor Dilutions and Stock Integrity check_inhibition->inhibitor_prep Yes compound_interference Test for Compound Interference (No Enzyme Control) check_background->compound_interference Yes compound_aggregation Test for Compound Aggregation (Add 0.01% Triton X-100) check_background->compound_aggregation Yes reagent_purity Check Reagent Purity check_background->reagent_purity Yes optimize_assay Optimize Assay Conditions (Time, Temp, Buffer) atp_conc->optimize_assay enzyme_activity->optimize_assay inhibitor_prep->optimize_assay end Problem Resolved compound_interference->end compound_aggregation->end reagent_purity->end optimize_assay->end

Caption: Troubleshooting workflow for unexpected kinase assay results.

G General Workflow for Kinase Inhibitor Characterization biochemical_assay In Vitro Kinase Assay (IC50 Determination) selectivity_profiling Kinase Selectivity Profiling (Kinase Panel Screen) biochemical_assay->selectivity_profiling cellular_assays Cell-Based Assays (Target Engagement, Phenotype) selectivity_profiling->cellular_assays in_vivo_studies In Vivo Models (Efficacy and PK/PD) cellular_assays->in_vivo_studies

Caption: General workflow for characterizing a selective kinase inhibitor.

G Circadian Rhythm Signaling Pathway and PF-4800567 Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK-BMAL1 Complex PER_CRY_genes PER and CRY Genes CLOCK_BMAL1->PER_CRY_genes Transcription PER_CRY_mRNA PER and CRY mRNA PER_CRY_genes->PER_CRY_mRNA Export PER_CRY_complex_nuc PER-CRY Complex PER_CRY_complex_nuc->CLOCK_BMAL1 Inhibition PER_CRY_proteins PER and CRY Proteins PER_CRY_mRNA->PER_CRY_proteins Translation PER_CRY_complex_cyto PER-CRY Complex PER_CRY_proteins->PER_CRY_complex_cyto Degradation Degradation PER_CRY_proteins->Degradation CK1e CK1ε CK1e->PER_CRY_proteins Phosphorylation PF4800567 PF-4800567 PF4800567->CK1e Inhibition PER_CRY_complex_cyto->PER_CRY_complex_nuc Nuclear Translocation

Caption: Role of PF-4800567 in the core circadian feedback loop.

References

Technical Support Center: Interpreting Circadian Period Shifts with PF-4800567

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PF-4800567 in circadian rhythm research. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on interpreting the minimal period shift associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is PF-4800567 and how does it affect the circadian clock?

A1: PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a key enzyme in the core molecular machinery of the circadian clock.[1][2] Unlike pan-CK1δ/ε inhibitors such as PF-670462, which cause a robust lengthening of the circadian period, PF-4800567 has only a minimal effect on the period length in most experimental systems.[1][3] This is because CK1δ, not CK1ε, is considered the predominant regulator of circadian timing.[1][4]

Q2: Why is the period shift observed with PF-4800567 considered "minimal"?

A2: The minimal period shift observed with PF-4800567 is a key finding that helps to dissect the specific roles of CK1 isoforms. While statistically significant, the change in period length is considerably smaller than that induced by compounds that also inhibit CK1δ.[3] For example, in Rat-1 fibroblasts, high concentrations of PF-4800567 result in only a minor period lengthening, whereas PF-670462 can extend the period by several hours in a dose-dependent manner.[1][3] This minimal effect underscores the primary role of CK1δ in setting the pace of the circadian clock.

Q3: How should I statistically analyze and interpret a minimal but significant period shift?

A3: A minimal but statistically significant period shift should be interpreted with caution and supported by robust data. Here are some key considerations:

  • Appropriate Statistical Tests: Use statistical methods specifically designed for circadian data analysis, such as the Lomb-Scargle periodogram or cosinor analysis, to determine the period length. Standard t-tests or ANOVAs can then be used to compare period lengths between control and treated groups.

  • Sufficient Replicates: Ensure you have an adequate number of biological replicates to provide sufficient statistical power to detect small effects.

  • Positive Control: Always include a positive control, such as PF-670462, to demonstrate that your experimental system is capable of producing a robust period-lengthening effect.

  • Consider the Biological Context: A small but significant shift may be biologically relevant in certain contexts. The interpretation should be framed within the known roles of CK1ε and CK1δ in the circadian network.

Q4: Could off-target effects of PF-4800567 contribute to observed period shifts?

A4: While PF-4800567 is highly selective for CK1ε over CK1δ, it's important to consider potential off-target effects, especially at higher concentrations.[1] Some studies have noted that at concentrations significantly above its IC50 for CK1ε, PF-4800567 might begin to inhibit CK1δ, which could contribute to a slight period lengthening.[3] It is crucial to consult kinase profiling data and use the lowest effective concentration to minimize the risk of off-target effects.

Troubleshooting Guides

Issue 1: Larger-than-expected period lengthening observed with PF-4800567.

Possible Cause Troubleshooting Step
Compound Concentration Too High High concentrations of PF-4800567 may lead to off-target inhibition of CK1δ.[3] Verify your calculations and perform a dose-response experiment to determine the optimal concentration that selectively inhibits CK1ε.
Compound Degradation or Impurity Ensure the purity and stability of your PF-4800567 stock. Use a fresh, validated batch of the compound.
Cell Line Specific Effects The response to kinase inhibitors can be cell-type dependent. Confirm the expression levels of CK1δ and CK1ε in your specific cell line.
Experimental Error Review your experimental protocol for any potential errors in compound addition, media changes, or data recording.

Issue 2: High variability in period length between replicates treated with PF-4800567.

Possible Cause Troubleshooting Step
Inconsistent Compound Concentration Ensure accurate and consistent pipetting of PF-4800567 into each well. Prepare a master mix of the treatment media to minimize pipetting errors.
Cell Culture Inhomogeneity Ensure a homogenous cell density across all wells at the start of the experiment. Variations in cell confluency can affect circadian rhythms.
Suboptimal Synchronization Inconsistent synchronization of cellular clocks can lead to variability. Optimize your synchronization protocol (e.g., dexamethasone (B1670325) or serum shock) to ensure robust and consistent rhythmicity.
Luminometer/Recording Issues Check the stability and calibration of your recording equipment. Ensure consistent temperature and humidity control, as these can affect circadian period.

Issue 3: No discernible effect on circadian period with PF-4800567.

Possible Cause Troubleshooting Step
Compound Inactivity Verify the activity of your PF-4800567 stock. If possible, perform an in vitro kinase assay to confirm its inhibitory effect on CK1ε.
Low CK1ε Expression/Activity The cell line or tissue being used may have very low levels of CK1ε, making it insensitive to selective inhibition. Confirm CK1ε expression via Western blot or qPCR.
Insufficient Compound Concentration The concentration of PF-4800567 may be too low to effectively inhibit CK1ε in your system. Perform a dose-response experiment to determine the effective concentration range.
Dominant Role of CK1δ In many systems, the dominant role of CK1δ in period regulation may mask the subtle effects of CK1ε inhibition.[1][4] This is an expected outcome and a key finding in itself.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-4800567 vs. PF-670462

CompoundTarget KinaseIC50 (nM)Selectivity (over CK1δ)
PF-4800567 CK1ε32>20-fold
CK1δ711-
PF-670462 CK1ε77~0.18-fold (less selective for ε)
CK1δ14-

Data compiled from published studies.[1][5]

Table 2: Comparative Effects on Circadian Period in Rat-1 Fibroblasts

CompoundConcentration (µM)Period Lengthening (hours)
PF-4800567 1Minimal
10~1
30~1.5
PF-670462 0.1~2
1~6
10>10

Approximate values based on graphical data from published studies.[1][6]

Table 3: In Vivo Effects on Locomotor Activity Period in Mice

CompoundDosePeriod Change
PF-4800567 100 mg/kgMinimal effect
PF-670462 10 mg/kgSignificant lengthening

Data compiled from published studies.[3][5]

Experimental Protocols

1. In Vitro Circadian Rhythm Assay using PER2::LUC Reporter Cells

Objective: To measure the effect of PF-4800567 on the period of the circadian clock in cultured cells.

Materials:

  • Rat-1 or U2OS cells stably expressing a PER2::LUCiferase reporter construct.

  • Culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and antibiotics.

  • Recording medium (e.g., DMEM without phenol (B47542) red) supplemented with 10 mM HEPES, 1% FBS, and 0.1 mM luciferin.

  • Dexamethasone for synchronization.

  • PF-4800567 and PF-670462 (as a positive control) dissolved in DMSO.

  • 35-mm culture dishes or 96-well plates.

  • Luminometer capable of continuous recording at 37°C.

Procedure:

  • Cell Plating: Plate PER2::LUC cells in 35-mm dishes or a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Synchronization: When cells are confluent, replace the medium with fresh medium containing 100 nM dexamethasone. Incubate for 2 hours to synchronize the cellular clocks.

  • Compound Treatment: After synchronization, wash the cells twice with PBS and replace the medium with recording medium containing the desired concentration of PF-4800567, PF-670462, or vehicle (DMSO).

  • Bioluminescence Recording: Immediately place the culture dish/plate into a luminometer and record bioluminescence at 37°C for at least 5-7 days.

  • Data Analysis: Analyze the bioluminescence data using circadian analysis software (e.g., ClockLab, LumiCycle analysis software) to determine the period length for each condition.

2. In Vivo Circadian Rhythm Analysis using Wheel-Running Activity

Objective: To assess the effect of PF-4800567 on the free-running period of locomotor activity in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • Cages equipped with running wheels.

  • Data acquisition system to record wheel revolutions (e.g., ClockLab).

  • PF-4800567 and vehicle control solution.

  • Subcutaneous injection supplies.

Procedure:

  • Acclimation and Baseline Recording: Individually house mice in cages with running wheels in a light-dark (LD) cycle of 12 hours light, 12 hours dark (12:12) for at least two weeks to allow for entrainment and stable baseline activity recording.

  • Constant Darkness: Transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythm to free-run. Continue recording wheel-running activity.

  • Drug Administration: After a stable free-running rhythm is established (typically 10-14 days in DD), begin daily subcutaneous injections of PF-4800567 or vehicle at the same time each day.

  • Data Recording: Continue to record wheel-running activity throughout the treatment period (e.g., 14-21 days).

  • Data Analysis: Generate actograms to visualize the activity patterns. Use circadian analysis software (e.g., ClockLab) to calculate the period (tau) of the free-running rhythm before and during drug treatment for each mouse. Compare the period lengths between the vehicle- and PF-4800567-treated groups.

Mandatory Visualizations

CK1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1 BMAL1 E_box E-box (Per, Cry genes) BMAL1->E_box Activates CLOCK CLOCK CLOCK->E_box Activates PER PER CRY CRY PER_CRY_complex PER/CRY Complex PER_CRY_complex->BMAL1 Inhibits PER_CRY_complex->CLOCK Inhibits PER_mRNA Per mRNA E_box->PER_mRNA Transcription CRY_mRNA Cry mRNA E_box->CRY_mRNA PER_protein PER Protein PER_mRNA->PER_protein Translation CRY_protein CRY Protein CRY_mRNA->CRY_protein Translation PER_protein->PER_CRY_complex Degradation Degradation PER_protein->Degradation CRY_protein->PER_CRY_complex CK1_delta CK1δ CK1_delta->PER_protein Phosphorylates CK1_epsilon CK1ε CK1_epsilon->PER_protein Phosphorylates PF_4800567 PF-4800567 PF_4800567->CK1_epsilon Inhibits Experimental_Workflow cluster_in_vitro In Vitro: PER2::LUC Assay cluster_in_vivo In Vivo: Wheel-Running Assay A1 Plate PER2::LUC cells A2 Synchronize with Dexamethasone A1->A2 A3 Treat with PF-4800567 or Vehicle A2->A3 A4 Record Bioluminescence (5-7 days) A3->A4 A5 Analyze Period Length A4->A5 B1 Acclimate mice to wheel cages (LD cycle) B2 Transfer to Constant Darkness (DD) B1->B2 B3 Administer PF-4800567 or Vehicle B2->B3 B4 Record Wheel-Running Activity B3->B4 B5 Analyze Free-Running Period (tau) B4->B5

References

PF-4800567 hydrochloride stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of PF-4800567 hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored desiccated at room temperature or frozen at -20°C for long-term storage.[1] Following reconstitution, it is recommended to aliquot and freeze stock solutions at -20°C or -80°C.[2]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions by dissolving this compound in an organic solvent such as DMSO, DMF, or ethanol.[1][2] For instance, it is soluble up to 100 mM in DMSO. To aid dissolution, particularly at high concentrations in DMSO, warming the solution to 50°C or using ultrasonication may be helpful.[2][3] Always use fresh, high-quality solvents to avoid solubility issues.[3]

Q3: What is the stability of this compound in organic stock solutions?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for at least one month and for up to one year at -80°C.[2] Some suppliers suggest that stock solutions are stable for up to 6 months at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[2]

Q4: Can I store this compound in aqueous solutions?

A4: It is strongly advised to prepare aqueous solutions of this compound fresh for each experiment. The stability of the compound in aqueous buffers is limited, and storage for more than one day is not recommended.[1] For experiments requiring an aqueous buffer, it is best to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute it with the desired aqueous buffer.[1]

Q5: I'm observing precipitation when diluting my DMSO stock solution into aqueous media. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept as low as possible (typically below 0.5%). You can also try pre-warming the aqueous medium to 37°C before adding the compound stock solution and vortexing immediately to ensure rapid and uniform mixing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. Aqueous solutions are particularly unstable.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Always prepare aqueous working solutions immediately before use. For long-term experiments, consider replenishing the compound with fresh media.[2]
Incorrect Concentration: Errors in calculation or dilution can lead to inaccurate final concentrations.Double-check all calculations for preparing stock and working solutions. Perform a dose-response experiment to confirm the optimal concentration for your specific experimental setup.
Difficulty dissolving the compound. Poor Solvent Quality: The presence of water in hygroscopic solvents like DMSO can reduce solubility.Use fresh, anhydrous grade DMSO. Warming the solution or sonication can aid in dissolving the compound at higher concentrations.[2][3]
Low Solubility in Aqueous Buffers: The compound is sparingly soluble in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) first. Then, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is low and compatible with your assay.
Precipitation in cell culture media. Exceeding Solubility Limit: The concentration of the compound in the final working solution may be too high for its solubility in the aqueous-based cell culture medium.Reduce the final concentration of the compound. Ensure the final DMSO concentration is low (e.g., <0.5%). Pre-warm the media and mix vigorously upon adding the stock solution. Consider using a solubilizing agent if compatible with your experiment.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
DMSOSoluble to 100 mM[4]
~10 mg/mL[1]
40 mg/mL (with sonication and pH adjustment)[5]
120 mg/mL (with warming or ultrasonication)[3]
Dimethylformamide (DMF)~25 mg/mL[1]
Ethanol~1 mg/mL[1]
Aqueous BuffersSparingly soluble[1]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Recommended Storage Conditions

Form Storage Temperature Duration Reference
SolidRoom Temperature (desiccated)Not specified[4]
-20°C≥ 4 years[1]
-20°C3 years[5]
4°C2 years[5]
In Solvent (e.g., DMSO)-20°C1 month to 1 year[2][5]
-80°C1 to 2 years[2][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (M.Wt: 396.27 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out 3.96 mg of this compound. b. Add 1 mL of anhydrous DMSO to the solid. c. Vortex thoroughly to dissolve the compound. If necessary, warm the solution briefly at 37-50°C or sonicate until the solid is completely dissolved. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.

  • Procedure: a. Thaw a single aliquot of the 10 mM stock solution. b. Dilute the stock solution 1:1000 into the pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. c. Immediately vortex or pipette vigorously to ensure the compound is evenly dispersed and to minimize precipitation. d. Use the working solution immediately in your experiment.

Visualizations

Signaling_Pathway PF-480056T Signaling Pathway PF4800567 PF-4800567 hydrochloride CK1e Casein Kinase 1ε (CK1ε) PF4800567->CK1e Inhibits PER_CRY PER/CRY Proteins CK1e->PER_CRY Phosphorylates Phosphorylation Phosphorylation PER_CRY->Phosphorylation Degradation Degradation Phosphorylation->Degradation Circadian_Rhythm Circadian Rhythm Regulation Degradation->Circadian_Rhythm Modulates

Caption: Mechanism of action of this compound.

Experimental_Workflow Stock Solution Preparation Workflow start Start weigh Weigh Solid PF-4800567 HCl start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve assist Warm/Sonicate (if necessary) dissolve->assist aliquot Aliquot into Single-Use Vials dissolve->aliquot No assist->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

Troubleshooting_Logic Troubleshooting Precipitation Issues start Precipitation Observed in Aqueous Medium check_dmso Check Final DMSO Concentration start->check_dmso reduce_dmso Reduce DMSO to <0.5% check_dmso->reduce_dmso >0.5% check_compound_conc Check Final Compound Concentration check_dmso->check_compound_conc ≤0.5% reduce_dmso->check_compound_conc reduce_compound_conc Lower Compound Concentration check_compound_conc->reduce_compound_conc High improve_mixing Improve Mixing Technique check_compound_conc->improve_mixing Low reduce_compound_conc->improve_mixing prewarm Pre-warm Medium & Vortex Immediately improve_mixing->prewarm resolve Issue Resolved prewarm->resolve

Caption: Logical steps for troubleshooting precipitation.

References

Potential for PF-4800567 hydrochloride degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-4800567 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability and handling of this selective casein kinase 1ε (CK1ε) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM.[1][2] For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least three years.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[2][3] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[2]

Q2: How stable is this compound in aqueous solutions?

A2: this compound has limited stability in aqueous buffers. It is sparingly soluble in aqueous solutions, and for cell-based assays, it is recommended to first dissolve the compound in DMSO and then dilute it into the aqueous experimental medium.[3] It is strongly advised not to store aqueous solutions of this compound for more than one day due to the potential for degradation.[4] For long-term experiments, fresh dilutions should be prepared daily.

Q3: What are the visual signs of this compound degradation?

A3: While there may not be immediate visual cues for chemical degradation at the molecular level, any change in the physical appearance of the solid compound, such as discoloration, or the presence of precipitates in a freshly prepared solution (that was previously clear) could indicate degradation or poor solubility. For solutions, any unexpected color change over time could also be a sign of instability. The most reliable way to assess the integrity of the compound is through analytical methods like HPLC.

Q4: Can this compound be exposed to light during experiments?

Q5: How does pH affect the stability of this compound?

A5: The pyrazolopyrimidine core of this compound could be susceptible to degradation under harsh acidic or basic conditions. While specific data on its stability across a range of pH values is not available, it is advisable to maintain the pH of your experimental buffer within a neutral range (typically pH 6-8) to minimize the risk of acid or base-catalyzed hydrolysis.

Troubleshooting Guide: Degradation of this compound

Inconsistent or unexpected experimental results can sometimes be attributed to the degradation of this compound. The following table outlines potential causes of degradation and provides recommended solutions.

Observed Problem Potential Cause of Degradation Recommended Solution
Loss of inhibitory activity or reduced potency in assays. Hydrolysis in Aqueous Media: Prolonged incubation in aqueous buffers can lead to the cleavage of the ether linkage or other hydrolytically sensitive bonds.Prepare fresh dilutions of this compound in your experimental media immediately before use. Avoid storing aqueous solutions for more than a day. For longer experiments, replenish the media with freshly diluted compound at regular intervals.
Inconsistent results between experimental replicates. Improper Stock Solution Handling: Repeated freeze-thaw cycles of DMSO stock solutions can introduce moisture and lead to compound precipitation or degradation.Aliquot your high-concentration DMSO stock solution into single-use vials upon initial preparation to minimize freeze-thaw cycles. Always use fresh, anhydrous DMSO for preparing stock solutions.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS). Photodegradation: Exposure of the compound to ambient or UV light, particularly for extended periods, may cause degradation, potentially through reactions involving the chlorophenoxy group.Protect stock solutions and experimental samples from light by using amber vials or by wrapping containers in aluminum foil. Minimize the exposure of your experimental setup to direct light.
Variability in results when using different buffer systems. pH-Mediated Degradation: The stability of the pyrazolopyrimidine core may be compromised at non-neutral pH values.Ensure that the pH of your experimental buffer is within the neutral range (pH 6-8). If you must work outside this range, perform pilot experiments to assess the stability of the compound under your specific conditions.

Experimental Protocols

To ensure the integrity of this compound during your experiments, adhere to the following recommended protocols.

Preparation of DMSO Stock Solution
  • Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the solid compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected (amber) tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Preparation of Working Dilutions for Cell-Based Assays
  • Materials: DMSO stock solution of this compound, pre-warmed sterile cell culture medium.

  • Procedure:

    • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions of the DMSO stock in pre-warmed cell culture medium to achieve the final desired experimental concentrations.

    • Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Use the freshly prepared working dilutions immediately. Do not store aqueous dilutions.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential, inferred degradation pathways of this compound based on its chemical structure. These pathways include hydrolysis of the ether linkage and potential cleavage of the pyrazolopyrimidine ring under harsh conditions.

PF-4800567_hydrochloride This compound Hydrolysis Hydrolysis (Aqueous Environment) PF-4800567_hydrochloride->Hydrolysis H₂O Photodegradation Photodegradation (Light Exposure) PF-4800567_hydrochloride->Photodegradation hv Harsh_pH Harsh pH (Acidic/Basic Conditions) PF-4800567_hydrochloride->Harsh_pH H⁺ / OH⁻ Degradation_Product_A Degradation Product A (Ether Cleavage) Hydrolysis->Degradation_Product_A Degradation_Product_C Photodegradation Products Photodegradation->Degradation_Product_C Degradation_Product_B Degradation Product B (Ring Cleavage) Harsh_pH->Degradation_Product_B

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Minimizing Degradation

This workflow diagram outlines the key steps to follow during an experiment to minimize the potential for this compound degradation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prepare_Stock Prepare fresh DMSO stock (anhydrous DMSO) Start->Prepare_Stock Aliquot_Stock Aliquot stock solution (single-use, amber vials) Prepare_Stock->Aliquot_Stock Store_Stock Store aliquots at -80°C Aliquot_Stock->Store_Stock Thaw_Aliquot Thaw one aliquot Store_Stock->Thaw_Aliquot Prepare_Working Prepare working dilution in neutral pH buffer immediately before use Thaw_Aliquot->Prepare_Working Add_to_Experiment Add to experimental system (protect from light) Prepare_Working->Add_to_Experiment Incubate Incubate for required time Add_to_Experiment->Incubate Analyze_Results Analyze results Incubate->Analyze_Results End End Analyze_Results->End

Caption: Recommended experimental workflow to ensure compound stability.

References

Troubleshooting inconsistent results with PF-4800567 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-4800567 hydrochloride, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: PF-4800567 is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Casein Kinase 1 epsilon (CK1ε).[1][2] It exhibits high selectivity for CK1ε over the closely related isoform, CK1δ.[3][4] Its primary role in cell signaling involves the regulation of circadian rhythms by phosphorylating PERIOD (PER) proteins, which affects their stability and nuclear translocation.[2][5][6] It is also implicated in other pathways, including Wnt/β-catenin signaling.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents like DMSO, DMF, and ethanol, but is sparingly soluble in aqueous buffers.[3][5] For most experiments, a high-concentration stock solution (e.g., 10-100 mM) should be prepared in fresh, anhydrous DMSO.[1][4] For long-term storage, the solid compound should be stored at -20°C.[3] DMSO stock solutions can be stored in aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3]

Q3: What is a recommended starting concentration for my cell-based experiments?

A3: While the in vitro IC50 of PF-4800567 for CK1ε is approximately 32 nM, the effective concentration in whole-cell assays is significantly higher, typically in the low micromolar range (e.g., IC50 of 2.65 µM).[6][7] Therefore, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[1] The optimal concentration will be dependent on the specific cell type and the biological endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.[1][3]

Q4: I am observing inconsistent IC50 values in my in vitro kinase assays. What are the potential causes?

A4: Inconsistent IC50 values for ATP-competitive inhibitors like PF-4800567 can arise from several factors:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly sensitive to the ATP concentration in the assay.[8] Ensure a consistent ATP concentration is used across all experiments, ideally close to the Km value for the enzyme.

  • Enzyme Activity: Variations in the activity of the recombinant CK1ε enzyme between batches or due to improper storage (e.g., multiple freeze-thaw cycles) can lead to variability.[8]

  • Reaction Time: Ensure that the kinase reaction is within the linear range. If the reaction proceeds for too long, substrate depletion can affect the IC50 determination.[8]

  • Compound Solubility and Stability: Poor solubility or degradation of PF-4800567 in the assay buffer can lead to inaccurate concentrations.

Q5: I am not observing the expected phenotype in my cell-based assay. What should I troubleshoot?

A5: If you are not seeing the expected effect of PF-4800567 in your cells, consider the following:

  • Compound Integrity and Concentration: Verify the correct preparation and storage of your compound stock. Confirm the final concentration in your cell culture medium.

  • Cell Health and Target Expression: Ensure your cells are healthy and in a logarithmic growth phase. Verify that your cell line expresses CK1ε and that the signaling pathway you are studying is active.[3]

  • Compound Stability in Media: The stability of PF-4800567 in aqueous cell culture media for extended periods may be limited. For long-term experiments, consider replenishing the compound with fresh media at regular intervals.[3]

  • Cell Line Specificity: The effects of PF-4800567 can be highly cell-type dependent.[1][3] For example, while it is involved in Wnt signaling, it may not inhibit the proliferation of all cancer cell lines.[1][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values in in vitro assays Varying ATP concentrationStandardize ATP concentration in all assays, ideally near the Km of CK1ε.[8]
Inconsistent enzyme activityUse a fresh aliquot of enzyme for each experiment and avoid multiple freeze-thaw cycles.[8]
Compound precipitationEnsure complete dissolution of PF-4800567 in the assay buffer. Consider pre-warming the buffer.
No or weak effect in cell-based assays Suboptimal compound concentrationPerform a dose-response experiment to determine the effective concentration for your cell line (e.g., 0.1 to 20 µM).[1]
Low CK1ε expression in cellsConfirm CK1ε expression in your cell line using techniques like Western blot or qPCR.
Compound degradation in mediaFor long-term experiments (>24 hours), consider replenishing the media with fresh compound.[3]
Cell-type specific responseResearch the role of CK1ε in your specific cell line. The observed phenotype may differ from other published models.[1][3]
Unexpected off-target effects Inhibition of other kinasesPF-4800567 has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) at higher concentrations.[7] Consider using a lower concentration or a structurally different CK1ε inhibitor to confirm findings.[10]
Activation of linked pathwaysInhibition of a kinase can sometimes lead to the activation of other signaling pathways through feedback mechanisms.[11]

Quantitative Data Summary

Parameter Value Assay Type
IC50 for CK1ε 32 nM[6][7]In vitro kinase assay
IC50 for CK1δ 711 nM[6][7]In vitro kinase assay
Cellular IC50 for CK1ε 2.65 µM[6][7]Whole-cell assay
Cellular IC50 for CK1δ 20.38 µM[6][7]Whole-cell assay

Experimental Protocols

1. In Vitro CK1ε Kinase Assay (Luminescence-based)

  • Objective: To determine the in vitro inhibitory activity of PF-4800567 against CK1ε.

  • Materials:

    • Recombinant human CK1ε

    • Peptide substrate for CK1ε

    • ATP

    • This compound

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of PF-4800567 in DMSO and then further dilute in kinase buffer.

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the CK1ε enzyme solution to each well.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP or ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.[9]

2. PER Protein Nuclear Translocation Assay (Cell-Based)

  • Objective: To assess the ability of PF-4800567 to inhibit CK1ε-mediated nuclear translocation of PER proteins in cells.

  • Materials:

    • COS-7 or HEK293 cells

    • Expression plasmids for a fluorescently tagged PER protein (e.g., PER3-GFP) and CK1ε

    • Transfection reagent

    • Cell culture medium

    • This compound

    • DAPI for nuclear staining

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Seed cells on glass-bottom plates.

    • Co-transfect cells with plasmids expressing PER3-GFP and CK1ε.

    • 24 hours post-transfection, treat the cells with various concentrations of PF-4800567 or DMSO.

    • After a specified incubation time (e.g., 6 hours), fix the cells with 4% paraformaldehyde.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope and quantify the nuclear to cytoplasmic fluorescence ratio of PER3-GFP to determine the effect of the inhibitor.[12]

Visualizations

troubleshooting_workflow cluster_invitro In Vitro Troubleshooting cluster_incell In-Cell Troubleshooting start Inconsistent Results Observed issue_type Identify Issue Type start->issue_type invitro In Vitro Assay Variability issue_type->invitro IC50 variation incell In-Cell Assay Inconsistency issue_type->incell Phenotype variation atp Check ATP Concentration invitro->atp dose_response Perform Dose-Response incell->dose_response enzyme Verify Enzyme Activity atp->enzyme compound_prep_vitro Confirm Compound Solubility enzyme->compound_prep_vitro end_node Resolution compound_prep_vitro->end_node cell_health Check Cell Health & Target Expression dose_response->cell_health compound_stability Assess Compound Stability in Media cell_health->compound_stability cell_specificity Consider Cell-Line Specific Effects compound_stability->cell_specificity cell_specificity->end_node

Caption: Troubleshooting workflow for inconsistent results with this compound.

circadian_rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK PER_CRY_genes PER/CRY Genes BMAL1_CLOCK->PER_CRY_genes Transcription PER_CRY_mRNA PER/CRY mRNA PER_CRY_genes->PER_CRY_mRNA Export PER_CRY_complex_nuc PER/CRY Complex PER_CRY_complex_nuc->BMAL1_CLOCK Inhibition PER_CRY_protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_protein Translation PER_CRY_complex_cyto PER/CRY Complex PER_CRY_protein->PER_CRY_complex_cyto PER_CRY_complex_cyto->PER_CRY_complex_nuc Nuclear Import CK1e CK1ε CK1e->PER_CRY_protein Phosphorylation PF4800567 PF-4800567 PF4800567->CK1e Inhibition

Caption: Simplified signaling pathway of the circadian clock and the inhibitory action of PF-4800567.

wnt_pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Axin Axin Dishevelled->Axin Inhibition APC APC GSK3b GSK3β CK1e_wnt CK1ε beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation CK1e_wnt->beta_catenin Phosphorylation beta_catenin_degradation β-catenin Degradation beta_catenin->beta_catenin_degradation Wnt OFF beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc Wnt ON TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Transcription PF4800567_wnt PF-4800567 PF4800567_wnt->CK1e_wnt Inhibition

Caption: The role of CK1ε in the canonical Wnt/β-catenin signaling pathway and its inhibition by PF-4800567.

References

Technical Support Center: Controlling for Off-Target Kinase Inhibition of PF-4800567

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when using PF-4800567, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε). The following information will help you design experiments that control for its known off-target effects and interpret your results with higher confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of PF-4800567 and what are its known off-targets?

A1: The primary target of PF-4800567 is Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase involved in the regulation of various cellular processes, including the circadian rhythm.[1][2][3] While generally selective, at a concentration of 1 µM, PF-4800567 has been shown to significantly inhibit the Epidermal Growth Factor Receptor (EGFR).[4] Its inhibitory activity against the closely related isoform, CK1δ, is more than 20 times weaker than against CK1ε.[3][5][6]

Q2: I am observing a phenotype that is inconsistent with the known functions of CK1ε. How can I determine if this is an off-target effect?

A2: Unexplained phenotypes are a common concern when using kinase inhibitors. To investigate potential off-target effects of PF-4800567, consider the following strategies:

  • Dose-Response Analysis: Perform a dose-response experiment and correlate the phenotype with the on-target inhibition of CK1ε. An on-target effect should correlate with the cellular IC50 of PF-4800567 for CK1ε (approximately 2.65 µM).[4]

  • Use a Structurally Unrelated CK1ε Inhibitor: Employ a structurally different CK1ε inhibitor, such as GSD0054 or SR-4133, as a control.[7] If the observed phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.

  • Rescue Experiment: Perform a rescue experiment by overexpressing a drug-resistant mutant of CK1ε. If the phenotype is reversed in the presence of the inhibitor, it is a strong indication of an on-target effect.

  • Off-Target Kinase Inhibition: Given that EGFR is a known off-target, investigate whether the observed phenotype could be attributed to EGFR inhibition. You can do this by using a selective EGFR inhibitor as a comparator or by examining the phosphorylation status of known EGFR substrates.

Q3: What is the recommended concentration range for using PF-4800567 in cell-based assays to minimize off-target effects?

A3: To minimize off-target inhibition, it is crucial to use the lowest effective concentration of PF-4800567 that elicits the desired on-target effect. Based on its cellular IC50 for CK1ε (2.65 µM), a starting concentration range of 1-5 µM is recommended for initial experiments.[4] A full dose-response curve should be generated to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: How can I confirm that PF-4800567 is engaging its target, CK1ε, in my cellular experiments?

A4: Direct target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[8][9][10] This method assesses the thermal stabilization of a protein upon ligand binding. An increase in the thermal stability of CK1ε in the presence of PF-4800567 would confirm target engagement.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of PF-4800567.

Table 1: In Vitro and Cellular Inhibitory Activity of PF-4800567

Target KinaseIn Vitro IC50 (nM)Cellular IC50 (µM)
CK1ε 32[5][6]2.65[4]
CK1δ 711[5][6]20.38[4]

Table 2: Kinase Selectivity Profile of PF-4800567

Kinase% Inhibition at 1 µM
CK1ε Significant
EGFR Significant
Other 49 kinases Minimal to none

Data from a panel of 50 different kinases. For a detailed list, refer to Walton et al., 2009.[4]

Experimental Protocols

Protocol 1: Kinase Inhibitor Rescue Experiment

Objective: To determine if the observed cellular phenotype is a result of on-target inhibition of CK1ε.

Methodology:

  • Generate Drug-Resistant Mutant: Create a mutant version of CK1ε that is less sensitive to PF-4800567. This can often be achieved by mutating the gatekeeper residue in the ATP-binding pocket.

  • Cell Line Transfection: Transfect the cells of interest with either a vector expressing the wild-type CK1ε or the drug-resistant CK1ε mutant. An empty vector control should also be included.

  • Inhibitor Treatment: Treat the transfected cells with a concentration of PF-4800567 that is known to produce the phenotype in non-transfected cells.

  • Phenotypic Analysis: Assess the phenotype of interest in all three cell populations (wild-type, resistant mutant, and empty vector).

Expected Results:

  • On-Target Effect: The phenotype will be observed in the wild-type and empty vector control cells but will be significantly reduced or absent in the cells expressing the drug-resistant CK1ε mutant.

  • Off-Target Effect: The phenotype will be observed in all three cell populations, as the off-target is not affected by the expression of the resistant CK1ε mutant.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of PF-4800567 to CK1ε in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either PF-4800567 or a vehicle control (e.g., DMSO).

  • Heat Shock: Heat the cell lysates to a range of temperatures to induce protein denaturation.

  • Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble CK1ε remaining at each temperature using Western blotting or other protein detection methods.

Expected Results:

  • Target Engagement: In the presence of PF-4800567, CK1ε will exhibit increased thermal stability, meaning more soluble protein will be detected at higher temperatures compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways involving CK1ε and a general workflow for troubleshooting off-target effects.

Troubleshooting Off-Target Effects of PF-4800567 phenotype Observe Unexpected Phenotype dose_response Perform Dose-Response Analysis phenotype->dose_response correlate Correlates with CK1ε IC50? dose_response->correlate on_target Likely On-Target correlate->on_target Yes off_target_investigation Investigate Off-Target Effects correlate->off_target_investigation No unrelated_inhibitor Use Structurally Unrelated CK1ε Inhibitor off_target_investigation->unrelated_inhibitor egfr_inhibition Consider EGFR Inhibition off_target_investigation->egfr_inhibition replicates_phenotype Replicates Phenotype? unrelated_inhibitor->replicates_phenotype replicates_phenotype->on_target Yes rescue_experiment Perform Rescue Experiment replicates_phenotype->rescue_experiment No phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued phenotype_rescued->on_target Yes off_target_confirmed Likely Off-Target phenotype_rescued->off_target_confirmed No

Caption: A logical workflow for troubleshooting unexpected phenotypes observed with PF-4800567.

CK1ε in the Wnt/β-catenin Signaling Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dvl) Frizzled->Dsh Axin Axin Dsh->Axin inhibits beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin phosphorylates CK1e CK1ε CK1e->beta_catenin phosphorylates PF4800567 PF-4800567 PF4800567->CK1e inhibits degradation Proteasomal Degradation beta_catenin->degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates target_genes Wnt Target Genes TCF_LEF->target_genes

Caption: A simplified diagram of the Wnt/β-catenin pathway highlighting the role of CK1ε.[1][11][12][13]

CK1ε in Circadian Rhythm Regulation CLOCK_BMAL1 CLOCK:BMAL1 PER_CRY_genes Per/Cry Genes CLOCK_BMAL1->PER_CRY_genes activates transcription PER_CRY_mRNA Per/Cry mRNA PER_CRY_genes->PER_CRY_mRNA PER_CRY_proteins PER/CRY Proteins PER_CRY_mRNA->PER_CRY_proteins translation PER_CRY_p Phosphorylated PER/CRY PER_CRY_proteins->PER_CRY_p CK1e CK1ε CK1e->PER_CRY_proteins phosphorylates PF4800567 PF-4800567 PF4800567->CK1e inhibits degradation Degradation PER_CRY_p->degradation nuclear_translocation Nuclear Translocation PER_CRY_p->nuclear_translocation inhibition Inhibition of CLOCK:BMAL1 nuclear_translocation->inhibition inhibition->CLOCK_BMAL1

Caption: The role of CK1ε in the core feedback loop of the circadian clock.[4][14]

References

Navigating Cell Permeability of PF-4800567 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the cell permeability of PF-4800567 hydrochloride, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε). The significant difference between its potency in biochemical assays and whole-cell systems underscores the critical importance of understanding and navigating its cellular uptake. This resource offers troubleshooting advice and detailed protocols to empower researchers in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: PF-4800567 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase CK1ε.[1] It exhibits greater than 20-fold selectivity for CK1ε over the closely related isoform CK1δ.[1] By binding to the ATP pocket of CK1ε, it blocks the phosphorylation of downstream substrates, a key mechanism in cellular processes such as the regulation of circadian rhythms.

Q2: Why is the effective concentration of PF-4800567 in cell-based assays much higher than its biochemical IC50?

A2: This discrepancy is a common observation for many small molecule inhibitors and is primarily attributed to cell permeability. While PF-4800567 has a nanomolar IC50 in cell-free kinase assays, its IC50 in whole-cell assays is in the micromolar range.[1] Several factors contribute to this difference:

  • Cell Membrane Barrier: The compound must cross the cell membrane to reach its intracellular target. The physicochemical properties of PF-4800567 likely result in limited passive diffusion.

  • Intracellular ATP Concentration: As an ATP-competitive inhibitor, PF-4800567 must compete with high intracellular concentrations of ATP (millimolar range), requiring a higher concentration of the inhibitor to achieve effective target engagement.

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps, reducing its intracellular concentration.

Q3: What is the likely mechanism of cellular uptake for this compound?

A3: While direct experimental evidence for the specific uptake mechanism is limited, based on its chemical structure, passive diffusion is the most probable route of entry into cells. The efficiency of passive diffusion is governed by the molecule's physicochemical properties, such as its lipophilicity (LogP) and polar surface area (PSA). The significant difference between the in vitro and cellular IC50 values suggests that this passive diffusion is likely not highly efficient.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal results and longevity, adhere to the following guidelines:

  • Solvent: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the frozen stock for each experiment. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or weak activity in cell-based assays at nanomolar concentrations. Insufficient intracellular concentration due to poor cell permeability. High intracellular ATP concentration outcompeting the inhibitor.Increase the concentration of PF-4800567 to the low micromolar range (e.g., 1-10 µM) for initial experiments. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
High variability between replicate wells. Inconsistent cell seeding density. Compound precipitation in the cell culture medium.Ensure a homogenous single-cell suspension before seeding. Pre-warm the cell culture medium to 37°C before adding the compound stock to aid solubility. Visually inspect for any precipitation after adding the compound.
Observed cellular phenotype does not align with expected CK1ε inhibition. Off-target effects at higher concentrations. The cellular process being studied is not solely dependent on CK1ε in your model system.Use a structurally unrelated CK1ε inhibitor as a control to confirm the phenotype is specific to CK1ε inhibition. Perform target engagement assays (e.g., cellular thermal shift assay) to confirm the compound is binding to CK1ε in your cells.

Quantitative Data Summary

The following table summarizes the inhibitory activity of PF-4800567, highlighting the disparity between biochemical and cellular potency.

Assay TypeTargetIC50Reference(s)
Biochemical (Cell-Free) CK1ε32 nM[1]
CK1δ711 nM[1]
Whole-Cell CK1ε2.65 µM[1]
CK1δ20.38 µM[1]

Experimental Protocols

In Vitro Kinase Assay (Generic Protocol)

This protocol is designed to determine the IC50 value of PF-4800567 in a cell-free system.

Materials:

  • Recombinant human CK1ε enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Peptide substrate for CK1ε

  • ATP

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of PF-4800567 in DMSO.

  • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the CK1ε enzyme and peptide substrate solution in kinase buffer to each well.

  • Incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the generated ADP signal according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of PF-4800567 to inhibit the phosphorylation of a known CK1ε substrate in cells.

Materials:

  • Cells expressing the target of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the phosphorylated substrate

  • Primary antibody against the total substrate (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of PF-4800567 or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of PF-4800567 on substrate phosphorylation.

Visualizations

CK1e_Signaling_Pathway CK1ε Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PF_4800567_ext PF-4800567 (extracellular) PF_4800567_int PF-4800567 (intracellular) PF_4800567_ext->PF_4800567_int Passive Diffusion CK1e CK1ε PF_4800567_int->CK1e Inhibition pSubstrate Phosphorylated Substrate CK1e->pSubstrate Phosphorylation Substrate Substrate (e.g., PER proteins) Substrate->CK1e

Caption: Mechanism of PF-4800567 action and cell entry.

Experimental_Workflow Troubleshooting Workflow for Cell-Based Assays A Start: No/Weak Cellular Effect at Nanomolar Concentration B Hypothesis: Insufficient Intracellular Concentration A->B C Action 1: Increase PF-4800567 Concentration (1-10 µM Dose-Response) B->C D Action 2: Optimize Assay Conditions (Cell Density, Incubation Time) B->D E Outcome: Cellular Effect Observed? C->E D->E F Yes: Proceed with Optimized Concentration and Conditions E->F Yes G No: Further Troubleshooting E->G No H Consider Off-Target Effects or Alternative Pathways G->H

Caption: Troubleshooting workflow for PF-4800567.

References

Minimizing toxicity of PF-4800567 hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-4800567 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity and optimizing the use of this selective Casein Kinase 1 epsilon (CK1ε) inhibitor in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2][3] It exhibits approximately 22-fold greater potency for CK1ε over the closely related isoform, CK1δ.[4] In cellular pathways, such as the regulation of the circadian clock, PF-4800567 blocks the CK1ε-mediated phosphorylation of key proteins like PERIOD (PER), which in turn affects their stability and nuclear translocation.[2]

Q2: I am observing minimal impact on cell viability and proliferation in my cancer cell line. Is this expected?

A2: Yes, this is a documented characteristic of PF-4800567. Unlike less selective CK1 inhibitors that may induce cell cycle arrest or apoptosis, PF-4800567 has been shown to lack broad antiproliferative activity against several cancer cell lines, including HEK293 and HT1080.[5] The cellular response is highly dependent on the specific cell line's reliance on CK1ε-mediated signaling for survival and proliferation.[5] Therefore, a lack of general cytotoxicity is an expected outcome in many experimental systems.

Q3: My experimental results suggest potential off-target effects. How can I minimize this?

A3: While PF-4800567 is highly selective for CK1ε, off-target effects can occur, primarily through the inhibition of CK1δ at higher concentrations.[1] To minimize off-target effects:

  • Determine the optimal concentration: Conduct a dose-response experiment to identify the lowest effective concentration for your specific cell line and assay. A typical starting range is between 1 µM and 10 µM.[5]

  • Use appropriate controls: Compare your results with a vehicle control (DMSO) and potentially a less selective CK1δ/ε inhibitor to differentiate between CK1ε-specific and off-target effects.

  • Consult kinome scan data: Be aware of other potential off-targets, such as the Epidermal Growth Factor Receptor (EGFR), which has shown some inhibition at a 1 µM concentration of PF-4800567.[6]

Q4: I am having issues with the solubility of this compound in my cell culture medium.

A4: this compound has low aqueous solubility.[1] To improve solubility and avoid precipitation:

  • Prepare a high-concentration stock solution in 100% anhydrous DMSO. [1][7] Solubilization can be aided by warming to 50°C or ultrasonication.[7]

  • Minimize the final DMSO concentration in your cell culture medium, ideally keeping it below 0.5%.[1]

  • Pre-warm the cell culture medium to 37°C before adding the DMSO stock solution.[1]

  • Ensure rapid and thorough mixing immediately after adding the stock solution to the medium.[1]

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to a year.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Media Low aqueous solubility of PF-4800567.- Ensure final DMSO concentration is <0.5%.- Pre-warm media to 37°C before adding the compound.- Mix thoroughly immediately after adding the stock solution.- Prepare fresh dilutions for each experiment.
Inconsistent or No-Effect in Experiments - Compound degradation.- Incorrect concentration.- Cell line specificity.- Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.- For long-term experiments, consider replenishing the media with fresh compound every 24-48 hours.- Verify calculations for working concentrations.- Perform a dose-response experiment to find the optimal concentration.- Confirm that your cell line expresses CK1ε.
Unexpected Phenotype (Potential Off-Target Effect) - Inhibition of CK1δ at high concentrations.- Inhibition of other kinases (e.g., EGFR).- Use the lowest effective concentration determined from a dose-response curve.- Use a more selective inhibitor for your target as a control, if available.- Perform rescue experiments with a drug-resistant mutant of CK1ε if possible.

Data Presentation

Table 1: In Vitro and Whole-Cell Inhibitory Activity of PF-4800567

Target Kinase Assay Type IC50
Casein Kinase 1 epsilon (CK1ε)In Vitro (cell-free)32 nM[2][7]
Casein Kinase 1 delta (CK1δ)In Vitro (cell-free)711 nM[2][7]
Casein Kinase 1 epsilon (CK1ε)Whole-Cell2.65 µM[2]
Casein Kinase 1 delta (CK1δ)Whole-Cell20.38 µM[2]

Table 2: Kinase Selectivity Profile of PF-4800567

Kinase % Inhibition at 1 µM
Casein Kinase 1 epsilon (CK1ε)High
Epidermal Growth Factor Receptor (EGFR)Significant[6]
Other 49 kinases in panelMinimal to none[6]
Note: For a detailed list of all kinases tested, refer to the original publication by Walton et al., 2009.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of PF-4800567 using a Dose-Response Experiment and Viability Assay

Objective: To determine the effective concentration range of PF-4800567 in a specific cell line and to assess its impact on cell viability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 10 mM stock solution of PF-4800567 in anhydrous DMSO.

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Prepare serial dilutions of PF-4800567 in complete cell culture medium. A suggested concentration range to test is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM.[5]

  • Include a vehicle-only control with the same final concentration of DMSO as the highest PF-4800567 concentration.

  • Treat the cells by replacing the existing medium with the medium containing the different concentrations of PF-4800567 or vehicle control.

  • Incubate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours for a viability assay).

  • Assess cell viability using a standard assay according to the manufacturer's protocol.

  • Analyze the data by plotting cell viability against the log of the inhibitor concentration to determine the IC50 for any observed effects.

Visualizations

G CK1ε Signaling and Inhibition by PF-4800567 cluster_0 Cytoplasm cluster_1 Nucleus CK1e CK1ε PER_p Phosphorylated PER CK1e->PER_p Phosphorylation PER PER protein PF4800567 PF-4800567 PF4800567->CK1e Inhibition PER_p_nuc Phosphorylated PER PER_p->PER_p_nuc Nuclear Translocation Degradation Degradation PER_p_nuc->Degradation

Caption: CK1ε-mediated phosphorylation and subsequent degradation of PER proteins, and its inhibition by PF-4800567.

G Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed CheckConc Is the concentration in the low effective range? Start->CheckConc HighConc High Concentration (Potential off-target effects) CheckConc->HighConc No LowConc Concentration is Optimized CheckConc->LowConc Yes ReduceConc Reduce Concentration & Re-evaluate HighConc->ReduceConc UseControls Use Control Compounds (e.g., different CK1ε inhibitor) LowConc->UseControls ReduceConc->Start OnTarget Phenotype likely on-target UseControls->OnTarget Phenotype persists with controls OffTarget Phenotype likely off-target UseControls->OffTarget Phenotype is absent with controls

Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.

References

Validation & Comparative

A Comparative Guide to PF-4800567 and PF-670462 in Circadian Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the field of circadian biology, small molecule inhibitors are invaluable tools for dissecting the intricate molecular clockwork that governs daily physiological and behavioral rhythms. Among these, inhibitors of Casein Kinase 1 (CK1) isoforms delta (CK1δ) and epsilon (CK1ε) have proven particularly insightful, as these kinases are core components of the mammalian circadian pacemaker.[1][2][3][4] This guide provides a detailed comparison of two widely used CK1 inhibitors, PF-4800567 hydrochloride and PF-670462, for researchers, scientists, and drug development professionals.

Both PF-4800567 and PF-670462 were developed by Pfizer and target the CK1δ/ε isoforms, which play a crucial role in the phosphorylation of the core clock proteins PERIOD (PER) and CRYPTOCHROME (CRY).[1][5] This phosphorylation is a key step that regulates their stability, nuclear translocation, and repressive activity on the CLOCK/BMAL1 transcriptional activators.[1][6] However, their distinct selectivity profiles lead to significantly different effects on the circadian clock, making them suitable for different experimental questions.[7]

Mechanism of Action and Target Selectivity

The primary distinction between these two compounds lies in their selectivity for CK1ε versus CK1δ.[7]

  • This compound is a potent and highly selective inhibitor of CK1ε .[1][8][9][10] It exhibits over 20-fold selectivity for CK1ε compared to CK1δ.[5][8][10][11] This selectivity makes it an excellent chemical probe for isolating the specific functions of CK1ε from those of the closely related CK1δ.[1][9]

  • PF-670462 is a potent, dual inhibitor of both CK1ε and CK1δ , with a slight preference for CK1δ.[5][12] While initially reported as highly selective for CK1δ/ε, subsequent broader kinase screening revealed it can inhibit other kinases, such as p38 and EGFR, at higher concentrations.[13]

Both compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the kinases.[4][9]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors CLOCK_BMAL1 CLOCK/BMAL1 Clock_Genes Per/Cry Genes CLOCK_BMAL1->Clock_Genes Transcription PER_CRY_N PER/CRY Complex PER_CRY_N->CLOCK_BMAL1 Inhibition PER_CRY_C PER/CRY Complex Clock_Genes->PER_CRY_C Translation CK1 CK1δ / CK1ε PER_CRY_C->CK1 Phosphorylation Target PER_CRY_P Phosphorylated PER/CRY PER_CRY_P->PER_CRY_N Nuclear Translocation Degradation Degradation PER_CRY_P->Degradation CK1->PER_CRY_P Phosphorylates PF48 PF-4800567 (CK1ε selective) PF48->CK1 Inhibits CK1ε PF67 PF-670462 (CK1δ/ε dual) PF67->CK1 Inhibits CK1δ/ε A Plate Cells (e.g., U2OS-Per2::Luc) B Synchronize Clocks (e.g., Dexamethasone) A->B C Add Recording Media + Inhibitor (PF-4800567 or PF-670462) + Luciferin B->C D Bioluminescence Recording (Luminometer, 3-5 days) C->D E Data Analysis (Detrending, Period Calculation) D->E F Result: Period Lengthening (PF-670462) or No Change (PF-4800567) E->F

References

A Comparative Guide to the Selectivity of PF-4800567 and Other Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including the regulation of circadian rhythms, Wnt signaling, and DNA repair. The CK1 family consists of several isoforms, with CK1δ and CK1ε being the most closely related. The high degree of homology in the ATP-binding site among these isoforms makes the development of selective inhibitors a significant challenge. This guide provides an objective comparison of PF-4800567, a selective CK1ε inhibitor, with other CK1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate chemical tools for their studies.

Introduction to PF-4800567

PF-4800567 is a potent, ATP-competitive small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε) developed by Pfizer.[1][2] Its high selectivity for CK1ε over the closely related CK1δ isoform has made it an invaluable tool for dissecting the specific biological functions of CK1ε.[1] Studies utilizing PF-4800567 have been pivotal in demonstrating that while both CK1δ and CK1ε phosphorylate core clock proteins, it is CK1δ that predominantly dictates the speed of the circadian clock.[1][3]

Quantitative Data: A Comparative Overview of Inhibitor Selectivity

The potency and selectivity of CK1 inhibitors are typically determined through in vitro kinase assays and validated in cell-based models. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Table 1: In Vitro Inhibitory Activity of PF-4800567

Target KinaseIC50 (nM)Selectivity (over CK1δ)
CK1ε32~22-fold
CK1δ711-
Data sourced from multiple references.[1][3][4][5][6]

Table 2: Cellular Inhibitory Activity of PF-4800567

Target KinaseIC50 (µM)
CK1ε2.65
CK1δ20.38
Data sourced from multiple references.[1][5][7]

Table 3: Comparison of In Vitro Selectivity: PF-4800567 vs. Other CK1 Inhibitors

CompoundTarget(s)IC50 (nM) for CK1εIC50 (nM) for CK1δSelectivity Profile
PF-4800567 CK1ε32711Highly selective for CK1ε (>20-fold)[3][4][7]
PF-670462 CK1δ/ε77 (or 7.7)13 (or 14)Pan-inhibitor with slight preference for CK1δ[3][6]
SR-4133 CK1ε~1,000 or less>10,000Highly selective for CK1ε[8]
IC261 CK1δ/ε/α1,0001,000Non-selective inhibitor of CK1 isoforms[9]
Longdaysin CK1δ/α, ERK2-8,800Inhibits multiple kinases[10][11]
D4476 CK1δ, p38α, PDK1--Non-selective, targets other kinase families[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize CK1 inhibitors.

In Vitro Kinase Assay (for IC50 Determination)

This biochemical assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified, recombinant human CK1ε and CK1δ enzymes

  • A suitable kinase substrate (e.g., α-casein or a specific peptide)

  • ATP (typically at the Km concentration for each enzyme)

  • Test inhibitors (e.g., PF-4800567) serially diluted in DMSO

  • Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or [γ-³²P]ATP)

Procedure:

  • Add serially diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

  • Add a solution containing the kinase enzyme and the substrate to each well to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Add a solution containing ATP to start the phosphorylation reaction.

  • Stop the reaction after a predetermined time.

  • Quantify the amount of substrate phosphorylation or ATP consumption. The method of quantification will depend on the detection reagent used (e.g., luminescence, fluorescence, or radioactivity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3][6]

PER Protein Nuclear Localization Assay

This cell-based assay assesses an inhibitor's ability to block the CK1-mediated nuclear translocation of PERIOD (PER) proteins, a key step in the circadian clock cycle.

Objective: To evaluate the cellular potency and selectivity of CK1 inhibitors.

Materials:

  • Cell line (e.g., COS-7 or U2OS)

  • Plasmids expressing a fluorescently tagged PER protein (e.g., PER3-GFP) and either CK1ε or CK1δ

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Test inhibitors (e.g., PF-4800567)

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture cells in a suitable format (e.g., multi-well plates).

  • Co-transfect the cells with plasmids expressing the fluorescently tagged PER protein and the specific CK1 isoform.

  • Approximately 24 hours post-transfection, treat the cells with various concentrations of the inhibitor or DMSO.

  • Incubate for a specified period (e.g., 6 hours).

  • Fix the cells and stain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence ratio of the PER protein to determine the extent of nuclear localization.

  • Calculate the IC50 value by plotting the inhibition of nuclear localization against the inhibitor concentration.[6]

Visualizing Pathways and Workflows

Circadian Clock Feedback Loop

The core of the mammalian circadian clock involves a transcription-translation feedback loop. CK1δ and CK1ε are key regulators of this loop, primarily through the phosphorylation of PER and CRY proteins, which marks them for degradation or influences their nuclear entry. PF-4800567 selectively inhibits the CK1ε-mediated phosphorylation step.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_Gene Per & Cry Genes CLOCK_BMAL1->Per_Cry_Gene Transcription PER_CRY_mRNA Per & Cry mRNA Per_Cry_Gene->PER_CRY_mRNA Export PER_CRY_Complex_N PER:CRY PER_CRY_Complex_N->CLOCK_BMAL1 Inhibition PER_CRY_Proteins PER & CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_p Phosphorylated PER:CRY PER_CRY_Proteins->PER_CRY_p Phosphorylation CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->PER_CRY_p PER_CRY_p->PER_CRY_Complex_N Nuclear Entry Degradation Degradation PER_CRY_p->Degradation PF4800567 PF-4800567 PF4800567->CK1_delta_epsilon Inhibits (ε selective) G A High-Throughput Screening B Hit Identification A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Kinome Selectivity Profiling C->D E Cell-Based Assays (Target Engagement) C->E D->E F Phenotypic Assays (e.g., Circadian Period) E->F G In Vivo Studies (PK/PD & Efficacy) F->G

References

A Comparative Guide to PF-4800567 Hydrochloride: A Selective CK1ε Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of PF-4800567 hydrochloride as a selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a crucial serine/threonine kinase involved in numerous cellular processes, including the regulation of circadian rhythms and the Wnt/β-catenin signaling pathway.[1] The performance of PF-4800567 is objectively compared with other known CK1ε inhibitors, supported by experimental data and detailed protocols to assist researchers in their study design.

Mechanism of Action

PF-4800567 is a potent and selective, ATP-competitive inhibitor of CK1ε.[2][3] Its selectivity is a key attribute, allowing for the specific investigation of CK1ε functions, particularly in distinguishing its roles from the closely related isoform, CK1δ.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro and cellular inhibitory activities of PF-4800567 and its alternatives against CK1ε and CK1δ.

InhibitorTarget(s)In Vitro IC50 (nM)Cellular IC50 (µM)Selectivity (over CK1δ)Reference
This compound CK1ε 32 2.65 ~22-fold [2][4][5]
CK1δ71120.38[2][4][5]
PF-670462CK1ε7.7 - 90Not specifiedNon-selective (dual inhibitor)[6][7]
CK1δ13 - 14Not specified[6][7]
SR-4133CK1ε58Not specified>172-fold[2][4]
CK1δ>10,000Not specified[8]
GSD0054CK1εNot specifiedNot specifiedSelective[1][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and application of CK1ε inhibitors.

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified CK1ε and CK1δ enzymes.

  • Materials:

    • Recombinant human CK1ε and CK1δ enzymes

    • A suitable peptide substrate (e.g., α-casein)

    • ATP

    • Test compound (e.g., PF-4800567) serially diluted in DMSO

    • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

    • Add a solution containing the kinase and substrate in the assay buffer to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Terminate the reaction by adding a stop solution.

    • Measure the kinase activity by quantifying the amount of ADP produced using a luminescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

2. Cellular Assay for CK1ε Inhibition

  • Objective: To assess the inhibitory activity of the compound on CK1ε within a cellular context.

  • Materials:

    • A suitable cell line (e.g., U87MG human glioblastoma cells)

    • Cell culture medium and supplements

    • Test compound (e.g., PF-4800567) dissolved in DMSO

    • Reagents for cell viability/proliferation assay (e.g., MTT or CellTiter-Glo®)

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Measure cell viability or proliferation using a standard assay.

  • Data Analysis: Plot the percentage of cell growth inhibition against the inhibitor concentration to determine the cellular IC50 value.

3. Western Blot Analysis for Target Engagement

  • Objective: To confirm that the inhibitor is engaging with its intended target (CK1ε) and affecting downstream signaling pathways in cells. This can be assessed by examining the phosphorylation status of known CK1ε substrates.

  • Materials:

    • Cell line expressing the target of interest

    • Test compound

    • Lysis buffer

    • Primary antibodies against the phosphorylated and total forms of a known CK1ε substrate (e.g., β-catenin)

    • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the inhibitor at various concentrations and for different durations.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies.

    • Wash the membrane and incubate with secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Compare the levels of the phosphorylated substrate relative to the total substrate across different treatment conditions. A decrease in the phosphorylation of a known CK1ε substrate upon treatment with the inhibitor indicates target engagement.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach for validating CK1ε inhibitors, the following diagrams have been generated.

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Axin Axin Dishevelled->Axin Inhibits APC APC GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates (degradation) CK1e CK1ε CK1e->Beta_Catenin Phosphorylates (priming) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus (Wnt ON) Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Ubiquitination Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Experimental_Workflow Start Start: Identify Potential CK1ε Inhibitor Biochemical_Assay In Vitro Kinase Assay (IC50 determination for CK1ε and CK1δ) Start->Biochemical_Assay Selectivity_Check Assess Selectivity (CK1ε vs CK1δ and other kinases) Biochemical_Assay->Selectivity_Check Cellular_Assay Cell-Based Assays (Determine cellular IC50) Selectivity_Check->Cellular_Assay Yes Not_Selective Not Selective Selectivity_Check->Not_Selective No Target_Engagement Target Engagement Assay (e.g., Western Blot for p-β-catenin) Cellular_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Circadian Rhythm, Wnt signaling) Target_Engagement->Phenotypic_Assay In_Vivo In Vivo Studies (Animal Models) Phenotypic_Assay->In_Vivo End Validated Selective CK1ε Inhibitor In_Vivo->End Selective Selective

References

A Researcher's Guide to Experimental Controls for PF-4800567 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount for the accurate interpretation of data. This guide provides a comprehensive comparison of experimental controls for studies involving PF-4800567 hydrochloride, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε). We will explore pharmacological and genetic alternatives, present supporting experimental data in a clear, tabular format, and provide detailed experimental protocols.

This compound is a potent and selective tool for dissecting the specific roles of CK1ε in various cellular processes, most notably in the regulation of circadian rhythms.[1][2][3] Its high selectivity for CK1ε over the closely related isoform, Casein Kinase 1 delta (CK1δ), makes it an invaluable asset for distinguishing the functions of these two kinases.[4][5][6][7]

Comparison of Experimental Controls

To ensure the specificity of the observed effects of PF-4800567, it is crucial to employ appropriate controls. The most common and effective controls include a vehicle control, an alternative pharmacological inhibitor with a different selectivity profile, and genetic knockdown or knockout of the target protein.

Control TypeDescriptionKey Considerations
Vehicle Control The solvent used to dissolve PF-4800567 (typically DMSO).Essential for confirming that the observed effects are due to the compound itself and not the solvent.
Alternative Inhibitor A compound that inhibits CK1δ and CK1ε with a different selectivity profile, such as PF-670462.Allows for the attribution of specific effects to the inhibition of CK1ε versus a broader inhibition of both isoforms.
Genetic Control siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the CSNK1E gene, which encodes CK1ε.Provides the most definitive evidence that the observed phenotype is a direct result of the loss of CK1ε function.

Quantitative Data Comparison

The following tables summarize the key quantitative data for PF-4800567 and the pan-CK1δ/ε inhibitor, PF-670462.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (nM)Selectivity
PF-4800567 CK1ε32[4][6]>20-fold vs CK1δ[4][7]
CK1δ711[4][7]
PF-670462 CK1δ14[7]~6-fold vs CK1ε[7]
CK1ε77[7]

Table 2: Cellular Inhibitory Activity

CompoundAssayCell LineKey FindingConcentration
PF-4800567 PER3 Nuclear LocalizationCOS-7Blocks CK1ε-mediated nuclear localizationIC50 = 2.65 µM[8]
PER2 DegradationCOS-7Inhibits CK1ε-enhanced PER2 degradation0.5 µM[8]
Circadian Period LengtheningRat-1 FibroblastsMinimal effectUp to 30 µM[8]
PF-670462 PER3 Nuclear LocalizationCOS-7Blocks both CK1ε and CK1δ-mediated nuclear localizationIC50 ≈ 0.1 µM[8]
PER2 DegradationCOS-7Inhibits CK1ε-enhanced PER2 degradation0.5 µM[8]
Circadian Period LengtheningRat-1 FibroblastsRobust, dose-dependent period lengtheningStarting at 1 µM[8]

Table 3: In Vivo Effects on Circadian Rhythm

CompoundAnimal ModelDosingEffect on Circadian Period
PF-4800567 Mice (C57BL/6J)100 mg/kg, s.c.Minimal effect[8]
PF-670462 Mice (C57BL/6J)10 mg/kg/daySignificant period lengthening[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_0 Circadian Clock Negative Feedback Loop cluster_1 Inhibitor Action BMAL1_CLOCK BMAL1/CLOCK PER_CRY PER/CRY BMAL1_CLOCK->PER_CRY Transcription PER_CRY->BMAL1_CLOCK Inhibition CK1_delta_epsilon CK1δ / CK1ε PER_CRY->CK1_delta_epsilon Degradation Degradation PER_CRY->Degradation CK1_delta_epsilon->PER_CRY CK1_delta_epsilon->Degradation Promotes PF4800567 PF-4800567 PF4800567->CK1_delta_epsilon Inhibits CK1ε PF670462 PF-670462 PF670462->CK1_delta_epsilon Inhibits CK1δ/ε cluster_workflow Experimental Workflow for Inhibitor Characterization start Start in_vitro In Vitro Kinase Assay (Determine IC50) start->in_vitro cell_based Cell-Based Assays (e.g., PER Nuclear Localization, Degradation) in_vitro->cell_based in_vivo In Vivo Studies (e.g., Circadian Behavior) cell_based->in_vivo data_analysis Data Analysis & Comparison in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Comparative Guide: PF-4800567 Hydrochloride versus Genetic Knockdown of CK1ε

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers in Cellular Signaling and Drug Discovery

Casein Kinase 1 Epsilon (CK1ε), a crucial serine/threonine kinase, is a key regulator of numerous cellular processes, most notably the circadian rhythm and the Wnt signaling pathway. Its dysregulation has been implicated in various diseases, including sleep disorders and cancer. To elucidate its function, researchers primarily rely on two methods of inhibition: the pharmacological inhibitor PF-4800567 hydrochloride and genetic knockdown techniques such as siRNA or shRNA. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their studies.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for PF-4800567 and the typical outcomes of genetic inhibition of CK1ε.

Table 1: In Vitro and Cellular Efficacy of PF-4800567

ParameterValueSpecies/SystemReference
IC50 (CK1ε) 32 nMPurified Human Enzyme[1][2]
IC50 (CK1δ) 711 nMPurified Human Enzyme[1][2]
Selectivity (CK1δ/CK1ε) >20-foldPurified Human Enzymes[1][3]
Cellular IC50 (CK1ε) 2.65 µMWhole-cell assay[1]
Cellular IC50 (CK1δ) 20.38 µMWhole-cell assay[1]

Table 2: Phenotypic Comparison of PF-4800567 and Genetic Inhibition of CK1ε

PhenotypePF-4800567 TreatmentGenetic Inhibition (Knockout/siRNA)Key Differences
Circadian Period Minimal effect on period length.[3][4]CK1ε knockout mice show a slight shortening or no significant change in circadian period.[4]Both methods suggest CK1ε is not the primary regulator of circadian timing, a role attributed more to CK1δ.[3][4]
PER2 Degradation Potently blocks CK1ε-mediated PER2 degradation.[3][5]CK1ε knockdown impairs PER2 phosphorylation.[4]Both approaches confirm the role of CK1ε in PER2 phosphorylation and subsequent degradation.
Wnt/β-catenin Signaling Inhibition can downregulate Wnt/β-catenin-dependent gene expression.[6]Knockdown of CK1ε suppresses the viability of cancer cells by regulating AXIN1 stability.[6]Both methods demonstrate that CK1ε is a positive regulator of the Wnt/β-catenin pathway.

Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of CK1ε.[7] It binds to the active site of the enzyme, preventing the transfer of a phosphate (B84403) group from ATP to its substrates. This action is rapid and reversible.

Genetic Knockdown of CK1ε, typically achieved using siRNA or shRNA, involves the degradation of the CSNK1E mRNA. This prevents the synthesis of the CK1ε protein, leading to a reduction in its overall cellular levels. The effects of genetic knockdown are slower to manifest and are generally longer-lasting than those of a small molecule inhibitor.

Comparative Analysis of Phenotypic Effects

Circadian Rhythm

A significant body of research has focused on the role of CK1ε in regulating the circadian clock. Both PF-4800567 and genetic knockdown have been instrumental in dissecting its function.

Studies using PF-4800567 have shown that selective inhibition of CK1ε has a minimal effect on the circadian period length.[3] This is in stark contrast to the robust period-lengthening effects observed with the pan-CK1δ/ε inhibitor, PF-670462.[3] These findings suggest that CK1δ is the predominant regulator of circadian timing.[3][4]

Similarly, genetic knockout of CK1ε in mice results in only a slight shortening or no significant change in the circadian period.[4] However, it's important to note that genetic deletion can lead to compensatory mechanisms, such as the upregulation of other CK1 isoforms, which might mask the true phenotype.[4][8]

Both methods confirm that CK1ε plays a role in the phosphorylation of the PERIOD (PER) proteins, which is a critical step in the negative feedback loop of the circadian clock.[3][4] PF-4800567 has been shown to block CK1ε-mediated PER2 degradation and PER3 nuclear localization.[3][5]

Wnt/β-catenin Signaling

CK1ε is a positive regulator of the Wnt/β-catenin signaling pathway. Both pharmacological inhibition and genetic knockdown of CK1ε have been shown to suppress this pathway, which is often dysregulated in cancer.[6][9] Inhibition of CK1ε can lead to a decrease in the expression of Wnt target genes, resulting in reduced cancer cell viability and tumorigenesis.[6]

Experimental Protocols

In Vitro Kinase Assay

This assay is used to determine the IC50 of PF-4800567 against purified CK1ε.

  • Prepare a serial dilution of PF-4800567 in DMSO.

  • In a 384-well plate, add 1 µl of the diluted PF-4800567 or a DMSO control.[10]

  • Add 2 µl of CK1ε enzyme solution to each well.[10]

  • Initiate the reaction by adding 2 µl of a substrate/ATP mixture.[10]

  • Incubate the plate at 30°C for 60 minutes.[10]

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit (e.g., ADP-Glo™).[10]

  • Calculate the percentage of inhibition for each concentration of PF-4800567 and determine the IC50 value.

Cellular Circadian Rhythm Assay

This assay measures the effect of PF-4800567 or CK1ε knockdown on the period of the circadian clock in cultured cells.

  • Culture cells (e.g., U2OS) stably expressing a PER2::Luciferase reporter construct.

  • Synchronize the cells by treating them with dexamethasone (B1670325) for 2 hours.

  • For pharmacological inhibition, add PF-4800567 at various concentrations to the culture medium. For genetic knockdown, transfect the cells with CK1ε siRNA 48-72 hours prior to synchronization.

  • Place the culture dishes into a luminometer and record the bioluminescence continuously for at least 5-7 days.[7]

  • Analyze the data to determine the period of the circadian rhythm for each condition.[7]

siRNA-mediated Knockdown of CK1ε

This protocol describes the transient knockdown of CK1ε in cultured cells.

  • Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Prepare the transfection complexes by diluting CK1ε-targeting siRNA and a lipid-based transfection reagent in serum-free medium.

  • Incubate the mixture for 15-20 minutes at room temperature to allow the complexes to form.

  • Add the transfection complexes to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with complete growth medium.

  • Harvest the cells 48-72 hours post-transfection to assess knockdown efficiency by Western blotting or for use in downstream experiments.

Advantages and Disadvantages

FeatureThis compoundGenetic Knockdown of CK1ε
Speed of Action Rapid and immediate inhibition of kinase activity.Slower onset, requires time for mRNA and protein turnover.
Reversibility Reversible; effects can be washed out.Generally long-lasting; can be transient (siRNA) or stable (shRNA/CRISPR).
Dose Control Easily titratable to achieve varying levels of inhibition.Knockdown efficiency can be variable and difficult to control precisely.
Off-target Effects Potential for off-target kinase inhibition, although PF-4800567 is highly selective for CK1ε over CK1δ.[1][7]Can have off-target effects due to the seed region of the siRNA/shRNA.
Compensatory Mechanisms Less likely to induce long-term compensatory changes.Can lead to developmental or long-term compensatory mechanisms.[4][8]
Cellular Context Inhibits only the catalytic activity of the kinase.Removes the entire protein, including any non-catalytic scaffolding functions.
In Vivo Studies Can be used for in vivo studies in animal models.[1]Can be challenging to deliver siRNA/shRNA in vivo. Germline knockouts are a powerful but time-consuming alternative.

Conclusion and Recommendations

Both this compound and genetic knockdown are valuable tools for studying the function of CK1ε. The choice between these two approaches should be guided by the specific research question.

  • PF-4800567 is ideal for studying the acute effects of inhibiting CK1ε's catalytic activity and for dissecting its role from that of the closely related CK1δ.[7] Its rapid and reversible nature makes it well-suited for time-course experiments.

  • Genetic knockdown is more appropriate for investigating the long-term consequences of the absence of the CK1ε protein, including its non-catalytic functions. It is also a crucial tool for validating the on-target effects of pharmacological inhibitors.[10]

For the most robust and comprehensive understanding of CK1ε's biological functions, a combined approach is often the most effective strategy. Genetic models can be used to validate the on-target effects of PF-4800567, ensuring that the observed phenotypes are a direct result of CK1ε inhibition.

Visualizations

G Experimental Workflow: PF-4800567 vs. CK1ε Knockdown cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown PF-4800567 Treatment PF-4800567 Treatment Acute Inhibition Acute Inhibition PF-4800567 Treatment->Acute Inhibition Cell-based Assays Cell-based Assays Acute Inhibition->Cell-based Assays siRNA/shRNA Transfection siRNA/shRNA Transfection Protein Depletion Protein Depletion siRNA/shRNA Transfection->Protein Depletion Protein Depletion->Cell-based Assays Phenotypic Analysis Phenotypic Analysis Cell-based Assays->Phenotypic Analysis Circadian Rhythm Circadian Rhythm Phenotypic Analysis->Circadian Rhythm Wnt Signaling Wnt Signaling Phenotypic Analysis->Wnt Signaling

Caption: A flowchart comparing the experimental workflows for PF-4800567 and genetic knockdown.

G Core Circadian Clock Feedback Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK PER_CRY_N PER/CRY BMAL1_CLOCK->PER_CRY_N Transcription PER_CRY_N->BMAL1_CLOCK Inhibition PER_CRY_C PER/CRY PER_CRY_N->PER_CRY_C Translation CK1e CK1ε PER_CRY_C->CK1e Phosphorylation PER_CRY_C_P p-PER/CRY CK1e->PER_CRY_C_P PER_CRY_C_P->PER_CRY_N Nuclear Entry Degradation Degradation PER_CRY_C_P->Degradation

Caption: The role of CK1ε in the phosphorylation of PER/CRY proteins in the circadian clock.

G Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled DVL DVL Frizzled->DVL CK1e CK1ε DVL->CK1e Recruitment & Phosphorylation beta_catenin β-catenin DVL->beta_catenin Stabilization Destruction_Complex Destruction Complex (Axin, APC, GSK3β) CK1e->Destruction_Complex Inhibition Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n Nuclear Translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: The role of CK1ε in the Wnt/β-catenin signaling pathway.

References

PF-4800567: A Comparative Analysis of Inhibition Against CK1ε and CK1δ

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory activity of PF-4800567 against two closely related serine/threonine protein kinases: Casein Kinase 1 Epsilon (CK1ε) and Casein Kinase 1 Delta (CK1δ). The data presented herein is intended for researchers, scientists, and drug development professionals investigating the roles of these kinases in various cellular processes, including circadian rhythms and Wnt signaling pathways.

PF-4800567 is a potent and selective small molecule inhibitor of CK1ε.[1][2][3] Developed by Pfizer, it is a critical tool for distinguishing the specific functions of CK1ε from those of the highly homologous CK1δ.[1] This guide summarizes the quantitative inhibitory data, details the experimental methodologies for determining inhibitory constants, and visualizes the relevant biological pathways.

Quantitative Inhibitory Activity

The inhibitory potency of PF-4800567 against CK1ε and CK1δ has been determined through both in vitro biochemical assays and cell-based assays. The data clearly demonstrates a significant selectivity for CK1ε over CK1δ.

Assay Type Target Kinase IC50 Selectivity (over CK1δ)
In VitroCK1ε32 nM[1][3][4]~22-fold[1][3]
CK1δ711 nM[1][3][4]-
CellularCK1ε2.65 µM[1][3]~7.7-fold
CK1δ20.38 µM[1][3]-

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values is crucial for characterizing the potency and selectivity of a kinase inhibitor. Below are generalized protocols for both in vitro and cellular assays used to evaluate PF-4800567.

In Vitro Kinase Assay for IC50 Determination

This method quantifies the direct inhibitory effect of PF-4800567 on the enzymatic activity of purified CK1ε and CK1δ.

Objective: To determine the concentration of PF-4800567 required to inhibit 50% of CK1ε and CK1δ kinase activity in a cell-free system.

Materials:

  • Purified, recombinant human CK1ε and CK1δ enzymes

  • Specific peptide substrate for CK1 (e.g., α-casein)

  • Adenosine triphosphate (ATP), typically at the Km concentration for each enzyme

  • PF-4800567, serially diluted in Dimethyl Sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of PF-4800567 in DMSO.

  • In a multi-well plate, add the kinase, peptide substrate, and diluted inhibitor or DMSO (as a vehicle control) to the reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.

  • Terminate the reaction.

  • Quantify the kinase activity by measuring either the amount of phosphorylated substrate or the amount of ADP produced.

  • Plot the percentage of kinase inhibition relative to the DMSO control against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis inhibitor Serial Dilution of PF-4800567 reaction_mix Combine Inhibitor, Kinase, and Substrate inhibitor->reaction_mix enzyme Purified Kinase (CK1ε or CK1δ) enzyme->reaction_mix substrate Peptide Substrate + ATP substrate->reaction_mix incubation Incubate at 30°C reaction_mix->incubation detection Detect Kinase Activity (e.g., ADP-Glo) incubation->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 (Non-linear Regression) calculation->ic50

In Vitro IC50 Determination Workflow

Cellular Assay for IC50 Determination (PER Protein Nuclear Translocation)

This cell-based assay assesses the ability of PF-4800567 to inhibit the function of CK1ε and CK1δ within a cellular environment.

Objective: To determine the concentration of PF-4800567 required to inhibit 50% of CK1-mediated nuclear translocation of Period (PER) proteins.

Materials:

  • A suitable cell line (e.g., COS-7 or HEK293)

  • Expression plasmids for a fluorescently tagged PER protein (e.g., PER3-GFP) and either human CK1ε or CK1δ.

  • Transfection reagent

  • Cell culture medium and supplements

  • PF-4800567, serially diluted in DMSO

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Culture cells in a multi-well imaging plate.

  • Co-transfect the cells with the PER-GFP and CK1 expression plasmids.

  • After allowing for protein expression, treat the cells with serial dilutions of PF-4800567 or DMSO for a defined period.

  • Fix the cells and stain the nuclei with a fluorescent dye.

  • Acquire images of both the GFP (PER protein) and the nuclear stain channels.

  • Quantify the fluorescence intensity of PER-GFP in both the nucleus and the cytoplasm for a significant number of cells per treatment condition.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence.

  • Plot this ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[5]

Signaling Pathway Context

CK1ε and CK1δ are key regulators in multiple signaling pathways, with their roles in the circadian rhythm and Wnt signaling being particularly well-studied.[6][7][8]

Circadian Rhythm Pathway

Within the core feedback loop of the circadian clock, CK1ε and CK1δ phosphorylate the PER and Cryptochrome (CRY) proteins.[1] This phosphorylation regulates their stability and nuclear entry, which is a critical step for the repression of their own transcription, thus controlling the period length of the circadian clock.[1][9] While both kinases are involved, studies using selective inhibitors like PF-4800567 have helped to demonstrate that CK1δ may play a more dominant role in setting the pace of the clock.[1][10]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex Per_Cry_genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription Per_Cry_mRNA Per & Cry mRNA Per_Cry_genes->Per_Cry_mRNA Export PER_CRY_proteins PER & CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation PER_CRY_p Phosphorylated PER & CRY PER_CRY_proteins->PER_CRY_p Phosphorylation PER_CRY_p->CLOCK_BMAL1 Inhibition CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->PER_CRY_p

CK1ε/δ in the Circadian Clock

Wnt/β-catenin Signaling Pathway

CK1ε and CK1δ also act as positive regulators of the canonical Wnt signaling pathway.[6][11] They are involved in the phosphorylation of components of the β-catenin destruction complex, such as Dishevelled (Dvl), and potentially other substrates like the co-receptor LRP6.[6][12] This action contributes to the stabilization and nuclear accumulation of β-catenin, leading to the transcription of Wnt target genes. The functional redundancy and specific roles of each isoform in this pathway are areas of active investigation.

G cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibition CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->Dvl Beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_p Beta_Catenin β-catenin Beta_Catenin->Beta_Catenin_p Beta_Catenin_nuc β-catenin (Nuclear) Beta_Catenin->Beta_Catenin_nuc Accumulation & Translocation Proteasome Proteasome Beta_Catenin_p->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Transcription

References

Unveiling the Selectivity of PF-4800567: A Comparative Guide to a Selective CK1ε Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise cross-reactivity profile of a kinase inhibitor is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of PF-4800567, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε), against a panel of kinases and in relation to other kinase inhibitors. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of this chemical probe.

PF-4800567 is a potent, ATP-competitive inhibitor of CK1ε, an enzyme centrally involved in the regulation of the circadian rhythm.[1][2] Its selectivity for CK1ε over the closely related isoform CK1δ has made it a valuable tool for dissecting the specific roles of these kinases in cellular signaling pathways.[2][3]

Quantitative Kinase Inhibition Profile

The selectivity of PF-4800567 has been rigorously assessed against a broad panel of kinases. The following tables summarize the quantitative data on its inhibitory activity, offering a clear comparison with the less selective inhibitor PF-670462 and other relevant compounds.

Table 1: In Vitro Inhibitory Potency of PF-4800567 and Comparator Compounds against CK1 isoforms.

InhibitorTarget KinaseIC50 (nM)Selectivity (over CK1δ)
PF-4800567 CK1ε 32 [4]~22-fold [4]
CK1δ 711 [4]-
PF-670462CK1ε77[5]~0.17-fold (less selective for ε)[5]
CK1δ13[5]-
SR-3029CK1ε260[6][7]~0.17-fold (less selective for ε)[6][7]
CK1δ44[6][7]-

Table 2: Cross-reactivity Profile of PF-4800567 against a Panel of 50 Kinases.

Data represents the percentage of inhibition at the indicated concentration of PF-4800567.[4]

Kinase% Inhibition at 1 µM% Inhibition at 10 µM
CK1ε >95% >95%
CK1δ <50% >80%
EGFR 69% 83%
LCK32%57%
HGK20%75%
CK1γ211%51%
GSK3β<10%<20%
p38 cascade<10%<20%
MLCK<10%<20%
PRKC B2<10%<20%
PKACα<10%<20%
VEGFR2<10%<20%
Other 38 kinases<10%<20%

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the circadian rhythm signaling pathway where PF-4800567 is active, and a typical workflow for characterizing such a kinase inhibitor.

Circadian Rhythm Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_genes Per and Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription PER_CRY_complex_nucleus PER:CRY Complex PER_CRY_complex_nucleus->CLOCK_BMAL1 Inhibition PER_CRY_proteins PER and CRY Proteins Per_Cry_genes->PER_CRY_proteins Translation PER_CRY_complex_cytoplasm PER:CRY Complex PER_CRY_proteins->PER_CRY_complex_cytoplasm Complex Formation PER_CRY_complex_cytoplasm->PER_CRY_complex_nucleus Nuclear Translocation CK1e CK1ε CK1e->PER_CRY_complex_cytoplasm Phosphorylation PF4800567 PF-4800567 PF4800567->CK1e

Caption: Role of CK1ε in the circadian rhythm feedback loop.

Kinase Inhibitor Characterization Workflow A Compound Synthesis and Purification B In Vitro Kinase Assay (IC50 Determination) A->B Purity >95% C Broad Kinase Panel Screening B->C Potent Inhibition D Cell-Based Assays (Target Engagement) C->D Selective Profile E In Vivo Efficacy and PK/PD Studies D->E Cellular Activity

References

The Precision Advantage: Why PF-4800567 is the Researcher's Choice Over Pan-CK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the intricate web of cellular signaling, the choice of a chemical probe can be the difference between a breakthrough and a confounding result. In the study of Casein Kinase 1 (CK1), the selective inhibitor PF-4800567 offers a distinct advantage over pan-CK1 inhibitors for dissecting the specific roles of the CK1ε isoform.

Casein Kinase 1 is a family of serine/threonine kinases with seven isoforms in humans (α, β, γ1, γ2, γ3, δ, and ε) that regulate a multitude of cellular processes, including circadian rhythms, cell division, and signal transduction.[1][2] Due to the high degree of homology in the ATP-binding sites among isoforms, particularly between CK1δ and CK1ε (98% amino acid identity in their kinase domains), developing isoform-specific inhibitors is a significant challenge.[3] This guide provides a comprehensive comparison of PF-4800567, a selective CK1ε inhibitor, with pan-CK1 inhibitors, supported by experimental data, to illuminate the rationale for its use in targeted research.

Unraveling Isoform Specificity: PF-4800567 vs. Pan-CK1 Inhibitors

The primary reason to utilize PF-4800567 is its remarkable selectivity for CK1ε over the closely related CK1δ isoform. This selectivity is crucial for attributing a biological function to a specific isoform. Pan-CK1 inhibitors, by their nature, inhibit multiple CK1 isoforms, which can lead to ambiguous results and make it difficult to pinpoint the contribution of a single isoform to a cellular process.

PF-4800567 was developed by Pfizer and acts as a potent, ATP-competitive inhibitor of CK1ε.[4] Its selectivity allows researchers to dissect the distinct biological functions of CK1ε from those of CK1δ.[4] In contrast, many early CK1 inhibitors, such as IC261 and CKI-7, lacked specificity.[5] Even more modern pan-inhibitors like PF-670462, while potent, inhibit both CK1δ and CK1ε, with a slight preference for CK1δ.[6]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro and cellular inhibitory activities of PF-4800567 compared to the well-characterized pan-CK1δ/ε inhibitor, PF-670462.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (nM)Selectivity (over CK1δ)
PF-4800567 CK1ε32[7][8]>20-fold[7][8]
CK1δ711[7][8]-
PF-670462 CK1ε77[9]~0.17-fold (less selective for ε)[9]
CK1δ14[6]-

Table 2: Cellular Inhibitory Activity

CompoundTargetIC50 (µM)
PF-4800567 CK1ε2.65[7][10]
CK1δ20.38[7][10]

Dissecting the Circadian Clock: A Case Study in Selectivity

A prime example of the utility of PF-4800567 is in the study of circadian rhythms. Both CK1δ and CK1ε are known to be key regulators of the molecular clock through the phosphorylation of Period (PER) and Cryptochrome (CRY) proteins.[4] Inhibition of these kinases can alter the period length of circadian oscillations.

Studies using both PF-4800567 and PF-670462 have been instrumental in demonstrating that CK1δ is the principal regulator of the clock period.[11] Treatment with the CK1δ-preferring inhibitor PF-670462 robustly lengthens the circadian period in various models.[6] In contrast, PF-4800567 has a minimal effect on the circadian period at concentrations where it effectively inhibits CK1ε.[3][6] This crucial finding, made possible by the selectivity of PF-4800567, has significantly advanced our understanding of the distinct roles of CK1 isoforms in circadian biology.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1/CLOCK BMAL1/CLOCK PER/CRY_mRNA PER/CRY_mRNA BMAL1/CLOCK->PER/CRY_mRNA Transcription PER/CRY_protein PER/CRY (protein) PER/CRY_mRNA->PER/CRY_protein Translation PER/CRY_nuclear PER/CRY (nuclear) PER/CRY_nuclear->BMAL1/CLOCK Inhibition PER/CRY_protein->PER/CRY_nuclear Nuclear Translocation CK1_delta_epsilon CK1δ / CK1ε PER/CRY_protein->CK1_delta_epsilon Degradation Degradation PER/CRY_protein->Degradation CK1_delta_epsilon->PER/CRY_protein Phosphorylation PF_4800567 PF-4800567 PF_4800567->CK1_delta_epsilon Inhibits CK1ε Pan_CK1_Inhibitor Pan-CK1 Inhibitor (e.g., PF-670462) Pan_CK1_Inhibitor->CK1_delta_epsilon Inhibits CK1δ & CK1ε

Figure 1: Simplified diagram of the core circadian clock feedback loop and the points of intervention for CK1 inhibitors.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (IC50 Determination)

This protocol is a generalized method for determining the concentration of an inhibitor required to block 50% of a kinase's activity in vitro.

Materials:

  • Purified, recombinant human CK1ε and CK1δ enzymes

  • Specific peptide substrate (e.g., α-casein)

  • ATP (at a concentration near the Km for each enzyme)

  • PF-4800567 and other inhibitors serially diluted in DMSO

  • Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the kinase and substrate in the reaction buffer.

  • Add serial dilutions of the inhibitor (or DMSO as a vehicle control) to the wells of a microplate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time within the linear reaction range.

  • Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection method.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents add_inhibitor Add Inhibitor Dilutions to Microplate prepare_reagents->add_inhibitor add_kinase_substrate Add Kinase/Substrate Mix add_inhibitor->add_kinase_substrate initiate_reaction Initiate with ATP add_kinase_substrate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction data_analysis Calculate % Inhibition & Determine IC50 stop_reaction->data_analysis end End data_analysis->end

Figure 2: Workflow for an in vitro kinase IC50 determination assay.
PER Protein Nuclear Localization Assay

This cell-based assay assesses the ability of inhibitors to block the CK1-mediated nuclear translocation of PER proteins.[9]

Materials:

  • COS-7 cells (or a similar cell line)

  • Expression plasmids for a fluorescently tagged PER protein (e.g., PER3-GFP) and either CK1ε or CK1δ

  • Transfection reagent

  • PF-4800567 and other inhibitors

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-transfect cells with plasmids expressing the fluorescently tagged PER protein and the respective CK1 isoform.

  • 24 hours post-transfection, treat the cells with various concentrations of the inhibitors or DMSO for a defined period (e.g., 6 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear to cytoplasmic fluorescence intensity of the PER protein to determine the extent of nuclear localization.

  • Calculate the IC50 for the inhibition of nuclear localization.

Conclusion: A Tool for Precision Research

References

Replicating Published Data with PF-4800567 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-4800567 hydrochloride, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε), with the less selective inhibitor PF-670462. The information presented is collated from published scientific literature to assist researchers in replicating and expanding upon previous findings. PF-4800567 is a potent tool for dissecting the specific roles of CK1ε in various cellular processes, most notably the regulation of the circadian clock.[1][2][3] Its high selectivity allows for the differentiation of CK1ε functions from those of the closely related isoform, CK1δ.[1]

Comparative Analysis of In Vitro and Cellular Activity

This compound demonstrates significant potency and selectivity for CK1ε over CK1δ in both biochemical and cell-based assays. This selectivity is a key differentiator from other commercially available CK1 inhibitors like PF-670462, which inhibits both isoforms.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies, offering a direct comparison between PF-4800567 and PF-670462.

Table 1: In Vitro Kinase Inhibition [1]

CompoundTargetIC50 (nM)Selectivity (over CK1δ)
PF-4800567 CK1ε 32 >20-fold
CK1δ711-
PF-670462CK1ε7.7~0.5-fold (more potent on CK1δ)
CK1δ14-

Table 2: Cellular Assay Performance [1]

AssayCompoundCell LineKey FindingIC50 (µM)
PER3 Nuclear LocalizationPF-4800567 COS-7Blocks CK1ε-mediated nuclear localization2.65
CK1δ IC50 = 20.38 µM

Signaling Pathway and Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1ε.[5] CK1ε is a crucial component of the negative feedback loop in the mammalian circadian clock. It, along with CK1δ, phosphorylates the Period (PER) and Cryptochrome (CRY) proteins, leading to their degradation and nuclear entry, thus regulating the timing of the molecular clock.[3][6] By selectively inhibiting CK1ε, PF-4800567 allows for the specific investigation of this isoform's role in the circadian rhythm and other signaling pathways.[2][7]

Circadian_Clock_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PER_CRY_Complex PER/CRY Complex BMAL1_CLOCK BMAL1/CLOCK PER_CRY_Complex->BMAL1_CLOCK Inhibition Per_Cry_Genes Per/Cry Genes BMAL1_CLOCK->Per_Cry_Genes Transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_Protein Translation PER_CRY_Protein->PER_CRY_Complex Dimerization CK1e CK1ε CK1e->PER_CRY_Protein Phosphorylation (Degradation Signal) PF4800567 PF-4800567 PF4800567->CK1e Inhibition

Figure 1: Simplified signaling pathway of the core circadian clock and the inhibitory action of PF-4800567 on CK1ε.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication of published findings.

In Vitro Kinase Assay

This protocol is adapted from studies determining the IC50 values of CK1 inhibitors.[1]

  • Enzyme and Substrate Preparation : Use purified, recombinant human CK1ε and CK1δ enzymes and a suitable peptide substrate (e.g., α-casein).

  • Reaction Buffer : Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

  • Inhibitor Preparation : Perform serial dilutions of this compound and PF-670462 in DMSO.

  • Assay Procedure :

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in the reaction buffer.

    • Initiate the reaction by adding 10 µL of ATP solution (at the Kₘ concentration for each enzyme).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection : Quantify kinase activity by measuring ATP consumption or phosphate (B84403) incorporation using a suitable method, such as the ADP-Glo™ Kinase Assay.

  • Data Analysis : Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a four-parameter logistic fit.

PER Protein Nuclear Localization Assay

This cell-based assay assesses the ability of inhibitors to block CK1-mediated nuclear translocation of PER proteins.[1]

  • Cell Culture and Transfection :

    • Culture COS-7 cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with plasmids expressing a fluorescently tagged PER protein (e.g., PER3-GFP) and either CK1ε or CK1δ.

  • Compound Treatment : 24 hours post-transfection, treat the cells with various concentrations of PF-4800567, PF-670462, or DMSO for a defined period (e.g., 6 hours).

  • Imaging :

    • Fix the cells with 4% paraformaldehyde.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope.

  • Data Analysis : Quantify the nuclear-to-cytoplasmic fluorescence ratio of the PER protein. A decrease in this ratio indicates inhibition of nuclear localization.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular PER Nuclear Localization Assay iv_start Prepare Reagents (Enzyme, Substrate, Inhibitor) iv_reaction Set up Kinase Reaction iv_start->iv_reaction iv_incubation Incubate at 30°C iv_reaction->iv_incubation iv_detection Detect Kinase Activity iv_incubation->iv_detection iv_analysis Calculate IC50 iv_detection->iv_analysis c_start Culture & Transfect COS-7 Cells c_treatment Treat with Inhibitors c_start->c_treatment c_imaging Fix, Stain, & Image Cells c_treatment->c_imaging c_analysis Quantify Fluorescence Ratio c_imaging->c_analysis

Figure 2: Generalized experimental workflows for in vitro and cellular assays.

Conclusion

This compound serves as a highly selective and potent research tool for investigating the specific functions of CK1ε.[3][8] Its minimal impact on the circadian clock period, in stark contrast to the robust period-lengthening effects of the dual CK1δ/ε inhibitor PF-670462, has been instrumental in establishing CK1δ as the primary regulator of circadian timing.[4][6] The data and protocols presented in this guide provide a foundation for researchers to confidently replicate and build upon the existing body of knowledge surrounding the roles of CK1ε in health and disease.

References

A Comparative Analysis of PF-4800567 and D4476 for Casein Kinase 1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers navigating the selection of small molecule inhibitors for Casein Kinase 1 (CK1), this document provides a head-to-head comparison of PF-4800567 and D4476. This analysis is supported by a compilation of experimental data on their inhibitory activity, selectivity, and cellular effects, alongside detailed experimental protocols and pathway diagrams to facilitate informed decision-making in research and drug development.

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are pivotal in a myriad of cellular processes, including circadian rhythms, Wnt signaling, and DNA repair.[1] The functional redundancy and high sequence homology among its isoforms, particularly CK1δ and CK1ε, present a significant challenge for targeted inhibition.[1][2] This guide focuses on two commonly used ATP-competitive inhibitors, PF-4800567 and D4476, to provide a clear, data-driven comparison of their utility in dissecting CK1 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for PF-4800567 and D4476, drawing from in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity

InhibitorTarget KinaseIC50Notes
PF-4800567 CK1ε32 nM[3][4]Highly potent against CK1ε.
CK1δ711 nM[3][4]~22-fold less potent against CK1δ.[3][4]
D4476 CK1 (from S. pombe)200 nM[5][6]Potent inhibitor of CK1.
CK1δ300 nM[5][7]Potent inhibitor of CK1δ.
ALK5500 nM[5][6]Also inhibits ALK5.
p38α MAP kinase12 µM[6]Weak inhibitor of p38α.

Table 2: Cellular Inhibitory Activity

InhibitorTarget KinaseIC50Cell Line/Context
PF-4800567 CK1ε2.65 µM[3]Inhibition of PER3 nuclear localization.
CK1δ20.38 µM[3]Inhibition of PER3 nuclear localization.
D4476 CK1Not explicitly reportedInhibits phosphorylation of endogenous FOXO1a.[7][8]

Mechanism of Action and Selectivity

Both PF-4800567 and D4476 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[4][7]

PF-4800567 is a highly selective inhibitor of CK1ε over CK1δ.[3][4] This selectivity has been instrumental in dissecting the distinct roles of these two closely related isoforms, particularly in the context of circadian rhythm regulation.[9] Studies have shown that while both kinases are involved, CK1δ may be the primary regulator of the circadian period.[10] A kinase selectivity screen against 50 other kinases revealed minimal off-target effects at a concentration of 1 µM, with the exception of the Epidermal Growth Factor Receptor (EGFR).[10]

D4476 is a potent inhibitor of CK1 , with similar potency against CK1δ.[5][7] However, it is a less selective compound compared to PF-4800567. Notably, D4476 also inhibits Activin receptor-like kinase 5 (ALK5), a TGF-β type I receptor, with an IC50 of 500 nM.[5][6] It exhibits much weaker inhibition against other kinases like p38α MAP kinase.[6] This broader activity profile should be a key consideration in experimental design and data interpretation.

Signaling Pathways and Cellular Effects

Circadian Clock Regulation by CK1ε and Inhibition by PF-4800567

CK1ε plays a crucial role in the negative feedback loop of the mammalian circadian clock. It phosphorylates the Period (PER) proteins, leading to their degradation and nuclear entry, which in turn inhibits their own transcription.[10] PF-4800567 has been shown to block CK1ε-mediated PER3 nuclear localization and suppress PER2 degradation.[3][4]

Circadian_Clock_PF4800567 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PER_CRY PER/CRY Complex CK1e_cyto CK1ε PER_CRY->CK1e_cyto Phosphorylation PER_CRY_P p-PER/CRY CK1e_cyto->PER_CRY_P Degradation Degradation PER_CRY_P->Degradation PER_CRY_Nuc p-PER/CRY PER_CRY_P->PER_CRY_Nuc Nuclear Translocation CLOCK_BMAL1 CLOCK/BMAL1 Complex PER_CRY_Nuc->CLOCK_BMAL1 Inhibition of Transcription PF4800567 PF-4800567 PF4800567->CK1e_cyto Inhibition Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription Per_Cry_genes->PER_CRY Translation

Figure 1: Simplified signaling pathway of the circadian clock and the inhibitory action of PF-4800567 on CK1ε. (Within 100 characters)
FOXO1a Regulation by CK1 and Inhibition by D4476

CK1 is involved in the phosphorylation of the forkhead box transcription factor O1a (FOXO1a). Specifically, D4476 has been shown to inhibit the phosphorylation of endogenous FOXO1a on Ser322 and Ser325.[7][8] This phosphorylation is implicated in the nuclear exclusion of FOXO1a.[11]

FOXO1a_D4476 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FOXO1a_cyto FOXO1a CK1_cyto CK1 FOXO1a_cyto->CK1_cyto Phosphorylation FOXO1a_nuc FOXO1a FOXO1a_cyto->FOXO1a_nuc Nuclear Import FOXO1a_P p-FOXO1a (Ser322/325) CK1_cyto->FOXO1a_P Nuclear_Exclusion Nuclear Exclusion FOXO1a_P->Nuclear_Exclusion D4476 D4476 D4476->CK1_cyto Inhibition FOXO1a_nuc->FOXO1a_cyto Nuclear Export Target_Genes Target Gene Expression FOXO1a_nuc->Target_Genes Transcription

Figure 2: Schematic of CK1-mediated FOXO1a phosphorylation and nuclear exclusion, inhibited by D4476. (Within 100 characters)

Experimental Protocols

In Vitro Kinase Assay (for IC50 Determination)

This generalized protocol is based on standard methodologies used for determining the in vitro potency of kinase inhibitors.[10][12]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified CK1 enzyme - Peptide/protein substrate - Serially diluted inhibitor (PF-4800567 or D4476) - ATP ([γ-32P]ATP or cold ATP) - Assay buffer start->prepare_reagents plate_setup Plate Setup (e.g., 96-well): - Add enzyme, substrate, and inhibitor - Incubate briefly prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP plate_setup->initiate_reaction incubate Incubate at Room Temperature (e.g., 30-60 min) initiate_reaction->incubate stop_reaction Stop Reaction: - Add stop solution (e.g., phosphoric acid) incubate->stop_reaction detect_signal Detect Signal: - Radioactive: Filter binding and scintillation counting - Non-radioactive: Luminescence (e.g., Kinase-Glo) stop_reaction->detect_signal data_analysis Data Analysis: - Plot % inhibition vs. inhibitor concentration - Calculate IC50 value detect_signal->data_analysis end End data_analysis->end

Figure 3: A generalized workflow for an in vitro kinase assay to determine inhibitor IC50 values. (Within 100 characters)

Materials:

  • Purified, recombinant human CK1ε and CK1δ enzymes.

  • Specific peptide or protein substrate (e.g., α-casein).[12]

  • PF-4800567 or D4476 serially diluted in DMSO.

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled ATP).

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[12]

  • Stop solution (e.g., 75 mM phosphoric acid).[5]

  • P30 filtermats (for radioactive assays).[5]

  • Luminescent kinase assay kit (e.g., Kinase-Glo®).[10]

Procedure:

  • In a multi-well plate, combine the assay buffer, purified CK1 enzyme, and substrate.

  • Add the inhibitor (PF-4800567 or D4476) at various concentrations or DMSO as a vehicle control.

  • Allow for a brief pre-incubation period at room temperature.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Kₘ for the specific enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.[12]

  • Incubate the reaction for a predetermined time within the linear range of the assay at a controlled temperature (e.g., 30°C).[12]

  • Terminate the reaction by adding a stop solution.

  • Detect the amount of substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto filtermats, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.[5] For non-radioactive assays, the remaining ATP can be quantified using a luminescent readout, where the light output is inversely correlated with kinase activity.[10]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Cellular Assay: Inhibition of PER3 Nuclear Translocation

This protocol is based on the methodology used to assess the cellular potency of PF-4800567.[4]

Materials:

  • Cell line suitable for transfection (e.g., U2OS).

  • Expression plasmids for GFP-tagged PER3 and either CK1ε or CK1δ.

  • Transfection reagent.

  • PF-4800567.

  • Fluorescence microscope.

  • Image analysis software.

Procedure:

  • Co-transfect cells with plasmids encoding GFP-PER3 and either CK1ε or CK1δ.

  • Allow 24-48 hours for protein expression.

  • Treat the cells with various concentrations of PF-4800567 or DMSO as a vehicle control.

  • Incubate for a sufficient period to observe effects on protein localization (e.g., 4-6 hours).

  • Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear to cytoplasmic fluorescence intensity ratio of GFP-PER3 using image analysis software.

  • Plot the ratio against the inhibitor concentration to determine the cellular IC50 for the inhibition of nuclear translocation.

Conclusion

The choice between PF-4800567 and D4476 for CK1 inhibition hinges on the specific research question and the required level of isoform selectivity.

PF-4800567 is the superior choice for studies aiming to specifically elucidate the role of CK1ε , particularly in distinguishing its functions from the closely related CK1δ. Its high selectivity makes it an invaluable tool for dissecting the intricacies of signaling pathways where multiple CK1 isoforms may be present, such as the circadian clock.

D4476 is a potent, cell-permeable inhibitor of CK1 in a broader sense. While it is a valuable tool for studying cellular processes regulated by CK1, its off-target activity against ALK5 necessitates careful consideration and appropriate control experiments, especially in contexts where TGF-β signaling is relevant.

Ultimately, a thorough understanding of the biochemical and cellular profiles of these inhibitors, as outlined in this guide, is essential for designing robust experiments and generating reproducible, high-quality data in the field of CK1 research.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for PF-4800567 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers, scientists, and drug development professionals handling PF-4800567 hydrochloride are tasked with the critical responsibility of ensuring its safe use and disposal. Adherence to proper disposal protocols is paramount for personnel safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in established laboratory safety practices for potent small molecule inhibitors.

While a specific Safety Data Sheet (SDS) should always be consulted for the most detailed information, the following procedures are based on general best practices for the handling and disposal of similar chemical compounds. This compound should be treated as a potentially hazardous substance, requiring careful management throughout its lifecycle in the laboratory.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, it is imperative to have a clear understanding of its handling requirements to minimize exposure risks.

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityEngineering ControlsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receipt and Storage General Laboratory VentilationSafety GlassesSingle Pair of Nitrile GlovesLaboratory CoatNot generally required
Weighing of Powder Chemical Fume Hood or Ventilated Balance EnclosureSafety Goggles or Face ShieldDouble Nitrile GlovesDisposable Gown or CoverallN95 Respirator or higher

Personal protective equipment for handling PF-4800567 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling PF-4800567 hydrochloride, a potent and selective inhibitor of casein kinase 1ε (CK1ε). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. Note that a specific Safety Data Sheet (SDS) for this compound was not definitively located; therefore, this guidance is based on general best practices for handling potent, biologically active research compounds and should be supplemented by a thorough risk assessment conducted by the user in consultation with their institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment (PPE) is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityEngineering ControlsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receipt and Storage General Laboratory VentilationSafety GlassesSingle Pair of Nitrile GlovesLaboratory CoatNot generally required
Weighing of Powder Chemical Fume Hood or Ventilated Balance EnclosureSafety Goggles or Face ShieldDouble Nitrile GlovesDisposable Gown or CoverallN95 Respirator or higher
Solution Preparation Chemical Fume HoodSafety GogglesDouble Nitrile Gloves

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